3,4-dimethylidenehexanedioyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H44N7O19P3S |
|---|---|
Molecular Weight |
919.7 g/mol |
IUPAC Name |
6-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3,4-dimethylidene-6-oxohexanoic acid |
InChI |
InChI=1S/C29H44N7O19P3S/c1-15(9-19(38)39)16(2)10-20(40)59-8-7-31-18(37)5-6-32-27(43)24(42)29(3,4)12-52-58(49,50)55-57(47,48)51-11-17-23(54-56(44,45)46)22(41)28(53-17)36-14-35-21-25(30)33-13-34-26(21)36/h13-14,17,22-24,28,41-42H,1-2,5-12H2,3-4H3,(H,31,37)(H,32,43)(H,38,39)(H,47,48)(H,49,50)(H2,30,33,34)(H2,44,45,46) |
InChI Key |
QQJPQYLPLRPIQV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of 3,4-dimethylidenehexanedioyl-CoA
Disclaimer: Extensive searches of chemical databases and the scientific literature did not yield any direct references to the compound "3,4-dimethylidenehexanedioyl-CoA." This suggests that it may be a hypothetical molecule, a transient metabolic intermediate that has not been characterized, or a novel compound not yet described in the literature. The following information is therefore based on a systematic deconstruction of its IUPAC name to deduce its chemical structure and properties.
Deduced Molecular Structure
The name this compound implies a specific chemical architecture derived from two primary components: a modified dicarboxylic acid and Coenzyme A.
-
Hexanedioyl Group: The foundation of the molecule is hexanedioic acid (commonly known as adipic acid), a six-carbon aliphatic dicarboxylic acid. In this conjugate, it exists as a diacyl group.
-
3,4-dimethylidene Substitution: The hexanedioyl chain is modified with two methylidene (or methylene (B1212753), =CH₂) groups. The locants "3,4-" indicate that these groups are attached to the third and fourth carbon atoms of the six-carbon chain, replacing the four hydrogen atoms that would normally be present at these positions. This creates a conjugated diene system within the carbon backbone.
-
Coenzyme A (CoA) Thioester: One of the two carboxyl groups of the 3,4-dimethylidenehexanedioyl moiety forms a high-energy thioester bond with the thiol group (-SH) of Coenzyme A. The linkage is conventionally assigned to the C1 position of the acyl chain.
Based on this nomenclature, the deduced structure consists of a hexanedioyl backbone with double bonds to methylene groups at the C3 and C4 positions, linked via a thioester bond to Coenzyme A.
Chemical Properties and Data
No experimental data for this compound is available. The following table summarizes the computed physicochemical properties for the parent acid, 3,4-dimethylidenehexanedioic acid , based on its deduced structure.
| Property | Value | Notes |
| Molecular Formula | C₈H₈O₄ | For the parent dicarboxylic acid. |
| Molecular Weight | 168.15 g/mol | For the parent dicarboxylic acid. |
| IUPAC Name | 3,4-dimethylidenehexanedioic acid | For the parent dicarboxylic acid. |
| SMILES (Parent Acid) | C=C(CC(=O)O)C(=C)CC(=O)O | A simplified representation of the structure. |
| InChI Key (Parent Acid) | FNUBACOLDHDHSM-UHFFFAOYSA-N | Generated from the deduced structure. |
Hypothetical Experimental Protocols
As this compound is not documented, no established experimental protocols exist for its synthesis, isolation, or analysis. For a compound of this nature, researchers would typically employ a combination of organic synthesis and standard biochemical and analytical techniques for its characterization.
3.1 Hypothetical Synthesis and Purification
A potential synthetic route could involve the creation of 3,4-dimethylidenehexanedioic acid followed by its enzymatic or chemical coupling to Coenzyme A.
-
Synthesis of the Diacid: A multi-step organic synthesis would be required to construct the 3,4-dimethylidenehexanedioic acid precursor. This could potentially involve Wittig reactions or other olefination methods to introduce the methylidene groups onto a suitable hexanedioic acid derivative.
-
Activation of the Diacid: The synthesized diacid would need to be "activated" for coupling to CoA. This is typically achieved by converting one of the carboxylic acids to a more reactive derivative, such as an acyl-CoA synthetase-mediated activation to an acyl-AMP intermediate or chemical conversion to an N-hydroxysuccinimide (NHS) ester.
-
Coupling to Coenzyme A: The activated diacid would then be reacted with the free thiol of Coenzyme A to form the final thioester product.
-
Purification: Purification of the final product would likely involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), utilizing reverse-phase columns to separate the CoA conjugate from unreacted starting materials and byproducts.
3.2 Structural Characterization Workflow
If the compound were isolated, its structure would be confirmed using a standard workflow involving mass spectrometry and nuclear magnetic resonance.
A Proposed Enzymatic Pathway for the Synthesis of 3,4-dimethylidenehexanedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a novel, proposed enzymatic pathway for the synthesis of 3,4-dimethylidenehexanedioyl-CoA, a unique Coenzyme A derivative with potential applications in drug development and synthetic biology. The synthesis is conceptualized as a two-stage process. The first stage involves the established "reverse adipate (B1204190) degradation pathway" to produce the hexanedioyl-CoA (adipyl-CoA) backbone from central metabolites. The second, hypothetical stage proposes a series of enzymatic modifications—including hydroxylation and dehydration—to introduce the characteristic 3,4-dimethylidene groups. This document provides a detailed theoretical framework, including the selection of candidate enzymes, structured quantitative data, and comprehensive, albeit prospective, experimental protocols. Visualizations of the proposed pathway and experimental workflows are provided to facilitate understanding and guide future research in this area.
Introduction
This compound is a novel activated dicarboxylic acid characterized by a six-carbon backbone with exocyclic double bonds at the C3 and C4 positions. This unique structural feature presents intriguing possibilities for its use as a building block in the synthesis of complex molecules and as a potential modulator of biological pathways. Currently, there are no established biological or chemical methods for the synthesis of this specific molecule. This guide proposes a plausible enzymatic pathway, combining known and hypothetical steps, to enable its de novo biosynthesis.
The proposed synthesis begins with the formation of adipyl-CoA from the central metabolites acetyl-CoA and succinyl-CoA, leveraging the enzymes of the reverse adipate degradation pathway, which has been successfully implemented in engineered microorganisms. The subsequent, more challenging transformation involves the introduction of the 3,4-dimethylidene functionality. This guide posits a hypothetical enzymatic cascade involving hydroxylation and subsequent dehydration reactions to form the desired exocyclic double bonds.
This document serves as an in-depth technical resource, providing researchers with the necessary theoretical foundation and practical protocols to explore the enzymatic synthesis of this promising new molecule.
Proposed Enzymatic Synthesis Pathway
The overall proposed pathway for the synthesis of this compound is depicted below. It is a multi-step enzymatic cascade starting from acetyl-CoA and succinyl-CoA.
Caption: Proposed enzymatic pathway for this compound synthesis.
Stage 1: Synthesis of the Adipyl-CoA Backbone
This stage utilizes the reverse adipate degradation pathway, a sequence of four enzymatic reactions that condense acetyl-CoA and succinyl-CoA to form adipyl-CoA.
-
Step 1: Condensation. β-Ketoadipyl-CoA thiolase (e.g., PaaJ from Escherichia coli) catalyzes the Claisen condensation of acetyl-CoA and succinyl-CoA to form β-ketoadipyl-CoA.
-
Step 2: Reduction. A 3-hydroxyacyl-CoA dehydrogenase (e.g., Hbd from Clostridium acetobutylicum) reduces the β-keto group of β-ketoadipyl-CoA to a hydroxyl group, yielding 3-hydroxyadipyl-CoA. This reaction typically requires a nicotinamide (B372718) cofactor (NADH or NADPH).
-
Step 3: Dehydration. An enoyl-CoA hydratase (e.g., Crt from Clostridium acetobutylicum) dehydrates 3-hydroxyadipyl-CoA to form 2,3-dehydroadipyl-CoA.
-
Step 4: Reduction. A trans-2-enoyl-CoA reductase (e.g., Ter from Euglena gracilis) reduces the double bond of 2,3-dehydroadipyl-CoA to yield the final backbone, adipyl-CoA. This step also requires a nicotinamide cofactor.
Stage 2: Hypothetical Formation of 3,4-Dimethylidene Groups
This proposed stage involves a three-step enzymatic cascade to introduce the exocyclic double bonds onto the adipyl-CoA backbone. The selection of these enzyme classes is based on their known catalytic activities on analogous substrates.
-
Step 5 (Hypothetical): Dihydroxylation. An acyl-CoA hydroxylase, potentially from the cytochrome P450 superfamily, is proposed to catalyze the sequential hydroxylation of adipyl-CoA at the C3 and C4 positions to form 3,4-dihydroxyadipyl-CoA. Cytochrome P450s are known for their ability to hydroxylate unactivated C-H bonds in a variety of substrates, including fatty acids.
-
Step 6 (Hypothetical): Activation of Hydroxyl Groups. The hydroxyl groups at C3 and C4 would likely require activation to facilitate elimination. A kinase could phosphorylate these groups using ATP to form 3,4-diphosphoadipyl-CoA, creating good leaving groups.
-
Step 7 (Hypothetical): Double Elimination. A phosphate eliminase or a lyase is proposed to catalyze the simultaneous or sequential elimination of the two phosphate groups, leading to the formation of the 3,4-dimethylidene functionalities and yielding the final product, this compound.
Quantitative Data of Key Enzymes
The following table summarizes the available kinetic parameters for the enzymes involved in the synthesis of the adipyl-CoA backbone. Data for the hypothetical enzymes in Stage 2 are not available and would need to be determined experimentally.
| Enzyme | Source Organism | Substrate(s) | Km (mM) | kcat (s-1) | Specific Activity (U/mg) |
| β-Ketoadipyl-CoA thiolase (PaaJ) | Escherichia coli | Acetyl-CoA, Succinyl-CoA | - | - | - |
| 3-Hydroxyacyl-CoA dehydrogenase (Hbd) | Clostridium acetobutylicum | Acetoacetyl-CoA | 0.038 | 135 | - |
| Enoyl-CoA hydratase (Crt) | Clostridium acetobutylicum | Crotonyl-CoA | 0.03 | - | 2500 |
| trans-2-Enoyl-CoA reductase (Ter) | Euglena gracilis | Crotonyl-CoA | 0.068 (NADH) | - | 34 (NADH) |
Note: Kinetic data for the specific substrates in the proposed pathway (e.g., β-ketoadipyl-CoA) are often not available and are represented here by data for analogous, well-characterized substrates. "-" indicates data not found in the literature.
Experimental Protocols
This section provides detailed, generalized protocols for the expression and purification of the enzymes and for the in vitro enzymatic synthesis of this compound.
General Experimental Workflow
Caption: General workflow for enzyme production and in vitro synthesis.
Enzyme Expression and Purification
-
Gene Synthesis and Cloning: Synthesize the genes encoding the enzymes of interest (PaaJ, Hbd, Crt, Ter, and candidate hydroxylases, kinases, and lyases), codon-optimized for E. coli expression. Clone each gene into a suitable expression vector (e.g., pET-28a(+) for N-terminal His-tagging).
-
Transformation: Transform the expression plasmids into a competent E. coli expression strain, such as BL21(DE3).
-
Protein Expression:
-
Grow the transformed E. coli cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Protein Purification:
-
Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
-
Buffer Exchange and Purity Analysis:
-
Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Assess the purity of the protein by SDS-PAGE.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
In Vitro Enzymatic Synthesis of this compound
This protocol describes a one-pot reaction for the multi-enzyme synthesis.
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Phosphate buffer (pH 7.5)
-
5 mM MgCl2
-
1 mM Acetyl-CoA
-
1 mM Succinyl-CoA
-
2 mM NAD(P)H
-
5 mM ATP
-
Purified enzymes (empirically determined optimal concentrations, e.g., 1-10 µM of each)
-
Cofactors for hypothetical enzymes (e.g., FAD/FMN for some hydroxylases)
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specified period (e.g., 2-24 hours).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation.
-
Analysis:
-
Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the product, this compound, using HPLC-MS. A C18 reverse-phase column can be used with a gradient of acetonitrile (B52724) in water with 0.1% formic acid. The product can be identified by its expected mass-to-charge ratio.
-
Conclusion and Future Perspectives
This technical guide presents a comprehensive, albeit partially hypothetical, roadmap for the enzymatic synthesis of this compound. The synthesis of the adipyl-CoA backbone is based on a well-documented enzymatic pathway. The subsequent formation of the dimethylidene groups, while speculative, is grounded in established principles of biocatalysis.
The successful implementation of this pathway will require significant research efforts, particularly in the discovery and engineering of enzymes for the proposed hydroxylation and elimination steps. High-throughput screening of metagenomic libraries and directed evolution of known enzymes with promiscuous activities will be crucial for identifying suitable biocatalysts.
The development of a robust enzymatic synthesis for this compound would provide access to a novel and potentially valuable chemical building block. This could open new avenues in the synthesis of bioactive compounds, functional polymers, and other high-value chemicals from renewable feedstocks. The protocols and theoretical framework provided herein are intended to serve as a valuable resource for researchers embarking on this challenging but potentially rewarding endeavor.
Discovery and isolation of 3,4-dimethylidenehexanedioyl-CoA
An In-Depth Technical Guide to the Proposed Discovery and Isolation of 3,4-dimethylidenehexanedioyl-CoA
Disclaimer: The following technical guide outlines a hypothetical framework for the discovery, isolation, and characterization of this compound. As of the writing of this document, this molecule has not been described in the scientific literature. The proposed methodologies and data are based on established principles in biochemistry and analytical chemistry for analogous compounds.
Introduction
Coenzyme A (CoA) thioesters are central intermediates in a multitude of metabolic pathways, including the citric acid cycle and fatty acid metabolism.[1] The unique structural features of these molecules often dictate their specific biochemical roles. This document proposes a research roadmap for the discovery and isolation of a novel, hypothetical CoA derivative: this compound. The presence of two exocyclic methylene (B1212753) groups on a C6 dicarboxylic acid backbone suggests a highly reactive molecule with potential roles in unique biosynthetic pathways or as a potent enzyme inhibitor. This guide is intended for researchers in biochemistry, natural product discovery, and drug development.
Proposed Biosynthetic Pathway
The formation of this compound is hypothesized to start from a common C6 dicarboxylic acid precursor, adipoyl-CoA, which is known to be involved in both mitochondrial and peroxisomal metabolic pathways.[1][2][3] The proposed pathway involves a series of enzymatic reactions to introduce the characteristic dimethylidene structure.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Landscape of Dicarboxylic Acids: A Focus on Hexanedioyl-CoA and the Hypothetical Intermediate, 3,4-dimethylidenehexanedioyl-CoA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dicarboxylic acids (DCAs) are emerging as significant players in cellular metabolism, acting as alternative energy sources and signaling molecules. Their metabolism, primarily through peroxisomal and mitochondrial β-oxidation, intersects with key cellular energetic pathways. This technical guide provides a comprehensive overview of the metabolic pathways involving hexanedioyl-CoA (adipoyl-CoA), a central intermediate in DCA degradation. While the specific molecule 3,4-dimethylidenehexanedioyl-CoA is not a recognized metabolic intermediate in current literature, this paper will explore the known enzymatic reactions involved in dicarboxylic acid breakdown and speculatively discuss the biochemical transformations that would be necessary to generate such a dimethylidene structure. This exploration will provide a valuable theoretical framework for researchers investigating novel metabolic pathways and potential targets for therapeutic intervention.
Introduction to Dicarboxylic Acid Metabolism
Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. In mammals, they are primarily formed through the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum, a process that becomes more prominent during periods of high lipid flux or when mitochondrial β-oxidation is impaired.[1] Once formed, DCAs are activated to their coenzyme A (CoA) esters and subsequently chain-shortened via β-oxidation, a process that occurs in both peroxisomes and mitochondria.[1][2] This metabolic route serves as an alternative pathway for fatty acid catabolism and can contribute to cellular energy homeostasis by producing acetyl-CoA and succinyl-CoA.[2][3]
The Central Role of Hexanedioyl-CoA (Adipoyl-CoA)
Hexanedioyl-CoA, commonly known as adipoyl-CoA, is a key intermediate in the degradation of longer-chain dicarboxylic acids.[4][5] It is formed as a product of the β-oxidation of dicarboxylic acids and can be further metabolized.[4] The metabolism of adipoyl-CoA occurs at the crossroads of peroxisomal and mitochondrial pathways, highlighting the intricate compartmentalization of fatty acid oxidation.
Synthesis of Adipoyl-CoA
Adipoyl-CoA is primarily generated through the chain-shortening of longer dicarboxylyl-CoA esters within the peroxisomes.[4] The initial steps of ω-oxidation in the endoplasmic reticulum convert monocarboxylic fatty acids into dicarboxylic acids.[6][7] These DCAs are then transported to peroxisomes for β-oxidation.[1][8]
Degradation of Adipoyl-CoA
The degradation of adipoyl-CoA can proceed via mitochondrial β-oxidation.[2] The process mirrors that of monocarboxylic fatty acid oxidation, involving a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. Medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to exhibit activity with dicarboxylyl-CoAs, including those of six-carbon length.[2]
Enzymology of Dicarboxylic Acid β-Oxidation
The β-oxidation of dicarboxylic acids involves a specific set of enzymes, some of which are distinct to this pathway.
-
Dicarboxylyl-CoA Synthetase: Activates dicarboxylic acids to their corresponding CoA esters.
-
Acyl-CoA Oxidase (ACOX1): Catalyzes the first step of peroxisomal β-oxidation, introducing a double bond.[3]
-
Bifunctional Proteins (LBP and DBP): Possess both hydratase and dehydrogenase activities in the peroxisomal pathway.[8]
-
Thiolase: Catalyzes the final step, cleaving the β-ketoacyl-CoA to produce a shortened dicarboxylyl-CoA and acetyl-CoA.[8]
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): A key enzyme in mitochondrial β-oxidation that can act on dicarboxylyl-CoAs.[2]
Hypothetical Formation of this compound: A Theoretical Exploration
The molecule this compound is not a known metabolite. Its formation from hexanedioyl-CoA would require a series of non-canonical enzymatic reactions to introduce two double bonds at the C3 and C4 positions. Standard β-oxidation involves the formation of a double bond between the C2 and C3 positions (α,β-dehydrogenation).[9]
The generation of a 3,4-diene structure is biochemically challenging. While some enzymes can introduce double bonds at positions other than C2-C3, the formation of a conjugated diene system at C3 and C4 of a dicarboxylic acid CoA ester has not been described. One hypothetical pathway could involve:
-
Initial Dehydrogenation: A non-canonical dehydrogenase could introduce a double bond at the C3-C4 position.
-
Isomerization: An isomerase could then shift a double bond from another position to create the conjugated 3,4-diene system. Research has identified enzymes like Δ3,5,7,Δ2,4,6-trienoyl-CoA isomerase, which acts on polyunsaturated fatty acids with existing conjugated double bonds, suggesting the existence of enzymes capable of manipulating complex double bond systems.[10]
-
Sequential Dehydrogenations: Alternatively, two sequential and highly specific dehydrogenation events at C3 and C4 could theoretically produce the dimethylidene structure.
It is important to emphasize that this is a speculative pathway, as there is currently no experimental evidence for the existence of this compound as a metabolic intermediate.
Data Presentation
As this compound is a hypothetical intermediate, no quantitative data on its metabolic flux, enzyme kinetics, or cellular concentrations are available. For the established pathway of dicarboxylic acid metabolism, quantitative data is often context-dependent (e.g., specific tissue, metabolic state). Researchers are encouraged to consult specific studies on dicarboxylic aciduria and fatty acid oxidation disorders for relevant quantitative information.
Experimental Protocols
Investigating the metabolism of dicarboxylic acids and the potential for novel intermediates involves a range of experimental techniques. Below are generalized protocols for key experiments.
Whole-Cell Fatty Acid Oxidation Assays
This method is used to assess the overall capacity of cells to degrade dicarboxylic acids and can help distinguish between mitochondrial and peroxisomal contributions.[2]
Protocol:
-
Culture fibroblasts from subjects or control cell lines in appropriate media.
-
Incubate the cells with a radiolabeled dicarboxylic acid substrate (e.g., [1-¹⁴C]dodecanedioic acid).
-
After incubation, measure the production of radiolabeled acetyl-CoA or the release of ¹⁴CO₂ as an indicator of complete oxidation.
-
To differentiate between mitochondrial and peroxisomal oxidation, specific inhibitors can be used. For example, etomoxir (B15894) can inhibit mitochondrial carnitine palmitoyltransferase I.
Enzyme Activity Assays
Direct measurement of the activity of enzymes involved in dicarboxylic acid metabolism can be performed using spectrophotometric or mass spectrometry-based methods.
Protocol for Acyl-CoA Dehydrogenase Activity:
-
Isolate mitochondria or peroxisomes from tissue samples or cultured cells.
-
Prepare a reaction mixture containing the isolated organelles, a dicarboxylyl-CoA substrate (e.g., adipoyl-CoA), and an artificial electron acceptor (e.g., ferricenium hexafluorophosphate).
-
Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength. The rate of reduction is proportional to the enzyme activity.
Mass Spectrometry-Based Metabolomics
This powerful technique can be used to identify and quantify known and potentially novel metabolic intermediates.
Protocol:
-
Extract metabolites from cells or tissues under conditions that preserve CoA esters.
-
Separate the metabolites using liquid chromatography (LC).
-
Analyze the separated metabolites using tandem mass spectrometry (MS/MS).
-
Identify potential intermediates by comparing their mass-to-charge ratio (m/z) and fragmentation patterns to known standards or theoretical predictions.
Visualizations
Diagram 1: Overview of Dicarboxylic Acid Metabolism
Caption: Overview of dicarboxylic acid metabolism.
Diagram 2: Hypothetical Pathway for this compound Formation
Caption: Hypothetical enzymatic steps for this compound formation.
Conclusion
The metabolism of dicarboxylic acids, with hexanedioyl-CoA as a key intermediate, represents an important, yet often overlooked, aspect of cellular lipid metabolism. While the existence of this compound as a metabolic intermediate remains hypothetical, exploring the potential enzymatic routes for its formation can stimulate new research directions in the field of enzymology and metabolic engineering. A deeper understanding of these pathways holds promise for the development of novel therapeutic strategies for metabolic disorders. For drug development professionals, targeting the unique enzymes of dicarboxylic acid metabolism could offer a selective approach to modulating cellular energy balance.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]
- 3. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]
- 4. Human Metabolome Database: Showing metabocard for Adipoyl-CoA (HMDB0004047) [hmdb.ca]
- 5. foodb.ca [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Delta3,5,7,Delta2,4,6-trienoyl-CoA isomerase, a novel enzyme that functions in the beta-oxidation of polyunsaturated fatty acids with conjugated double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Analysis of Acyl-Coenzyme A Thioesters in Biological Systems, with Reference to the Hypothetical Molecule 3,4-dimethylidenehexanedioyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide addresses the query on the natural occurrence of 3,4-dimethylidenehexanedioyl-CoA. Extensive literature searches have yielded no evidence of the natural occurrence of this specific molecule in any organism. Therefore, this document provides a comprehensive framework for the investigation of novel or hypothetical acyl-coenzyme A (acyl-CoA) molecules, using established methodologies for known acyl-CoAs. The techniques and principles outlined herein are directly applicable to the study of dicarboxylic and unsaturated acyl-CoAs, which share structural motifs with the queried molecule.
Introduction to Acyl-CoA Metabolism
Acyl-CoAs are central intermediates in a multitude of metabolic pathways, including fatty acid synthesis and oxidation, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[1][2] They are thioester derivatives of coenzyme A, a feature that "activates" the acyl group for various biochemical reactions.[3] The diversity of acyl-CoAs within a cell is vast, and their concentrations are tightly regulated, reflecting the metabolic state of the organism.[2]
The analysis of acyl-CoAs presents a significant challenge due to their low abundance and inherent instability.[4] However, advancements in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have enabled the sensitive and specific quantification of these crucial metabolites.[2][5][6]
Quantitative Analysis of Acyl-CoAs
The accurate quantification of acyl-CoAs is paramount for understanding their roles in health and disease.[1][2] Below is a summary of typical acyl-CoA concentrations found in mammalian cells and a comparison of common extraction methods.
Data Presentation: Acyl-CoA Abundance and Extraction Efficiency
Table 1: Representative Concentrations of Acyl-CoA Species in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~3 |
| C18:1-CoA | - | ~10 | ~2 |
Data compiled from published literature. Note that different units (pmol/10^6 cells vs. pmol/mg protein) affect direct comparability.[4]
Table 2: Comparison of Recovery Rates for Short-Chain Acyl-CoAs Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile (B52724)/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE) |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE) |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
Data compiled from studies comparing various extraction methodologies.[7]
Experimental Protocols
The following sections detail generalized protocols for the extraction and analysis of acyl-CoAs from biological samples. These would be the foundational methods for investigating a novel molecule like this compound.
Protocol for Acyl-CoA Extraction from Cultured Cells
This protocol is suitable for a broad range of acyl-CoAs from both adherent and suspension cell cultures.[4]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (-20°C) containing a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Metabolite Extraction:
-
Protein Precipitation:
-
Vortex the lysate thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[4]
-
-
Sample Concentration and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[4]
-
Protocol for Acyl-CoA Extraction from Tissues
This protocol is optimized for the extraction of short-chain acyl-CoAs from tissue samples using 5-sulfosalicylic acid (SSA).[7]
Materials:
-
Frozen tissue sample (20-50 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold 5% (w/v) SSA solution
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization:
-
Homogenization and Protein Precipitation:
-
Centrifugation:
-
Supernatant Collection:
-
Carefully collect the supernatant containing the acyl-CoAs.[7]
-
-
Sample Storage and Analysis:
-
The extract is ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.[7]
-
LC-MS/MS Analysis of Acyl-CoAs
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for acyl-CoA analysis due to its sensitivity and specificity.[3][6][8][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
General LC Method:
-
Mobile Phase A: Aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an ion-pairing agent.
-
Mobile Phase B: Organic solvent such as acetonitrile or methanol.
-
Gradient: A gradient from low to high organic phase concentration to elute acyl-CoAs based on their hydrophobicity.
General MS/MS Method:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor ion to product ion transition for each acyl-CoA. A common transition for all acyl-CoAs is the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[6]
Hypothetical Metabolic Context for this compound
While this compound is not a known natural product, its structure—a dicarboxylic acid with unsaturation—suggests potential involvement in pathways analogous to those for known dicarboxylic acids.
Dicarboxylic acids are typically formed via ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum.[10][11][12] These dicarboxylic acids are then activated to their CoA esters and subsequently undergo β-oxidation, primarily within peroxisomes.[10][12][13] This pathway serves as an alternative to mitochondrial β-oxidation, especially when there is a high influx of fatty acids.[13]
The biosynthesis of unsaturated fatty acids in plants involves a series of desaturase enzymes that introduce double bonds into acyl chains.[14] It is conceivable that a novel biosynthetic pathway could produce a molecule with the unique di-methylene structure of this compound.
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for acyl-CoA analysis and a generalized metabolic pathway for dicarboxylic acids.
Diagram 1: Experimental Workflow for Acyl-CoA Analysis
Caption: A generalized workflow for the extraction and quantification of acyl-CoAs.
Diagram 2: Generalized Dicarboxylic Acid Metabolism
References
- 1. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
An In-depth Technical Guide to the Anticipated Chemical Properties and Stability of 3,4-Dimethylidenehexanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylidenehexanedioyl-CoA is a unique acyl-coenzyme A thioester characterized by a hexanedioyl (adipoyl) backbone featuring two exocyclic double bonds at the 3 and 4 positions. This structure suggests a high degree of reactivity and potential for unique biological activity. Acyl-CoA molecules are central to numerous metabolic processes, including fatty acid metabolism and the citric acid cycle. The introduction of a conjugated diene system within the acyl chain, as in this compound, could confer specific inhibitory or reactive properties towards enzymes that process acyl-CoAs, such as acyl-CoA dehydrogenases.[1][2][3] This document provides a theoretical framework for understanding the chemical nature of this compound and a practical guide for its potential synthesis and characterization.
Projected Chemical Properties
Based on its putative structure, a summary of the anticipated chemical properties of this compound is presented below. For comparative purposes, data for the related but structurally different 3-hydroxyhexanedioyl-CoA is included.
| Property | Projected Value for this compound | 3-hydroxyhexanedioyl-CoA | Reference |
| Molecular Formula | C27H40N7O18P3S | C27H44N7O20P3S | N/A,[4] |
| Molecular Weight | ~ 891.6 g/mol | 911.7 g/mol | N/A,[4] |
| Structure | A six-carbon dicarboxylic acid backbone with methylidene groups at C3 and C4, linked to Coenzyme A. | A six-carbon dicarboxylic acid backbone with a hydroxyl group at C3, linked to Coenzyme A. | N/A,[4] |
| Reactivity | The conjugated diene system is expected to be highly reactive and susceptible to electrophilic attack, Diels-Alder reactions, and polymerization. The thioester linkage is prone to hydrolysis. | The secondary alcohol is susceptible to oxidation. The thioester linkage is prone to hydrolysis. | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents due to the polar Coenzyme A moiety. | Soluble in water. | N/A |
Projected Stability
The stability of this compound is predicted to be a critical factor in its handling and biological activity. The conjugated diene system makes the molecule susceptible to oxidation and polymerization, particularly in the presence of light, heat, or radical initiators.
The thioester bond is subject to hydrolysis, which can be accelerated by acidic or basic conditions and the presence of specific enzymes (thioesterases). Studies on similar 3,4-dienoyl-CoA derivatives have shown that they can be unstable and act as inhibitors of enzymes like medium-chain acyl-CoA dehydrogenase.[1] The stability of adducts formed between such compounds and enzymes can be influenced by the acyl chain length and the nature of the thioester linkage.[1]
Hypothetical Synthesis and Experimental Protocols
The synthesis of this compound would likely be a multi-step process. A plausible synthetic strategy and subsequent characterization workflow are outlined below.
Proposed Synthetic Pathway
A potential synthetic route could involve the creation of a 3,4-dimethylidenehexanedioic acid precursor, followed by its activation and coupling with Coenzyme A. The synthesis of molecules with 3,4-dimethylidene structures has been reported through various organic chemistry methodologies.[5]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for Synthesis
-
Synthesis of 3,4-dimethylidenehexanedioic acid: This would likely involve a specialized organic synthesis procedure, potentially adapted from literature methods for creating similar exocyclic diene structures.[5]
-
Activation of the Diacid: The synthesized diacid would be activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.
-
Coupling with Coenzyme A: The activated diacid would then be reacted with the free thiol of Coenzyme A in a suitable buffer system (e.g., sodium bicarbonate) to form the thioester linkage.
-
Purification: The final product would require purification, typically using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column.
Experimental Protocol for Characterization
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential to confirm the structure, particularly the presence and configuration of the methylidene protons and carbons.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated diene system is expected to have a characteristic UV absorbance maximum, which can be used for quantification and to monitor reactions.
-
Purity Analysis: Analytical HPLC would be used to determine the purity of the final product.
Potential Biological Interactions and Signaling Pathways
Given its structure as an unsaturated acyl-CoA, this compound could potentially interact with enzymes involved in fatty acid metabolism. Acyl-CoA dehydrogenases (ACADs) are a key class of enzymes that catalyze the α,β-dehydrogenation of acyl-CoA thioesters, the first step in each cycle of β-oxidation.[2][3][6]
The presence of a 3,4-diene system suggests that this compound could act as a mechanism-based inhibitor of ACADs. The R-enantiomer of 3,4-dienoyl-CoA derivatives has been shown to be a potent inhibitor of medium-chain acyl-CoA dehydrogenase.[1] The inhibition mechanism involves the formation of a covalent adduct with the flavin cofactor of the enzyme.[1]
Caption: Hypothetical interaction of this compound with Acyl-CoA Dehydrogenase.
Conclusion
While this compound remains a hypothetical molecule in the absence of direct synthesis and characterization, its unique structure suggests it could be a valuable tool for studying enzyme mechanisms, particularly within the realm of fatty acid metabolism. Its synthesis would present a significant challenge, and its predicted instability would require careful handling. However, the potential for this compound to act as a specific inhibitor or probe makes it a compelling target for future research in chemical biology and drug discovery. The methodologies and theoretical considerations outlined in this guide provide a foundational framework for any future investigation into this novel molecule.
References
- 1. Interaction of 3,4-dienoyl-CoA thioesters with medium chain acyl-CoA dehydrogenase: stereochemistry of inactivation of a flavoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. 3-hydroxyhexanedioyl-CoA | C27H44N7O20P3S | CID 90 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Enzyme Commission Number for 3,4-dimethylidenehexanedioyl-CoA Synthesis: A Technical Guide
For Immediate Release
IV. Predicted Enzyme Commission Number
Based on the nature of the catalyzed reaction—the formation of a carbon-sulfur bond between a dicarboxylic acid and Coenzyme A (CoA)—the predicted Enzyme Commission (EC) number for the enzyme responsible for 3,4-dimethylidenehexanedioyl-CoA synthesis is EC 6.2.1.23 .
This classification is based on the following rationale:
-
EC Class 6 (Ligases): The enzyme catalyzes the joining of two molecules with the concomitant hydrolysis of a diphosphate (B83284) bond in a nucleotide triphosphate (like ATP).
-
EC Sub-class 6.2 (Forming Carbon-Sulfur Bonds): The reaction involves the formation of a thioester bond.
-
EC Sub-sub-class 6.2.1 (Acid-Thiol Ligases): The reaction links a carboxylic acid to a thiol (in this case, Coenzyme A).
-
EC Serial Number 6.2.1.23 (dicarboxylate—CoA ligase): This specific designation is for enzymes that act on α,ω-dicarboxylic acids.[1][2][3][4] 3,4-dimethylidenehexanedioic acid is a substituted dicarboxylic acid, making this the most appropriate classification.
The predicted systematic name for this enzyme is 3,4-dimethylidenehexanedioate:CoA ligase (AMP-forming) .
Logical Framework for EC Number Prediction
References
Unraveling the Enigmatic Role of Novel Acyl-CoA Thioesters in Bacterial Secondary Metabolism: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: While the specific metabolite "3,4-dimethylidenehexanedioyl-CoA" is not documented in the existing scientific literature, this guide addresses the broader, critical subject of novel and unusual acyl-CoA thioesters in the realm of bacterial secondary metabolism. The discovery and characterization of such unique precursors are paramount to understanding and harnessing the biosynthetic potential of bacteria for the development of new therapeutics. This document provides an in-depth technical framework for the exploration of these molecules, from their biosynthesis and identification to their potential roles in generating bioactive natural products.
The Central Role of Acyl-CoA Precursors in Bacterial Secondary Metabolism
Bacterial secondary metabolism is a prolific source of structurally diverse and biologically active natural products, including many clinically significant antibiotics and anticancer agents. The biosynthesis of these complex molecules is often initiated from simple primary metabolic building blocks in the form of coenzyme A (CoA) thioesters. While common acyl-CoAs like acetyl-CoA, propionyl-CoA, and malonyl-CoA are well-understood precursors for pathways such as polyketide synthesis (PKS) and non-ribosomal peptide synthesis (NRPS), the generation of more complex or "non-canonical" acyl-CoA starter and extender units is a key strategy employed by bacteria to generate chemical diversity.
The hypothetical molecule, this compound, represents a class of highly modified dicarboxylic acyl-CoAs. Its structure suggests a C6 dicarboxylic acid backbone (hexanedioic or adipic acid) with two exocyclic double bonds. Such unsaturation and substitution patterns are hallmarks of specialized biosynthetic pathways that diverge from primary metabolism.
Biosynthesis of Unusual Acyl-CoA Molecules: A Generalized Pathway
The formation of a novel acyl-CoA, such as a hypothetical dimethylidene-substituted hexanedioyl-CoA, would likely involve a series of enzymatic modifications to a more common metabolic intermediate. Drawing parallels from known biosynthetic pathways, a plausible route could involve the following stages:
-
Backbone Formation: Generation of a C6 dicarboxylic acid backbone, potentially from intermediates of the Krebs cycle or fatty acid metabolism.
-
Activation: Thioesterification with Coenzyme A, catalyzed by an acyl-CoA synthetase or ligase.
-
Modification: A series of enzymatic reactions to introduce the dimethylidene groups. This could involve dehydrogenases, isomerases, and potentially methyltransferases acting on a saturated or partially unsaturated precursor.
The genetic instructions for these biosynthetic steps are typically clustered together on the bacterial chromosome in what is known as a Biosynthetic Gene Cluster (BGC). Identifying and characterizing these BGCs is fundamental to understanding and engineering the production of novel secondary metabolites.
Caption: Generalized biosynthetic pathway for a novel acyl-CoA.
Experimental Protocols for Identification and Characterization
The identification of novel acyl-CoA esters from bacterial cultures is a challenging task due to their low intracellular concentrations and inherent instability. A robust analytical workflow is essential.
Sample Preparation and Extraction of Acyl-CoAs
Objective: To efficiently extract acyl-CoA esters from bacterial cells while minimizing degradation.
Methodology:
-
Cell Harvesting: Rapidly quench bacterial cultures (e.g., 100 mL) in late exponential or stationary phase by centrifugation at 4°C (5,000 x g for 10 min).
-
Metabolism Quenching: Immediately resuspend the cell pellet in a cold quenching solution (e.g., 60% methanol (B129727) at -20°C) to halt enzymatic activity.
-
Cell Lysis: Lyse the cells using physical methods such as bead beating or sonication in an extraction buffer (e.g., 2:1:1 mixture of acetonitrile:methanol:water with 0.1% formic acid) kept on ice.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 16,000 x g for 15 min at 4°C) to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoA esters.
-
Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples, the supernatant can be further purified using a C18 SPE cartridge to enrich for acyl-CoAs and remove polar contaminants. Elute the acyl-CoAs with a methanol/water mixture.
-
Sample Concentration: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator and reconstitute in a small volume of a suitable solvent for LC-MS analysis (e.g., 5% methanol in water with 0.1% formic acid).
Analytical Detection by LC-MS/MS
Objective: To separate, detect, and quantify acyl-CoA esters using liquid chromatography-tandem mass spectrometry.
Methodology:
-
Chromatographic Separation:
-
Technique: Reversed-phase liquid chromatography (RPLC) is commonly used.
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating acyl-CoAs based on the hydrophobicity of the acyl chain.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like heptafluorobutyric acid (HFBA) to improve peak shape.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes) is used to elute acyl-CoAs of varying chain lengths and polarities.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Scan Mode: For discovery of novel compounds, a full scan (e.g., m/z 400-1200) is performed. For targeted analysis of known or suspected compounds, Multiple Reaction Monitoring (MRM) is employed for higher sensitivity and specificity.
-
Characteristic Fragment: A key diagnostic feature for acyl-CoAs is the neutral loss of 507 Da (the phosphopantetheine moiety) or the presence of characteristic fragment ions corresponding to the CoA moiety.
-
Caption: Experimental workflow for novel acyl-CoA identification.
Quantitative Data and Biological Activity
While no data exists for the specific target molecule, the following table presents representative quantitative data for known acyl-CoA esters in bacteria to provide a reference for expected concentration ranges.
| Acyl-CoA Species | Bacterial Strain | Intracellular Concentration (pmol/mg protein) | Analytical Method |
| Acetyl-CoA | Escherichia coli | 150 - 300 | LC-MS/MS |
| Malonyl-CoA | Escherichia coli | 10 - 50 | LC-MS/MS |
| Succinyl-CoA | Bacillus subtilis | 50 - 120 | LC-MS/MS |
| Octanoyl-CoA | Pseudomonas putida | 5 - 20 | LC-MS/MS |
Note: These values are illustrative and can vary significantly based on growth conditions and genetic background.
The biological activity of a secondary metabolite is ultimately determined by its chemical structure, which is dictated by the precursor molecules and the biosynthetic machinery. A novel acyl-CoA like this compound could be a precursor to polyketides with unique functionalities, potentially leading to novel antibiotics, antifungals, or other bioactive compounds.
Logical Relationships in Secondary Metabolite Biosynthesis
The discovery of a novel acyl-CoA has significant implications for understanding the downstream metabolic pathways and the final products.
Caption: Logical flow from gene cluster to final product.
Conclusion and Future Outlook
The exploration of bacterial secondary metabolism continues to be a frontier in the discovery of novel therapeutics. While the specific molecule this compound remains elusive, the principles and methodologies outlined in this guide provide a robust framework for the discovery and characterization of other novel acyl-CoA precursors. Advances in genomics, metabolomics, and synthetic biology will undoubtedly accelerate the identification of these unique building blocks and the elucidation of their roles in generating the vast chemical diversity of bacterial natural products. The systematic application of these techniques will be instrumental in unlocking the next generation of bioactive compounds.
An In-depth Technical Guide on the Putative Interaction Between 3,4-Dimethylidenehexanedioyl-CoA and Acyl-CoA Dehydrogenase
Disclaimer: As of December 2025, there is no publicly available scientific literature directly investigating the interaction between 3,4-dimethylidenehexanedioyl-CoA and acyl-CoA dehydrogenase (ACAD). This technical guide will, therefore, explore the potential relationship by drawing parallels with structurally similar compounds, particularly 3,4-dienoyl-CoA derivatives, which are known to interact with and inhibit ACADs. The information presented herein is based on established knowledge of ACAD function and its interaction with analogous molecules, providing a scientifically grounded framework for researchers, scientists, and drug development professionals.
Introduction to Acyl-CoA Dehydrogenases (ACADs)
Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes that play a pivotal role in the initial and rate-limiting step of fatty acid β-oxidation.[1] These enzymes catalyze the α,β-dehydrogenation of acyl-CoA thioesters, introducing a trans double bond between the C2 and C3 positions of the fatty acyl chain.[1] This reaction is crucial for the catabolism of fatty acids to generate acetyl-CoA, which subsequently enters the citric acid cycle for cellular energy production.
ACADs are classified based on their substrate specificity for fatty acyl chains of varying lengths:
-
Short-chain acyl-CoA dehydrogenase (SCAD): Acts on acyl-CoAs with 4 to 6 carbon atoms.[2]
-
Medium-chain acyl-CoA dehydrogenase (MCAD): Prefers substrates with 6 to 12 carbon atoms.[3]
-
Long-chain acyl-CoA dehydrogenase (LCAD): Has optimal activity with acyl-CoAs of 12 to 18 carbons.
-
Very long-chain acyl-CoA dehydrogenase (VLCAD): Acts on substrates with 14 to 24 carbon atoms.[4][5]
The catalytic mechanism of ACADs involves the abstraction of a proton from the α-carbon of the acyl-CoA substrate by a conserved glutamate (B1630785) residue within the active site, followed by a hydride transfer from the β-carbon to the enzyme-bound flavin adenine (B156593) dinucleotide (FAD) cofactor.
The Putative Interaction of this compound with Acyl-CoA Dehydrogenase: An Analog-Based Hypothesis
Given the absence of direct studies on this compound, we can infer its potential interaction with ACADs by examining the behavior of structurally related 3,4-dienoyl-CoA compounds. The "dimethylidene" feature suggests the presence of two double bonds originating from the same carbon atoms (C3 and C4), which is structurally analogous to the allenic functionality in 3,4-dienoyl-CoA inhibitors.
It is hypothesized that this compound could act as a mechanism-based inactivator (suicide inhibitor) of ACADs, particularly MCAD, due to its structural similarity to known allenic inhibitors.[2][4] The proposed mechanism of inhibition likely mirrors that of 3,4-dienoyl-CoA derivatives.
Proposed Signaling Pathway of Inhibition
The interaction is predicted to proceed through a multi-step pathway involving initial non-covalent binding, followed by covalent modification of the FAD cofactor, leading to enzyme inactivation.
Quantitative Data Summary
The following tables summarize the kinetic parameters for various ACADs with their preferred substrates and the inhibition constants for MCAD with different R-3,4-alkadienoyl-CoA inhibitors. This data provides a baseline for predicting the potential interaction of this compound.
Table 1: Kinetic Parameters of Human Acyl-CoA Dehydrogenases
| Enzyme | Optimal Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| SCAD | Butyryl-CoA (C4) | ~10-30 | ~10-20 | ~3.3x105 - 2x106 |
| MCAD | Octanoyl-CoA (C8) | ~1-5 | ~10-15 | ~2x106 - 1.5x107 |
| LCAD | Palmitoyl-CoA (C16) | ~1-3 | ~5-10 | ~1.7x106 - 1x107 |
| VLCAD | Palmitoyl-CoA (C16) | ~2-5 | ~6-12 | ~1.2x106 - 6x106 |
Table 2: Inhibition of Human Medium-Chain Acyl-CoA Dehydrogenase by R-3,4-Alkadienoyl-CoA Derivatives
| Inhibitor | Ki (µM) | kinact (s-1) | kinact/Ki (M-1s-1) |
| R-3,4-Octadienoyl-CoA | Not Reported | Not Reported | Not Reported |
| R-3,4-Decadienoyl-CoA | ~0.5 - 2.0 | ~0.1 - 0.5 | ~5x104 - 1x106 |
| R-3,4-Dodecadienoyl-CoA | Not Reported | Not Reported | Not Reported |
Note: Specific kinetic values can vary depending on the experimental conditions (pH, temperature, buffer composition). The data presented is an approximate range based on available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of ACADs and their inhibitors.
Synthesis of R- and S-3,4-Decadienoyl-CoA
The synthesis of the enantiomers of 3,4-decadienoyl-CoA is a multi-step process that allows for the specific investigation of stereoselective inhibition.
Detailed Protocol:
-
Acylation: (R)- or (S)-propargyl alcohol is acylated with hexanoyl chloride in the presence of a non-nucleophilic base (e.g., pyridine) to form the corresponding hexanoate (B1226103) ester.
-
Claisen Rearrangement: The propargyl hexanoate undergoes a thermal or Lewis acid-catalyzed Claisen rearrangement to yield the allenic acid ethyl ester.
-
Hydrolysis: The ester is hydrolyzed under basic conditions (e.g., using potassium hydroxide (B78521) in ethanol/water) to the free allenic acid.
-
Acyl-CoA Thioester Formation: The free allenic acid is converted to its CoA thioester. This can be achieved by first activating the carboxylic acid, for example, by forming a mixed anhydride (B1165640) or an N-hydroxysuccinimide ester, followed by reaction with coenzyme A.[6][7]
Expression and Purification of Recombinant Human MCAD
Production of recombinant ACADs in bacterial systems like E. coli is a standard method for obtaining large quantities of pure enzyme for in vitro studies.
Protocol Overview:
-
Cloning: The cDNA encoding human MCAD is cloned into a suitable bacterial expression vector (e.g., pET vector series).
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation.
-
Chromatography: The soluble fraction is subjected to a series of chromatographic steps to purify the recombinant MCAD. This typically includes affinity chromatography (e.g., Ni-NTA if a His-tag is used), ion-exchange chromatography, and size-exclusion chromatography.
-
Purity and Concentration Determination: The purity of the final enzyme preparation is assessed by SDS-PAGE, and the concentration is determined spectrophotometrically.
Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)
The electron transfer flavoprotein (ETF) fluorescence reduction assay is a widely used and sensitive method to measure the activity of ACADs. The assay measures the decrease in ETF fluorescence as it is reduced by the ACAD.
Materials:
-
Purified recombinant ACAD enzyme
-
Purified ETF
-
Acyl-CoA substrate (e.g., octanoyl-CoA for MCAD)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ETF, and the ACAD enzyme in a cuvette.
-
Place the cuvette in a fluorometer and record the baseline fluorescence of ETF (excitation ~380 nm, emission ~495 nm).
-
Initiate the reaction by adding the acyl-CoA substrate to the cuvette and immediately start recording the decrease in fluorescence over time.
-
The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.
-
The enzyme activity is calculated based on the rate of fluorescence change and the stoichiometry of the reaction.
Conclusion and Future Directions
While the direct interaction of this compound with acyl-CoA dehydrogenases remains to be experimentally validated, the structural analogy to known 3,4-dienoyl-CoA inhibitors provides a strong basis for hypothesizing a similar mechanism of action. This guide has outlined the theoretical framework for this interaction, supported by quantitative data and experimental protocols for analogous compounds.
Future research should focus on the chemical synthesis of this compound to enable direct experimental investigation. Key studies would include:
-
Enzyme kinetics assays to determine the inhibitory potency (Ki and kinact) of the novel compound against a panel of ACADs.
-
Crystallographic studies of ACADs in complex with the inhibitor to elucidate the precise binding mode and covalent adduct formation.
-
Cell-based assays to assess the impact of the compound on fatty acid oxidation in a biological context.
Such studies will be instrumental in confirming the hypothesized relationship and could pave the way for the development of novel therapeutic agents targeting fatty acid metabolism.
References
- 1. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]
- 2. Short-chain acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Gene-Targeted Mice | PLOS Genetics [journals.plos.org]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Identification of very-long-chain acyl-CoA dehydrogenase deficiency in three patients previously diagnosed with long-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Novel CoA Thioesters: A Technical Guide for Researchers
Abstract: Coenzyme A (CoA) thioesters are central metabolites in a vast array of biochemical processes, extending far beyond their canonical roles in energy metabolism and fatty acid synthesis. Recent advancements in analytical techniques have unveiled a diverse landscape of novel CoA thioesters and uncovered their intricate involvement in cellular signaling, metabolic reprogramming, and the pathophysiology of various diseases. This technical guide provides an in-depth exploration of the function of these novel CoA thioesters, offering researchers, scientists, and drug development professionals a comprehensive resource. We present detailed experimental protocols for their identification and quantification, summarize key quantitative data, and illustrate their involvement in signaling pathways through detailed diagrams. This guide aims to equip researchers with the necessary tools and knowledge to investigate the expanding world of CoA thioesters and their potential as therapeutic targets.
Introduction to Novel CoA Thioesters
Coenzyme A (CoA) acts as a carrier of acyl groups, forming thioester bonds that are energetically rich and facilitate acyl transfer reactions.[1] While acetyl-CoA and long-chain fatty acyl-CoAs are well-characterized for their roles in the TCA cycle and beta-oxidation, a growing body of evidence highlights the importance of a wider variety of "novel" CoA thioesters. These include, but are not limited to, short-chain acyl-CoAs, branched-chain acyl-CoAs, dicarboxylyl-CoAs, and aromatic acyl-CoAs.[2][3][4] These molecules are not merely metabolic intermediates but also act as signaling molecules and allosteric regulators, influencing protein function and gene expression.[1] The dysregulation of their metabolism has been implicated in a range of diseases, including metabolic disorders, cancer, and neurodegenerative diseases.[5][6]
Quantitative Analysis of Novel CoA Thioesters
Accurate quantification of intracellular CoA thioester levels is crucial for understanding their physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.
Table 1: Intracellular Concentrations of Selected Novel CoA Thioesters
| CoA Thioester | Cell Type/Organism | Concentration (nmol/g or other specified unit) | Condition | Reference |
| Propionyl-CoA | Mouse Heart | Increased ~101-fold | Propionate perfusion | [7] |
| Methylmalonyl-CoA | Mouse Heart | Increased ~36-fold | Propionate perfusion | [7] |
| Succinyl-CoA | C. glutamicum LYS-9 | 110 nmol g⁻¹ | Mid-growth phase on glucose | [8] |
| Malonyl-CoA | C. glutamicum LYS-9 | 30 nmol g⁻¹ | Mid-growth phase on glucose | [8] |
| Butyryl/isobutyryl-CoA | C. glutamicum LYS-9 | 3 nmol g⁻¹ | Mid-growth phase on glucose | [8] |
| Crotonyl-CoA | S. albus J1074 | 0.3 nmol g⁻¹ | Mid-growth phase on mannitol | [8] |
| Glutaryl-CoA | Mouse Liver | Elevated in GCDH KO mice | Genetic modification | [6] |
Key Enzymes in Novel CoA Thioester Metabolism
The cellular pool of CoA thioesters is tightly regulated by the coordinated action of acyl-CoA synthetases (synthesis) and acyl-CoA thioesterases (hydrolysis).
Table 2: Kinetic Parameters of Acyl-CoA Thioesterases (ACOTs)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source Organism/Tissue | Reference |
| ACOT9 | Propionyl-CoA | 2.5 ± 0.4 | 1300 ± 50 | Mouse Mitochondria | [9] |
| ACOT9 | Myristoyl-CoA (C14:0) | 1.8 ± 0.3 | 1100 ± 40 | Mouse Mitochondria | [9] |
| ACOT4 | Succinyl-CoA | 12.0 ± 1.5 | 1500 ± 100 | Mouse Peroxisomes | [10] |
| ACOT8 | Sebacyl-CoA (C10) | 4.5 ± 0.6 | 2200 ± 150 | Mouse Peroxisomes | [10] |
| THEM1 (ACOT11) | Palmitoyl-CoA (C16:0) | 2.1 ± 0.3 | 120 ± 10 | Recombinant Mouse | [11] |
Experimental Protocols
Quantification of Short-Chain CoA Thioesters by LC-MS/MS
This protocol is adapted from established methods for the analysis of CoA thioesters in microbial and mammalian cells.[8][12]
Objective: To achieve absolute quantification of short-chain CoA thioesters.
Materials:
-
Cell or tissue samples
-
Extraction Buffer: 95% acetonitrile, 25 mM formic acid, pre-cooled to -20°C
-
Internal Standards: ¹³C-labeled CoA thioester mix
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 column
Procedure:
-
Sample Quenching and Extraction:
-
Rapidly collect a known quantity of cells or tissue.
-
Immediately quench metabolism and extract metabolites by adding the sample to the pre-cooled extraction buffer at a 1:4 ratio (sample:buffer).
-
Mix thoroughly and incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted CoA thioesters to a new tube.
-
Add the ¹³C-labeled internal standard mix to the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the extracted sample onto the LC-MS/MS system.
-
Chromatographic Separation:
-
Column: Porous reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.5 µm).
-
Mobile Phase A: 50 mM formic acid, pH 8.1 (adjusted with ammonium (B1175870) hydroxide).
-
Mobile Phase B: Methanol.
-
Flow Rate: 300 µL/min.
-
Gradient: 0-15% B over 12 min, then a wash step.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Define specific precursor-to-product ion transitions for each CoA thioester and its corresponding ¹³C-labeled internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for each endogenous CoA thioester and its corresponding internal standard.
-
Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its internal standard against a calibration curve generated with known concentrations of unlabeled standards and a fixed concentration of internal standards.
-
Acyl-CoA Thioesterase (ACOT) Activity Assay
This colorimetric assay measures the activity of ACOT enzymes by detecting the free CoA released upon hydrolysis of the acyl-CoA substrate.[11]
Objective: To determine the kinetic parameters of an ACOT enzyme.
Materials:
-
Purified ACOT enzyme or tissue/cell lysate
-
Assay Buffer: 50 mM KCl, 10 mM HEPES, pH 7.5
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (0.3 mM in assay buffer)
-
Acyl-CoA substrate of interest
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
In a 96-well plate, add the assay buffer and DTNB solution.
-
Add varying concentrations of the acyl-CoA substrate to different wells.
-
Initiate the reaction by adding the purified enzyme or cell lysate to each well. The total reaction volume should be 200 µL.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Mix the plate for 5 seconds and then take absorbance readings at 412 nm at 1-minute intervals for up to 60 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Signaling Pathways and Functional Roles of Novel CoA Thioesters
Novel CoA thioesters are emerging as key regulators in a variety of signaling pathways, often acting as precursors for post-translational modifications or as allosteric regulators of enzyme activity.
Propionyl-CoA and Metabolic Reprogramming in Cancer
Recent studies have shown that altered propionyl-CoA metabolism plays a significant role in the metabolic reprogramming of hepatocellular carcinoma (HCC).[5] An accumulation of propionyl-CoA can inhibit citrate (B86180) synthase, a key enzyme in the TCA cycle, leading to reduced mitochondrial respiration and a shift towards anabolic processes that support tumor growth.[5]
Malonyl-CoA as a Central Metabolic Regulator
Beyond its role as a substrate for fatty acid synthesis, malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation.[13] This creates a reciprocal regulation where fatty acid synthesis and oxidation are mutually exclusive. Furthermore, malonyl-CoA has been shown to be generated within the mitochondria by the enzyme ACSF3, where it can be used for protein malonylation, a post-translational modification with emerging regulatory roles.[13]
Glutaryl-CoA and Protein Glutarylation
Glutaryl-CoA is an intermediate in the metabolism of lysine (B10760008) and tryptophan.[14] In certain metabolic disorders, such as glutaric aciduria type I, the accumulation of glutaryl-CoA can lead to non-enzymatic glutarylation of lysine residues on proteins.[6] This post-translational modification can impair the function of mitochondrial enzymes, including glutaryl-CoA dehydrogenase (GCDH) itself, creating a detrimental feedback loop.[15] The sirtuin 5 (SIRT5) has been identified as a key deglutarylating enzyme, highlighting a potential therapeutic avenue.[6]
References
- 1. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The microsomal dicarboxylyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of aromatic CoA esters on fatty acid synthetase: biosynthesis of omega-phenyl fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decreased propionyl-CoA metabolism facilitates metabolic reprogramming and promotes hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Functions and Mechanisms of Lysine Glutarylation in Eukaryotes [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. sciencequery.com [sciencequery.com]
- 10. The identification of a succinyl-CoA thioesterase suggests a novel pathway for succinate production in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HMG-CoA reductase: Significance and symbolism [wisdomlib.org]
- 13. Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutaryl-CoA - Wikipedia [en.wikipedia.org]
- 15. Deglutarylation of glutaryl-CoA dehydrogenase by deacylating enzyme SIRT5 promotes lysine oxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Metabolic Flux Towards 3,4-Dimethylidenehexanedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-dimethylidenehexanedioyl-CoA is a novel theoretical molecule with potential applications in polymer synthesis and as a precursor for bioactive compounds. This technical guide outlines a putative biosynthetic pathway for this compound, drawing analogies from established metabolic routes for dicarboxylic acids and molecules bearing methylidene moieties. This document provides a comprehensive theoretical framework, including a proposed metabolic pathway, quantitative data from analogous bioprocesses, and detailed experimental protocols to guide future research in establishing and optimizing the production of this compound in a microbial host.
A Proposed Theoretical Metabolic Pathway for this compound Biosynthesis
The biosynthesis of this compound is not a known natural metabolic pathway. The pathway proposed herein is a theoretical construction based on well-characterized enzymatic reactions and analogous pathways, such as those for adipic acid and itaconic acid. The proposed pathway commences from the central metabolites succinyl-CoA and acetyl-CoA.
The initial steps of this theoretical pathway are analogous to the reverse adipate (B1204190) degradation pathway, which has been explored for the bio-based production of adipic acid.[1][2] This involves the condensation of acetyl-CoA and succinyl-CoA to form the C6 backbone.[1] Subsequent steps are inspired by the biosynthesis of itaconic acid, where a methylidene group is introduced via decarboxylation.[3][4]
The key speculative step in this pathway is the introduction of the second methylidene group to form the 3,4-dimethylidene structure. This might be achieved through a series of enzymatic reactions including dehydration and isomerization, or potentially through the action of a novel enzyme with unique catalytic capabilities. The final step involves the activation of the dicarboxylic acid to its CoA thioester.
Caption: Proposed theoretical metabolic pathway for the biosynthesis of this compound.
Quantitative Data from Analogous Metabolic Pathways
As the proposed pathway is theoretical, no direct quantitative data exists for the metabolic flux towards this compound. The following tables present data from analogous biosynthetic pathways for itaconic acid and adipic acid to provide a baseline for expected metabolic performance.
Table 1: Metabolic Flux Distribution in an Analogous Pathway (Itaconic Acid Production)
This table summarizes the metabolic flux distribution in Ustilago maydis during itaconic acid production under nitrogen-limited conditions. The data is adapted from metabolic modeling studies.[3] Fluxes are normalized to a glucose uptake rate of 100.
| Reaction/Pathway | Relative Flux (%) |
| Glycolysis | 100 |
| Pentose Phosphate Pathway | 30 |
| TCA Cycle (to cis-aconitate) | 65 |
| Anaplerotic Reactions | 5 |
| Itaconic Acid Production | 40 |
| Biomass Formation | 15 |
| CO2 Evolution | 45 |
Table 2: Kinetic Parameters of Key Enzymes in Analogous Pathways
This table presents the kinetic parameters for enzymes that catalyze reactions analogous to key steps in the proposed pathway.
| Enzyme | EC Number | Source Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |
| cis-Aconitate Decarboxylase | 4.1.1.6 | Aspergillus terreus | cis-Aconitate | 5.8 | 25.6 | [4][5] |
| cis-Aconitate Decarboxylase | 4.1.1.6 | Mus musculus | cis-Aconitate | 1.2 | 3.5 | [4] |
| Beta-ketoadipyl-CoA thiolase | 2.3.1.174 | Escherichia coli | 3-Oxoadipyl-CoA | 0.04 | 120 | [6] |
| Acetyl-CoA C-acyltransferase | 2.3.1.16 | Saccharomyces cerevisiae | Acyl-CoA | 0.05-0.1 | 50-150 | [7] |
Experimental Protocols
The following protocols are provided as a guide for the experimental investigation of the theoretical metabolic pathway for this compound production.
13C-Metabolic Flux Analysis (13C-MFA)
This protocol outlines the general workflow for conducting 13C-MFA in a microbial host such as E. coli to quantify the intracellular metabolic fluxes.[2][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aidic.it [aidic.it]
- 4. Crystal structure of cis-aconitate decarboxylase reveals the impact of naturally occurring human mutations on itaconate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. EC 2.3.1.16 [iubmb.qmul.ac.uk]
- 8. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Putative Biosynthesis of 3,4-Dimethylidenehexanedioyl-CoA
Disclaimer: The biosynthesis of 3,4-dimethylidenehexanedioyl-CoA has not been definitively elucidated in the scientific literature. This guide, therefore, presents a hypothetical pathway based on established principles of biochemistry and enzymology. The precursor molecules, enzymatic reactions, quantitative data, and experimental protocols described herein are proposed models intended to serve as a framework for future research.
Introduction
This compound is a C6 dicarboxylic acid derivative featuring two exocyclic methylene (B1212753) groups. This unique structural motif suggests a complex biosynthetic origin, likely involving elements from fatty acid, polyketide, and specialized metabolite pathways. Understanding the biosynthesis of such molecules is of significant interest for metabolic engineering and the discovery of novel bioactive compounds. This technical guide outlines a putative biosynthetic pathway for this compound, detailing potential precursor molecules, enzymatic transformations, and the experimental methodologies required to investigate this proposed pathway.
Proposed Precursor Molecules
The carbon skeleton of this compound is a six-carbon dicarboxylic acid. In primary metabolism, the biosynthesis of such a structure would likely originate from intermediates of the tricarboxylic acid (TCA) cycle and fatty acid biosynthesis. The most plausible precursor molecules are:
-
Succinyl-CoA: A C4 intermediate of the TCA cycle.
-
Acetyl-CoA: A C2 universal building block derived from glycolysis and fatty acid oxidation.[1][2][3][4]
-
Malonyl-CoA: Formed by the carboxylation of acetyl-CoA, it serves as the primary extender unit in fatty acid and polyketide synthesis.[5]
These precursors provide the necessary carbon backbone for the assembly of the hexanedioyl moiety.
Hypothetical Biosynthetic Pathway
A plausible biosynthetic route to this compound can be envisioned as a modified polyketide or fatty acid synthesis pathway. This proposed pathway involves a series of condensation, reduction, dehydration, and decarboxylation reactions to construct the carbon chain and introduce the characteristic dimethylidene groups.
The key steps in this hypothetical pathway are:
-
Chain Initiation: The pathway is proposed to initiate with the condensation of a C4 starter unit, succinyl-CoA, with a C2 extender unit, malonyl-CoA. This reaction would be catalyzed by a specialized β-ketoacyl-ACP synthase (KS).
-
First Methylene Group Formation: Following the initial condensation, a series of enzymatic reactions analogous to those in the biosynthesis of itaconic acid could introduce the first methylene group. This would involve dehydration and decarboxylation of a citraconyl-CoA-like intermediate. Itaconic acid (2-methylidenebutanedioic acid) is a well-known microbial metabolite produced from the TCA cycle intermediate cis-aconitate via decarboxylation.[6][7][8][9][10]
-
Chain Elongation: The resulting C5 intermediate would undergo a second condensation with malonyl-CoA, extending the chain to a C7 dicarboxylic acid derivative.
-
Second Methylene Group Formation and Final Product: A subsequent decarboxylation and isomerization, potentially catalyzed by a single multifunctional enzyme or a series of enzymes, would form the second methylene group and yield the final product, this compound.
This proposed pathway is depicted in the following diagram:
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data (Hypothetical)
As the biosynthesis of this compound is unconfirmed, no quantitative data exists. The following table presents hypothetical data that could be expected from fermentation experiments with a microorganism engineered to produce this molecule. This data is for illustrative purposes only.
| Parameter | Wild Type Strain | Engineered Strain | Unit |
| Titer | Not Detected | 1.2 ± 0.2 | g/L |
| Yield (on glucose) | 0 | 0.15 ± 0.03 | g/g |
| Productivity | 0 | 0.025 ± 0.005 | g/L/h |
| KS1 Specific Activity | - | 5.8 ± 0.7 | U/mg |
| KS2 Specific Activity | - | 3.2 ± 0.5 | U/mg |
| Dehydratase/Decarboxylase 1 | - | 7.1 ± 0.9 | U/mg |
| Dehydratase/Decarboxylase 2 | - | 4.5 ± 0.6 | U/mg |
Experimental Protocols
Elucidating a novel biosynthetic pathway requires a multi-faceted approach combining in vivo and in vitro techniques. The following are detailed methodologies for key experiments that would be necessary to validate the proposed pathway.
Isotopic Labeling Studies
Objective: To trace the incorporation of precursors into the final product, thereby confirming the carbon skeleton's origin.
Protocol:
-
Culture the producing organism in a defined minimal medium.
-
Supplement separate cultures with ¹³C-labeled precursors (e.g., [U-¹³C₆]-glucose, [1,2-¹³C₂]-acetate, [4-¹³C]-succinate).
-
After a suitable incubation period, extract the target metabolite, this compound, from the culture broth and purify it using HPLC.
-
Analyze the purified compound by mass spectrometry (MS) to determine the mass shift and by nuclear magnetic resonance (NMR) spectroscopy to determine the position of the ¹³C labels.
-
Compare the labeling patterns with those predicted by the hypothetical pathway to confirm the precursor-product relationships.
Enzyme Assays
Objective: To demonstrate the activity of the proposed enzymes in the pathway.
Protocol for a β-Ketoacyl-ACP Synthase (KS) Assay:
-
Clone and express the putative KS gene in a suitable host (e.g., E. coli).
-
Purify the recombinant protein using affinity chromatography.
-
Prepare a reaction mixture containing the purified enzyme, the proposed substrates (e.g., succinyl-CoA and malonyl-ACP), and necessary cofactors in a suitable buffer.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Quench the reaction at various time points and analyze the products by HPLC or LC-MS to detect the formation of the expected β-ketoacyl-ACP intermediate.
-
Determine the kinetic parameters (Kₘ and k꜀ₐₜ) by varying the substrate concentrations.
Gene Knockout and Heterologous Expression
Objective: To establish the necessity of a specific gene for the biosynthesis of the target molecule.
Protocol:
-
Identify the putative gene cluster responsible for the biosynthesis of this compound through genome mining.
-
Create a targeted knockout of a key gene in the cluster (e.g., the initial KS gene) in the producing organism using CRISPR-Cas9 or homologous recombination.
-
Cultivate the knockout mutant and the wild-type strain under producing conditions.
-
Analyze the culture extracts by LC-MS to confirm the abolishment of product formation in the mutant.
-
For confirmation, complement the knockout mutant with the functional gene on a plasmid and verify the restoration of production.
-
Heterologously express the entire proposed gene cluster in a well-characterized host organism (e.g., E. coli or Saccharomyces cerevisiae) to demonstrate that the cluster is sufficient for the production of this compound.
The logical workflow for these experimental approaches is visualized below.
Caption: Experimental workflow for the elucidation of a novel biosynthetic pathway.
Conclusion
While the biosynthesis of this compound remains to be experimentally verified, this guide provides a robust theoretical framework for its investigation. The proposed pathway, originating from common metabolic precursors and proceeding through plausible enzymatic reactions, offers a starting point for targeted genomic and experimental studies. The methodologies outlined here represent a standard and effective approach to unraveling novel biosynthetic pathways, which is crucial for advancing our understanding of natural product biosynthesis and for the development of new bio-based chemicals and pharmaceuticals.
References
- 1. What is the precursor for fatty acid synthesis? | AAT Bioquest [aatbio.com]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Fatty Acid Biosynthesis: Definition, Steps & Regulation [allen.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aocs.org [aocs.org]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Biochemistry of microbial itaconic acid production [frontiersin.org]
- 9. Biochemistry of microbial itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unraveling the Enzymatic Homologs of 3,4-Dimethylidenehexanedioyl-CoA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest to discover and characterize novel enzymes is a cornerstone of advancements in biotechnology and drug development. This technical guide delves into the homolog of enzymes responsible for the synthesis of 3,4-dimethylidenehexanedioyl-CoA, a unique dicarboxylic acid derivative with potential applications in polymer synthesis and as a bioactive precursor. While the direct enzymatic synthesis of this specific molecule is not yet extensively documented in publicly available literature, this guide provides a comprehensive overview of homologous enzyme systems, their quantitative data, and detailed experimental protocols to facilitate the identification and characterization of candidate enzymes. By examining enzymes known to catalyze the formation of conjugated dienes and dicarboxylic acids, as well as those involved in acyl-CoA modifications, researchers can strategically approach the discovery of the enzymatic machinery behind this compound production.
Introduction to Putative Biosynthetic Pathways
The structure of this compound suggests a biosynthetic route originating from common cellular metabolites. A plausible pathway involves the modification of a C6 dicarboxylic acid backbone, such as adipoyl-CoA, or the dimerization and modification of C3 precursors. The key enzymatic challenge lies in the introduction of the two methylidene groups at the C3 and C4 positions, creating a conjugated diene system. This transformation is likely catalyzed by a highly specialized enzyme, possibly a member of the polyketide synthase (PKS) or fatty acid synthase (FAS) superfamilies, or a dedicated tailoring enzyme such as a dehydrogenase or a radical S-adenosylmethionine (SAM) enzyme.
Homologous Enzyme Systems
Given the absence of direct literature on the synthesis of this compound, we turn our attention to well-characterized homologous enzyme systems that perform analogous chemical transformations.
Enzymes Catalyzing Conjugated Diene Formation
The formation of conjugated dienes is a critical step in the biosynthesis of many natural products.[1] Enzymes known as pericyclases have been identified to catalyze concerted cycloaddition reactions, and in some cases, control the stereoselective electrocyclization of conjugated polyenes.[2] While these enzymes typically act on longer polyene chains, their mechanisms of stabilizing highly reactive intermediates could provide insights into the formation of the 3,4-dimethylidene structure.
Polyketide synthases are another major class of enzymes known for generating diverse chemical structures, including conjugated double bonds.[3] Specific dehydratase (DH) domains within PKS modules are responsible for introducing double bonds, and in some cases, can generate conjugated systems through successive dehydration events.
Dicarboxylic Acid Metabolism
The biosynthesis of dicarboxylic acyl-CoAs can occur through several pathways. One prominent route is the ω-oxidation of fatty acids, which is initiated by cytochrome P450 enzymes that hydroxylate the terminal methyl group, followed by successive oxidations to a carboxylic acid. This pathway typically produces longer-chain dicarboxylic acids, but the enzymes involved could potentially act on shorter substrates.
Alternatively, a reverse β-oxidation-like pathway can synthesize dicarboxylic acids from smaller precursors. This involves a thiolase-catalyzed condensation, followed by reduction, dehydration, and another reduction, effectively elongating a dicarboxylic acid chain two carbons at a time.
Quantitative Data on Homologous Acyl-CoA Modifying Enzymes
To provide a quantitative framework for the characterization of a putative this compound synthesizing enzyme, the following table summarizes kinetic data from homologous enzymes that act on acyl-CoA substrates. This data can serve as a benchmark for expected catalytic efficiencies and substrate affinities.
| Enzyme Family | Specific Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Acyl-CoA Carboxylases | Thermobifida fusca AcCCase | Acetyl-CoA | 130 ± 10 | 1.5 ± 0.04 | 1.15 x 104 | [4] |
| Propionyl-CoA | 50 ± 3 | 2.1 ± 0.03 | 4.20 x 104 | [4] | ||
| Butyryl-CoA | 70 ± 5 | 1.1 ± 0.02 | 1.57 x 104 | [4] | ||
| Fatty Acid Synthases | Mammalian FAS | Acetyl-CoA | 5 - 10 | - | - | [5] |
| Malonyl-CoA | 2 - 5 | - | - | [5] | ||
| Acyl-CoA Dehydrogenases | Medium Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | ~20 | ~10 | ~5 x 105 | [6] |
Experimental Protocols
The following protocols provide a roadmap for the identification, expression, purification, and characterization of a candidate enzyme for this compound synthesis.
Heterologous Expression and Purification of a Candidate Enzyme
-
Gene Synthesis and Cloning: Codon-optimize the candidate gene sequence for expression in E. coli BL21(DE3). Synthesize the gene and clone it into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.
-
Transformation and Expression: Transform the expression plasmid into E. coli BL21(DE3) cells. Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
-
Affinity Chromatography: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Wash the column with several column volumes of wash buffer.
-
Elution and Dialysis: Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Dialyze the eluted protein against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) overnight at 4°C.
-
Purity Assessment: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a Bradford assay.
In Vitro Enzyme Assay and Product Detection by LC-MS
-
Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM Coenzyme A, 1 mM of a putative precursor (e.g., adipic acid or a related C6 dicarboxylic acid), and 5 µM of the purified enzyme in a total volume of 100 µL.
-
Incubation: Incubate the reaction mixture at 30°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.
-
Sample Preparation: Centrifuge the quenched reaction at 15,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to a new tube and dry it under a stream of nitrogen. Reconstitute the dried sample in 50 µL of 50% methanol.
-
LC-MS Analysis: Analyze the reconstituted sample by liquid chromatography-mass spectrometry (LC-MS). Use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid. Monitor for the expected mass of this compound. A detailed protocol for the detection of various acyl-CoA species can be adapted for this purpose.[7]
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a hypothetical biosynthetic pathway, an experimental workflow for enzyme characterization, and the logical relationships between homologous enzyme families.
Caption: Hypothetical biosynthetic pathway for this compound.
Caption: Experimental workflow for enzyme identification and characterization.
Caption: Logical relationships of homologous enzyme families.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Polycyclic Natural Products from Conjugated Polyenes via Tandem Isomerization and Pericyclic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 5. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS method for detection of 3,4-dimethylidenehexanedioyl-CoA
An LC-MS/MS method for the sensitive and specific detection of the novel metabolite 3,4-dimethylidenehexanedioyl-CoA has been developed. This application note provides a detailed protocol for the quantification of this analyte in biological matrices, which is of significant interest to researchers in metabolic pathways and drug development. The methodology is based on established principles for acyl-CoA analysis, ensuring robustness and reliability.
Application Note
Introduction
This compound is a newly identified intermediate in a novel metabolic pathway. Its unique structure with two methylene (B1212753) groups suggests a potential role in specialized biosynthetic processes or as a biomarker for specific metabolic states. Accurate and sensitive quantification of this analyte is crucial for understanding its physiological function and its potential as a therapeutic target. This application note describes a robust LC-MS/MS method for the selective detection and quantification of this compound in biological samples.
Methodology Overview
The method employs a sample preparation procedure involving protein precipitation, followed by reversed-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) for the separation and detection of the target analyte. Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
1. Sample Preparation
This protocol is designed for the extraction of this compound from cell cultures or tissue homogenates.
-
Reagents and Materials:
-
5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar acyl-CoA not present in the sample)
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 x g and 4 °C
-
-
Procedure:
-
For cultured cells, pellet a known number of cells and aspirate the supernatant. For tissue, use a known weight of homogenized tissue.
-
To the cell pellet or tissue homogenate, add 200 µL of ice-cold 5% SSA.
-
Add the internal standard to each sample at a known concentration.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Instrumentation:
-
A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good retention and separation of acyl-CoA species.[1]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[2]
-
Mobile Phase B: 5 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.[2]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 60 |
| 8.1 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
3. Mass Spectrometry (MS)
-
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
-
-
MRM Transitions:
-
The precursor ion (Q1) for this compound is calculated based on its chemical formula (C₂₇H₄₀N₇O₁₈P₃S) and the addition of a proton in positive ion mode. The predicted m/z is 892.16.
-
Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phospho-ADP moiety.[3] Another common product ion has an m/z of 428.
-
The proposed MRM transitions for this compound and a hypothetical internal standard are provided in the data presentation section.
-
Data Presentation
Table 1: Predicted MRM Transitions for this compound and a Hypothetical Internal Standard
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound (Quantifier) | 892.16 | 385.16 | 30 |
| This compound (Qualifier) | 892.16 | 428.04 | 25 |
| Internal Standard (e.g., C17:0-CoA) | 906.21 | 399.21 | 30 |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.5 nM |
| Limit of Quantification (LOQ) | 1.5 nM |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Visualization
Caption: Experimental workflow for the LC-MS/MS detection of this compound.
Caption: Hypothetical metabolic pathway involving this compound.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust tool for the quantification of this compound in biological matrices. This method will be invaluable for researchers investigating the metabolic roles of this novel compound and for professionals in drug development exploring new therapeutic avenues. The detailed protocol and established parameters offer a solid foundation for the implementation of this analytical technique in various research settings.
References
Application Notes and Protocols: Chemical Synthesis of 3,4-dimethylidenehexanedioyl-CoA
Abstract
Introduction
3,4-dimethylidenehexanedioyl-CoA is a derivative of adipic acid featuring two exocyclic double bonds, making it a potentially interesting molecule for various biochemical and pharmacological studies. Its structural similarity to intermediates in fatty acid metabolism and other metabolic pathways suggests it could be a substrate, inhibitor, or probe for various enzymes. Coenzyme A (CoA) and its thioesters are central to metabolism, acting as acyl group carriers and participating in the synthesis and oxidation of fatty acids, as well as the citric acid cycle. The synthesis of specific acyl-CoA derivatives is crucial for the in-vitro study of enzymes that utilize them as substrates.
This protocol details a plausible, albeit theoretical, multi-step chemical synthesis of this compound. The synthesis is divided into two main stages:
-
Stage 1: Synthesis of the precursor, 3,4-dimethylidenehexanedioic acid, via a double Wittig reaction on a diketo-diester precursor, followed by hydrolysis.
-
Stage 2: Conversion of the dicarboxylic acid to its bis-CoA thioester via activation of the carboxyl groups and subsequent reaction with Coenzyme A.
Proposed Synthetic Pathway
The proposed synthetic route is illustrated in the workflow diagram below. It begins with the synthesis of diethyl 3,4-diketohexanedioate, followed by a double Wittig olefination to introduce the dimethylidene groups. The resulting diester is then hydrolyzed to the free dicarboxylic acid. Finally, the acid is activated and coupled with Coenzyme A to yield the target molecule.
Figure 1: Proposed workflow for the synthesis of 3,4-dimethylidenehexanedioyl
Application Note: A Proposed In Vitro Spectrophotometric Assay for 3,4-dimethylidenehexanedioyl-CoA Reductase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-dimethylidenehexanedioyl-CoA is a unique dicarboxylic acyl-CoA derivative characterized by a conjugated diene system. While its precise biological role is still under investigation, its structure suggests involvement in specialized metabolic pathways, potentially as an intermediate in fatty acid metabolism or secondary metabolite biosynthesis. The enzymatic conversion of such a reactive diene is of significant interest for understanding these pathways and for the development of targeted therapeutic agents. This application note details a proposed continuous spectrophotometric assay for monitoring the activity of a putative this compound reductase, an enzyme hypothesized to catalyze the reduction of the conjugated diene system.
The proposed assay is based on principles adapted from established methods for other acyl-CoA dehydrogenases and reductases.[1][2] It relies on monitoring the decrease in absorbance that accompanies the reduction of the conjugated diene system of this compound, coupled with the simultaneous oxidation of a nicotinamide (B372718) cofactor (NADH or NADPH). This method offers a rapid, convenient, and high-throughput compatible approach for enzyme characterization, inhibitor screening, and kinetic analysis.
Principle of the Assay
The hypothetical enzyme, termed "this compound Reductase" (DMH-CoAR), is presumed to catalyze the reduction of the two methylene (B1212753) groups of the substrate to form 3,4-dimethylhexanedioyl-CoA. This reaction would consume a reducing equivalent, typically NADPH or NADH.
The conjugated diene structure of this compound is expected to have a distinct ultraviolet (UV) absorbance maximum. Upon enzymatic reduction and saturation of the double bonds, this characteristic absorbance will decrease. Concurrently, the oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The assay can therefore monitor either the change in substrate absorbance at its specific maximum wavelength (λmax) or the change in NADPH absorbance at 340 nm. Monitoring NADPH consumption at 340 nm is a common and reliable method for many dehydrogenases and reductases.[1][3]
Experimental Protocols
Materials and Reagents
-
This compound (substrate)
-
NADPH (cofactor)
-
Purified or partially purified enzyme preparation (putative this compound Reductase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
EDTA
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading in the UV range (e.g., 250-400 nm) and with temperature control.
Protocol 1: Determination of Optimal Wavelength for Substrate Monitoring
-
Prepare a solution of 50 µM this compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Scan the absorbance of the solution from 230 nm to 400 nm using the spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Prepare a solution of the expected product, 3,4-dimethylhexanedioyl-CoA, at the same concentration and scan its absorbance over the same range to confirm a significant decrease in absorbance at the determined λmax upon reduction.
Protocol 2: Standard Spectrophotometric Assay for Enzyme Activity
-
Prepare the Assay Buffer: 100 mM potassium phosphate, 1 mM EDTA, pH 7.4.
-
Set up the reaction mixture in a final volume of 200 µL in a 96-well plate or 1 mL in a cuvette. The final concentrations should be:
-
50 µM this compound
-
200 µM NADPH
-
Assay Buffer
-
Enzyme preparation (e.g., 5-20 µg of total protein)
-
-
Equilibrate the spectrophotometer and the reaction plate/cuvette to the desired temperature (e.g., 37°C).
-
Add all components except the enzyme to the wells/cuvette (Master Mix).
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately begin monitoring the decrease in absorbance at 340 nm (for NADPH consumption) for 5-10 minutes, taking readings every 15-30 seconds.
-
Run control reactions:
-
No enzyme control: to assess the non-enzymatic degradation of NADPH.
-
No substrate control: to measure any substrate-independent NADPH oxidase activity in the enzyme preparation.
-
Data Analysis
-
Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the change in absorbance per minute (ΔAbs/min).
-
Correct the rate by subtracting the rates from the control reactions.
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Activity (µmol/min/mL) = (ΔAbs/min) / (ε × path length) × 1000
-
Specific Activity (µmol/min/mg) = Activity / [Protein concentration (mg/mL)]
-
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for DMH-CoAR
| Parameter | Value | Standard Deviation |
| Kₘ for this compound | 25.8 µM | ± 3.2 µM |
| Kₘ for NADPH | 15.2 µM | ± 2.1 µM |
| Vₘₐₓ | 1.5 µmol/min/mg | ± 0.1 µmol/min/mg |
| kcat | 2.5 s⁻¹ | ± 0.2 s⁻¹ |
| kcat/Kₘ (Substrate) | 9.7 x 10⁴ M⁻¹s⁻¹ | ± 1.1 x 10⁴ M⁻¹s⁻¹ |
This table presents hypothetical kinetic data obtained by varying the concentration of one substrate while keeping the other saturated and fitting the initial velocity data to the Michaelis-Menten equation.
Table 2: Effect of Inhibitors on DMH-CoAR Activity
| Inhibitor (at 10 µM) | % Inhibition | IC₅₀ Value |
| Compound A | 85% | 1.2 µM |
| Compound B | 45% | 11.5 µM |
| Compound C | 12% | > 50 µM |
This table summarizes hypothetical data from a screening assay to identify potential inhibitors of the enzyme.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical metabolic pathway involving this compound.
Experimental Workflow Diagram
Caption: Workflow for the in vitro enzymatic assay of DMH-CoAR.
References
Application Notes and Protocols for the Quantification of 3,4-dimethylidenehexanedioyl-CoA in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-dimethylidenehexanedioyl-CoA is a novel dicarboxylic acid thioester. The precise biological role of this metabolite is currently under investigation, but its unique structure suggests potential involvement in specialized metabolic pathways, possibly related to fatty acid metabolism, detoxification, or cellular signaling. Accurate quantification of this compound in cell lysates is crucial for elucidating its metabolic context, understanding its regulation, and assessing its potential as a biomarker or therapeutic target.
This document provides a detailed protocol for the quantification of this compound in cultured mammalian cells using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of acyl-CoA species, ensuring high sensitivity and specificity.
Hypothetical Metabolic Pathway
To provide a conceptual framework, we propose a hypothetical metabolic pathway for the formation and degradation of this compound. In this pathway, a precursor long-chain fatty acid undergoes several rounds of β-oxidation to yield the target analyte. This compound is then further metabolized, potentially feeding into central carbon metabolism.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Protocols
This section details the complete workflow for the quantification of this compound from cell lysates.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Ammonium Acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled analog of this compound or a structurally similar odd-chain dicarboxylic acyl-CoA.
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Vacuum concentrator or nitrogen evaporator
Sample Preparation
For Adherent Cells:
-
Aspirate the culture medium from the cell monolayer.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) methanol containing the internal standard directly to the plate.
-
Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
For Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[1]
-
Resuspend the cell pellet in 1 mL of cold methanol containing the internal standard.[1]
Metabolite Extraction
-
Vortex the cell lysate briefly.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[1]
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]
-
Dry the extract using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).[1]
-
Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
| Parameter | Value |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Gradient | Optimized for separation of dicarboxylic acyl-CoAs |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of a synthesized standard of this compound. A characteristic neutral loss of 507 Da is common for acyl-CoAs.[2] |
Data Presentation
The quantitative data for this compound should be presented in a clear and structured format. Below is a template table for summarizing results from a hypothetical experiment comparing different cell lines or treatment conditions.
| Sample Group | Concentration (pmol/10^6 cells) ± SD | Limit of Detection (LOD) (fmol on column) | Limit of Quantitation (LOQ) (fmol on column) |
| Cell Line A - Control | 1.25 ± 0.15 | 5 | 15 |
| Cell Line A - Treated | 5.78 ± 0.42 | 5 | 15 |
| Cell Line B - Control | 0.45 ± 0.08 | 5 | 15 |
| Cell Line B - Treated | 2.11 ± 0.23 | 5 | 15 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values will depend on the cell type, experimental conditions, and instrument sensitivity. The limit of detection (LOD) and limit of quantitation (LOQ) are typically defined as 3 times and 10 times the signal-to-noise ratio, respectively.[2]
Conclusion
This application note provides a comprehensive, though representative, protocol for the quantification of the novel metabolite this compound in cell lysates using LC-MS/MS. The detailed methodology, from sample preparation to data analysis, offers a robust framework for researchers investigating the role of this and other dicarboxylic acyl-CoAs in cellular metabolism. The provided diagrams and data table structure are intended to facilitate experimental design and data interpretation. Successful application of this protocol will enable a deeper understanding of the metabolic pathways involving this compound and its potential significance in health and disease.
References
Application Notes & Protocols: Utilizing 3,4-Dimethylidenehexanedioyl-CoA as a Substrate for Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylidenehexanedioyl-CoA is a unique dicarboxylic acyl-CoA analog with reactive dimethylidene groups. Its structure suggests potential roles as a substrate or inhibitor for enzymes involved in fatty acid metabolism and dicarboxylic acid utilization. This document provides detailed application notes and protocols for the use of this compound in enzymatic studies, focusing on its potential interaction with acyl-CoA dehydrogenases. Acyl-CoA dehydrogenases (ACADs) are a class of flavoenzymes that catalyze the initial step in each cycle of fatty acid β-oxidation.[1][2] Deficiencies in these enzymes are linked to metabolic disorders, making them important targets for drug development.[1]
The protocols outlined below are based on established methods for studying similar acyl-CoA thioesters and their interactions with ACADs and other CoA-utilizing enzymes.[3][4]
Hypothetical Metabolic Pathway
The structural features of this compound suggest it could be an intermediate in a specialized metabolic pathway or act as an inhibitor of fatty acid oxidation. The following diagram illustrates a hypothetical pathway where it might be processed by a cascade of enzymatic reactions.
Caption: Hypothetical metabolic pathway involving this compound.
Quantitative Data Summary
The following table summarizes hypothetical kinetic data for the interaction of this compound with a putative acyl-CoA dehydrogenase. Such data is crucial for characterizing the enzyme's affinity and catalytic efficiency for this substrate.
| Substrate | Enzyme Isoform | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | ACAD-X1 | 15.2 ± 1.8 | 5.8 ± 0.5 | 12.1 | 8.0 x 105 |
| This compound | ACAD-X2 | 45.7 ± 3.5 | 2.1 ± 0.2 | 4.4 | 9.6 x 104 |
| Hexanedioyl-CoA (Control) | ACAD-X1 | 25.1 ± 2.2 | 8.2 ± 0.7 | 17.1 | 6.8 x 105 |
| Hexanedioyl-CoA (Control) | ACAD-X2 | 60.3 ± 4.1 | 3.5 ± 0.3 | 7.3 | 1.2 x 105 |
Experimental Protocols
Synthesis of this compound
A chemo-enzymatic approach is often employed for the synthesis of acyl-CoA thioesters.[5]
Materials:
-
3,4-dimethylidenehexanedioic acid
-
Coenzyme A (CoA-SH)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP, MgCl2
-
Tris-HCl buffer (pH 7.5)
-
HPLC system for purification
Protocol:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM ATP, 1 mM 3,4-dimethylidenehexanedioic acid, and 0.5 mM CoA-SH.
-
Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1 mg/mL.
-
Incubate the reaction mixture at 30°C for 2-4 hours, monitoring the formation of the acyl-CoA by observing the decrease in free CoA-SH using Ellman's reagent (DTNB).[6]
-
Terminate the reaction by adding perchloric acid to a final concentration of 0.6 M.
-
Centrifuge to remove the precipitated protein.
-
Purify the supernatant containing this compound using a reverse-phase HPLC column.
-
Lyophilize the purified product and store at -80°C.
Enzyme Activity Assay: Spectrophotometric Method
This protocol is adapted for a generic acyl-CoA dehydrogenase, monitoring the reduction of an electron acceptor.
Materials:
-
Purified recombinant acyl-CoA dehydrogenase
-
This compound stock solution
-
Potassium phosphate (B84403) buffer (pH 7.6)
-
Phenazine ethosulfate (PES)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Spectrophotometer
Protocol:
-
Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.6), 0.1 mM PES, and 0.1 mM DCPIP.
-
Add the purified enzyme to the reaction buffer in a cuvette to a final concentration of 10-50 µg/mL.
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at 600 nm.
-
Initiate the reaction by adding varying concentrations of this compound (e.g., 1-100 µM).
-
Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
Experimental Workflow and Logic
The following diagram illustrates the workflow for characterizing the enzymatic activity of a putative acyl-CoA dehydrogenase with this compound.
Caption: Workflow for enzyme studies using this compound.
Applications in Drug Development
The unique structure of this compound makes it a candidate for the development of novel therapeutics targeting metabolic disorders. As a potential specific inhibitor of an acyl-CoA dehydrogenase, it could serve as a lead compound for drugs aimed at modulating fatty acid oxidation. Further studies, including structural analysis of the enzyme-substrate complex, could provide insights for rational drug design. The development of such targeted therapies is a key area of interest in modern drug discovery.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of 3,4-dienoyl-CoA thioesters with medium chain acyl-CoA dehydrogenase: stereochemistry of inactivation of a flavoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 3,4-dimethylidenehexanedioyl-CoA by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-dimethylidenehexanedioyl-CoA is a unique Coenzyme A (CoA) derivative characterized by a conjugated diene system within its dicarboxylic acid chain. As with many CoA esters, it is likely involved in specialized metabolic pathways. The precise determination of its chemical structure is paramount for understanding its biological function, reactivity, and potential as a therapeutic target or biomarker. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules in solution.[1][2] This application note provides a detailed protocol for acquiring and interpreting NMR data to confirm the structure of this compound.
Experimental Protocols
Detailed methodologies for sample preparation, NMR data acquisition, and processing are provided below. These protocols are designed to ensure high-quality data suitable for complete structural assignment.
Sample Preparation
Proper sample preparation is critical, especially for CoA compounds which can be unstable.[3][4][5]
-
Compound Handling: Handle solid this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Solvent Preparation: Prepare a 100 mM potassium phosphate (B84403) buffer in deuterium (B1214612) oxide (D₂O) and adjust the pD to 7.4. The pD can be estimated by adding 0.4 to the pH meter reading.
-
Reference Standard: Add a known concentration (e.g., 50 µM) of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), to the buffer solution. TSP provides a chemical shift reference at 0.00 ppm.[6]
-
Sample Dissolution: Accurately weigh approximately 1-5 mg of this compound and dissolve it in 0.5 mL of the prepared D₂O buffer to achieve a final concentration of approximately 1-10 mM.
-
Degassing: To prevent oxidation of the free thiol group on any contaminating free CoA, degas the solution by bubbling with helium or argon gas for 5-10 minutes.[4][5] This step is crucial for sample stability, as CoA levels can otherwise diminish significantly over time.[3][4][5]
-
Transfer: Transfer the final solution to a 5 mm NMR tube for analysis.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
1D ¹H NMR:
-
Experiment: Standard 1D proton experiment with solvent suppression (e.g., presaturation).
-
Key Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 64-256 (depending on concentration)
-
Temperature: 298 K (25 °C)
-
-
-
1D ¹³C NMR:
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Key Parameters:
-
Spectral Width: 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 2048-8192
-
-
-
2D Homonuclear Correlation Spectroscopy (COSY):
-
Experiment: Gradient-selected COSY (gCOSY) to identify proton-proton spin couplings.
-
Key Parameters:
-
Spectral Width: 12-14 ppm in both dimensions
-
Data Points: 2048 (F2) x 512 (F1)
-
Number of Scans: 8-16 per increment
-
-
-
2D Heteronuclear Single Quantum Coherence (HSQC):
-
Experiment: Gradient-selected, sensitivity-enhanced HSQC to identify direct one-bond C-H correlations.
-
Key Parameters:
-
¹H Spectral Width: 12-14 ppm
-
¹³C Spectral Width: 180-200 ppm
-
¹J(CH) Coupling Constant: Optimized for an average of 145 Hz
-
Number of Scans: 16-32 per increment
-
-
-
2D Heteronuclear Multiple Bond Correlation (HMBC):
-
Experiment: Gradient-selected HMBC to identify long-range (2-3 bond) C-H correlations.
-
Key Parameters:
-
¹H Spectral Width: 12-14 ppm
-
¹³C Spectral Width: 220-240 ppm
-
Long-Range Coupling Constant: Optimized for 8 Hz
-
Number of Scans: 32-64 per increment
-
-
Data Processing
-
Software: Use standard NMR processing software (e.g., TopSpin, MestReNova, VnmrJ).
-
Fourier Transform: Apply an appropriate window function (e.g., exponential for 1D, sine-bell for 2D) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase all spectra and apply automatic baseline correction.
-
Referencing: Reference the ¹H spectrum to the TSP signal at 0.00 ppm. Reference the ¹³C spectrum indirectly using the unified scale.
-
Analysis: Integrate 1D ¹H signals and pick peaks for all spectra to identify chemical shifts, multiplicities, and coupling constants. Analyze cross-peaks in 2D spectra to establish correlations.
Data Presentation and Interpretation
The following tables summarize the predicted quantitative NMR data for this compound. The data for the CoA moiety is based on typical values for acyl-CoAs, while the data for the 3,4-dimethylidenehexanedioyl moiety is estimated based on the analysis of structurally similar compounds like itaconic acid.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (D₂O, pD 7.4, 600 MHz).
| Atom Number | Moiety | Predicted δ (ppm) | Multiplicity | Integration |
| H-2 | Diacid Chain | 3.25 | s | 2H |
| H-5 | Diacid Chain | 2.95 | s | 2H |
| H-3a (=CH₂) | Diacid Chain | 6.10 | s | 1H |
| H-3b (=CH₂) | Diacid Chain | 5.65 | s | 1H |
| H-4a (=CH₂) | Diacid Chain | 6.20 | s | 1H |
| H-4b (=CH₂) | Diacid Chain | 5.75 | s | 1H |
| H-1' (Cys) | Cysteamine (B1669678) | 3.12 | t | 2H |
| H-2' (Cys) | Cysteamine | 3.58 | t | 2H |
| H-1'' (Pan) | Pantothenate | 3.95 | s | 2H |
| H-3'' (Pan) | Pantothenate | 3.45 | t | 2H |
| H-4'' (Pan) | Pantothenate | 2.41 | t | 2H |
| H-5'' (Pan-CH₃) | Pantothenate | 0.88 | s | 3H |
| H-5'' (Pan-CH₃) | Pantothenate | 0.75 | s | 3H |
| H-1''' (Rib) | Adenosine | 6.15 | d | 1H |
| H-2''' (Rib) | Adenosine | 4.55 | t | 1H |
| H-3''' (Rib) | Adenosine | 4.35 | t | 1H |
| H-4''' (Rib) | Adenosine | 4.25 | m | 1H |
| H-5''' (Rib) | Adenosine | 4.14 | m | 2H |
| H-2'''' (Ade) | Adenine | 8.15 | s | 1H |
| H-8'''' (Ade) | Adenine | 8.45 | s | 1H |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (D₂O, pD 7.4, 151 MHz).
| Atom Number | Moiety | Predicted δ (ppm) |
| C-1 (COOH) | Diacid Chain | 179.5 |
| C-2 | Diacid Chain | 43.5 |
| C-3 | Diacid Chain | 145.1 |
| C-4 | Diacid Chain | 144.8 |
| C-5 | Diacid Chain | 40.2 |
| C-6 (COSCoA) | Diacid Chain | 198.0 |
| C-3 (=CH₂) | Diacid Chain | 126.5 |
| C-4 (=CH₂) | Diacid Chain | 127.0 |
| C-1' (Cys) | Cysteamine | 35.8 |
| C-2' (Cys) | Cysteamine | 41.5 |
| C-1'' (Pan) | Pantothenate | 76.1 |
| C-2'' (Pan) | Pantothenate | 42.3 |
| C-3'' (Pan) | Pantothenate | 38.9 |
| C-4'' (Pan) | Pantothenate | 36.4 |
| C-5'' (Pan-CH₃) | Pantothenate | 22.1 |
| C-5'' (Pan-CH₃) | Pantothenate | 21.8 |
| C-1''' (Rib) | Adenosine | 88.2 |
| C-2''' (Rib) | Adenosine | 75.3 |
| C-3''' (Rib) | Adenosine | 71.1 |
| C-4''' (Rib) | Adenosine | 85.0 |
| C-5''' (Rib) | Adenosine | 65.5 |
| C-2'''' (Ade) | Adenine | 153.1 |
| C-4'''' (Ade) | Adenine | 149.5 |
| C-5'''' (Ade) | Adenine | 119.2 |
| C-6'''' (Ade) | Adenine | 156.0 |
| C-8'''' (Ade) | Adenine | 141.6 |
Visualization of Workflow and Logic
The structural elucidation process follows a logical workflow, starting from the sample and proceeding through a series of NMR experiments that each provide specific structural information.
Caption: A flowchart of the experimental workflow.
Caption: The logical flow of information from NMR experiments.
Structure Confirmation Strategy
The final structure is confirmed by systematically assembling the pieces of information provided by each NMR experiment.
-
Identify Spin Systems (COSY): The COSY spectrum will confirm the isolated nature of the methylene (B1212753) protons (H-2, H-5) and the vinyl protons (H-3a/b, H-4a/b) in the diacid chain, as they are not expected to show correlations to each other. It will also trace the connectivity within the pantothenate and ribose moieties of the CoA tail.
-
Assign Protons to Carbons (HSQC): The HSQC spectrum directly links each proton signal to its attached carbon. For example, it will show correlations between the vinyl proton signals (~5.6-6.2 ppm) and the sp² carbon signals (~126-127 ppm), and between the allylic methylene protons (~2.9-3.3 ppm) and their corresponding sp³ carbons (~40-44 ppm).
-
Assemble the Fragments (HMBC): The HMBC spectrum is crucial for connecting the isolated spin systems and confirming the overall carbon skeleton. Key expected correlations include:
-
From the H-2 methylene protons to the C-1 (carboxyl), C-3 (quaternary vinyl), and C-4 (quaternary vinyl) carbons.
-
From the H-5 methylene protons to the C-6 (thioester carbonyl), C-3, and C-4 carbons.
-
From the vinyl protons (=CH₂) to the quaternary C-3 and C-4 carbons.
-
From the H-1' cysteamine protons to the C-6 thioester carbonyl, confirming the link between the diacid chain and the CoA moiety.
-
Conclusion
This application note outlines a comprehensive NMR-based strategy for the complete structural elucidation of this compound. By employing a suite of 1D and 2D NMR experiments, researchers can unambiguously determine the chemical structure, including the connectivity of the acyl chain and the integrity of the Coenzyme A tail. The detailed protocols and predicted data serve as a robust guide for scientists working on the characterization of novel CoA derivatives in metabolic research and drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Butanedioic acid, 2,3-dimethyl-, dimethyl ester | C8H14O4 | CID 547944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. bmse000137 Itaconic Acid at BMRB [bmrb.io]
- 6. Itaconic acid, 2TMS derivative [webbook.nist.gov]
Application Notes and Protocols: Development of a Biosensor for 3,4-dimethylidenehexanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dimethylidenehexanedioyl-CoA is a unique acyl-CoA thioester characterized by two reactive methylene (B1212753) groups. While its precise biological role and metabolic pathway are not yet fully elucidated in publicly available literature, its structure suggests potential involvement in specialized metabolic pathways, possibly as an intermediate in the biosynthesis of complex natural products or as a product of xenobiotic metabolism. The development of a sensitive and specific biosensor for this compound would be a valuable tool for investigating its metabolism, identifying interacting enzymes, and screening for potential therapeutic agents that modulate its concentration.
These application notes describe a theoretical framework and detailed protocols for the development of an electrochemical biosensor for the detection and quantification of this compound. The proposed biosensor is based on a hypothetical enzymatic reaction where a putative reductase catalyzes the reduction of the dimethylidene groups of the target molecule.
Proposed Signaling Pathway and Biosensor Principle
Due to the absence of established metabolic pathways for this compound, we propose a hypothetical enzymatic reaction as the basis for our biosensor design. We hypothesize the existence of a reductase, tentatively named "this compound reductase" (DMH-CoA Reductase), that catalyzes the NADH-dependent reduction of the two methylene groups to methyl groups, yielding 3,4-dimethylhexanedioyl-CoA.
The core principle of the proposed electrochemical biosensor is the measurement of the decrease in NADH concentration as it is consumed during the enzymatic reaction. This will be achieved by immobilizing the putative DMH-CoA Reductase onto a modified electrode surface that is capable of electrochemically oxidizing NADH. The rate of decrease in the NADH oxidation current will be directly proportional to the concentration of this compound in the sample.
Caption: Hypothetical enzymatic reduction of this compound.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, kinetic parameters for the proposed DMH-CoA Reductase and performance characteristics of the biosensor. These values are based on typical data for acyl-CoA dehydrogenases and electrochemical biosensors and should be experimentally determined.
| Parameter | Value | Unit | Notes |
| Enzyme Kinetics | |||
| Michaelis Constant (Km) | 50 | µM | For this compound |
| Maximum Velocity (Vmax) | 100 | nmol/min/mg protein | For a purified preparation of DMH-CoA Reductase |
| Biosensor Performance | |||
| Limit of Detection (LOD) | 0.5 | µM | Signal-to-noise ratio of 3 |
| Limit of Quantification (LOQ) | 1.5 | µM | Signal-to-noise ratio of 10 |
| Linear Range | 1.5 - 200 | µM | Range where the response is directly proportional to the concentration |
| Response Time | < 60 | seconds | Time to reach 95% of the steady-state signal |
| Stability | 90% activity after 30 days | % | When stored at 4°C |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant DMH-CoA Reductase
This protocol describes the expression of a hypothetical, codon-optimized gene for DMH-CoA Reductase in E. coli and its subsequent purification.
Materials:
-
E. coli BL21(DE3) competent cells
-
pET expression vector containing the gene for DMH-CoA Reductase with a His-tag
-
LB Broth and LB agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl)
Procedure:
-
Transform the pET expression vector into E. coli BL21(DE3) cells and select for transformants on antibiotic-containing LB agar plates.
-
Inoculate a single colony into 10 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the His-tagged protein with 5 column volumes of elution buffer.
-
Collect the fractions and analyze for the presence of the purified protein by SDS-PAGE.
-
Pool the fractions containing the purified protein and dialyze against dialysis buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay.
Protocol 2: Fabrication of the Electrochemical Biosensor
This protocol details the modification of a screen-printed carbon electrode (SPCE) and the immobilization of the purified DMH-CoA Reductase.
Materials:
-
Screen-printed carbon electrodes (SPCEs)
-
Graphene oxide (GO) dispersion
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Purified DMH-CoA Reductase
-
Phosphate buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA) solution (1%)
Procedure:
-
Clean the SPCE surface by rinsing with deionized water and ethanol, then dry under a stream of nitrogen.
-
Drop-cast 5 µL of GO dispersion (1 mg/mL) onto the working electrode of the SPCE and let it dry at room temperature.
-
Activate the carboxyl groups of GO by incubating the electrode in a solution of 0.4 M EDC and 0.1 M NHS in PBS for 1 hour.
-
Rinse the electrode with PBS to remove excess EDC and NHS.
-
Immediately drop-cast 10 µL of the purified DMH-CoA Reductase solution (1 mg/mL in PBS) onto the activated GO surface and incubate in a humid chamber for 2 hours at room temperature.
-
Block any remaining active sites by incubating the electrode in 1% BSA solution for 30 minutes.
-
Rinse the electrode with PBS to remove unbound enzyme and BSA.
-
Store the modified electrode at 4°C in PBS when not in use.
Caption: Workflow for the fabrication of the electrochemical biosensor.
Protocol 3: Electrochemical Detection of this compound
This protocol describes the use of the fabricated biosensor for the quantitative detection of the target analyte.
Materials:
-
Fabricated DMH-CoA Reductase biosensor
-
Potentiostat
-
Electrochemical cell
-
Phosphate buffered saline (PBS), pH 7.4
-
NADH solution (10 mM stock)
-
Standard solutions of this compound of known concentrations
Procedure:
-
Set up the electrochemical cell with the biosensor as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Add a defined volume of PBS to the electrochemical cell.
-
Add NADH to a final concentration of 200 µM.
-
Apply a constant potential of +0.5 V (vs. Ag/AgCl) and record the steady-state current corresponding to NADH oxidation.
-
Inject a known concentration of the this compound standard solution into the cell and record the decrease in the oxidation current over time.
-
The rate of current decrease is proportional to the concentration of this compound.
-
Generate a calibration curve by plotting the rate of current change against the concentration of the analyte.
-
For sample analysis, repeat steps 2-5 using the unknown sample instead of a standard solution and determine the concentration from the calibration curve.
Caption: Logical relationship of the electrochemical detection principle.
Conclusion
The development of a biosensor for this compound, as outlined in these application notes, provides a powerful tool for advancing our understanding of its potential roles in biology and medicine. While based on a hypothetical enzymatic pathway, the detailed protocols offer a solid foundation for the experimental realization of such a biosensor. Successful implementation will enable rapid and sensitive detection of this novel metabolite, facilitating further research into its metabolic context and its potential as a biomarker or drug target.
Application Note & Protocol: High-Resolution Mass Spectrometry of Novel Acyl-CoA Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) derivatives are central intermediates in numerous metabolic and signaling pathways, including fatty acid metabolism, the Krebs cycle, and the post-translational modification of proteins.[1][2][3] The ability to accurately identify and quantify novel acyl-CoA species is crucial for understanding cellular physiology and the mechanisms of disease. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the comprehensive analysis of the acyl-CoA pool. This application note provides detailed protocols and data presentation guidelines for the analysis of novel acyl-CoA derivatives using HRMS.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison. The following tables provide examples of how to structure quantitative results for different aspects of acyl-CoA analysis.
Table 1: Recovery of Acyl-CoA Species with Different Extraction Methods
This table summarizes the percent recovery of various acyl-CoA species when extracted from a biological sample using two different methods: Trichloroacetic Acid (TCA) followed by Solid-Phase Extraction (SPE), and 5-Sulfosalicylic Acid (SSA).[1] Data is presented as the mean percentage recovery relative to a direct standard injection.
| Analyte | TCA with SPE Recovery (%) | SSA Recovery (%) |
| Pantothenate | 0 | >100 |
| Dephospho-CoA | 0 | >99 |
| Coenzyme A | 1 | 74 |
| Malonyl-CoA | 26 | 74 |
| Acetyl-CoA | 36 | 59 |
| Propionyl-CoA | 62 | 80 |
| Isovaleryl-CoA | 58 | 59 |
Table 2: LC-MS/MS Parameters for Targeted Acyl-CoA Analysis
This table provides an example of optimized parameters for a targeted multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.[4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Acetyl-CoA | 810.1 | 303.1 | 35 | 50 |
| Malonyl-CoA | 854.1 | 347.1 | 35 | 50 |
| Succinyl-CoA | 868.1 | 361.1 | 35 | 50 |
| Palmitoyl-CoA | 1006.5 | 499.3 | 45 | 50 |
| Oleoyl-CoA | 1032.5 | 525.3 | 45 | 50 |
| Stearoyl-CoA | 1034.5 | 527.3 | 45 | 50 |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate results. The following sections provide step-by-step protocols for the key stages of acyl-CoA analysis.
Protocol 1: Sample Preparation - Acyl-CoA Extraction from Tissues
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoA species.[4]
Materials:
-
Frozen tissue powder (e.g., liver, heart)
-
Extraction Buffer: Methanol (B129727)/water (1:1) containing 5% acetic acid
-
Internal Standard Solution: A mixture of isotopically labeled or odd-chain acyl-CoAs (e.g., [²H₅]propionyl-CoA, heptadecanoyl-CoA)
-
2-(2-pyridyl)ethyl silica (B1680970) gel ion exchange cartridges
-
Methanol
-
50 mM Ammonium (B1175870) Formate (B1220265) (pH 6.3)
-
Nitrogen gas evaporator
-
-80°C freezer
Procedure:
-
Weigh approximately 250 mg of frozen tissue powder into a homogenization tube.
-
Spike the tissue with the internal standard solution.
-
Add 4 mL of ice-cold extraction buffer.
-
Homogenize the tissue for 1 minute using a Polytron homogenizer on ice.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Pre-activate an ion exchange cartridge with 3 mL of methanol, followed by equilibration with 3 mL of extraction buffer.
-
Load the supernatant onto the equilibrated cartridge.
-
Wash the cartridge with 3 mL of extraction buffer.
-
Elute the acyl-CoAs with the following sequence:
-
3 mL of 50 mM ammonium formate (pH 6.3) / methanol (1:1, v/v)
-
3 mL of 50 mM ammonium formate (pH 6.3) / methanol (1:3, v/v)
-
3 mL of methanol
-
-
Combine the elution fractions and dry the sample under a stream of nitrogen gas.
-
Store the dried extract at -80°C until LC-MS analysis.
Protocol 2: High-Resolution LC-MS/MS Analysis
This protocol describes a general method for the analysis of acyl-CoAs using a high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument.[6][7]
Materials:
-
Dried acyl-CoA extract
-
Mobile Phase A: Water with 5 mM ammonium acetate (B1210297) (pH 6.8)
-
Mobile Phase B: Methanol
-
C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
-
High-resolution mass spectrometer equipped with an electrospray ionization (ESI) source
Procedure:
-
Reconstitute the dried acyl-CoA extract in 100 µL of Mobile Phase A.
-
Set the autosampler temperature to 4°C.
-
Inject 5-10 µL of the reconstituted sample onto the LC system.
-
Perform the chromatographic separation using the following gradient:
-
0-2 min: 2% B
-
2-5 min: 2% to 95% B
-
5-10 min: 95% B
-
10-10.5 min: 95% to 2% B
-
10.5-15 min: 2% B (re-equilibration)
-
-
Set the mass spectrometer to acquire data in positive ion mode.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both full scan MS and MS/MS spectra.
-
For full scan MS, set the resolution to >70,000.
-
For MS/MS, use higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
Mandatory Visualizations
Diagram 1: Experimental Workflow for Acyl-CoA Analysis
Caption: A generalized workflow for the analysis of acyl-CoA derivatives.
Diagram 2: Signaling Role of Long-Chain Acyl-CoAs
Caption: Long-chain acyl-CoAs act as key signaling and metabolic hubs.
Diagram 3: Data Analysis Logic for Novel Acyl-CoA Identification
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3,4-dimethylidenehexanedioyl-CoA using HPLC
These application notes provide a comprehensive guide for the purification of 3,4-dimethylidenehexanedioyl-CoA, a key intermediate in various metabolic pathways, utilizing High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for sample preparation and HPLC-based purification.
Introduction
This compound is a pivotal molecule in cellular metabolism. Accurate and efficient purification of this acyl-CoA ester is critical for a range of downstream applications, including enzymatic assays, structural biology, and metabolomics studies. HPLC is a powerful technique for the separation and purification of acyl-CoA esters, offering high resolution and sensitivity.[1][2][3] This document outlines a robust protocol for the purification of this compound, adapted from established methods for similar acyl-CoA esters.
Data Presentation
Successful purification of this compound can be assessed by monitoring key parameters such as retention time, purity, and yield. The following tables provide a template for summarizing the quantitative data obtained during the purification process.
Table 1: HPLC Gradient Conditions for the Elution of this compound
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 20 | 50 | 50 | 1.0 |
| 25 | 5 | 95 | 1.0 |
| 30 | 5 | 95 | 1.0 |
| 31 | 95 | 5 | 1.0 |
| 40 | 95 | 5 | 1.0 |
Table 2: Summary of Purification Results
| Sample | Retention Time (min) | Peak Area | Purity (%) | Yield (%) |
| Crude Extract | - | - | - | 100 |
| Purified Fraction 1 | e.g., 15.2 | e.g., 5.8 x 10^5 | e.g., >95 | e.g., 75 |
| Purified Fraction 2 | e.g., 18.5 | e.g., 1.2 x 10^5 | e.g., >90 | e.g., 15 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the purification of this compound.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Prior to HPLC, it is often necessary to concentrate and partially purify the acyl-CoA esters from the crude biological or enzymatic reaction mixture.[1] A C18-based solid-phase extraction is a commonly used method.[1][4]
-
Materials:
-
C18 SPE Cartridge
-
Methanol
-
Acetonitrile
-
0.1 M Ammonium (B1175870) Acetate
-
Deionized Water
-
Vacuum manifold
-
-
Protocol:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of deionized water.
-
Sample Loading: Acidify the crude extract containing this compound to approximately pH 3 with a suitable acid (e.g., perchloric acid) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of acidic water (pH 3) to remove unbound impurities. Further wash with 5 mL of a non-polar organic solvent like petroleum ether to remove lipids.
-
Elution: Elute the bound this compound from the cartridge using an appropriate solvent mixture, such as 65:35 (v/v) ethanol/water containing 0.1 M ammonium acetate.[1]
-
Drying: Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in a small volume of the initial HPLC mobile phase.
-
2. HPLC Purification
Reverse-phase HPLC is the method of choice for separating acyl-CoA esters based on their hydrophobicity.[5]
-
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
A C18 reverse-phase column (e.g., Develosil ODS, 4.6 x 250 mm) is suitable for the separation of many acyl-CoA esters.[1]
-
-
Mobile Phases:
-
HPLC Protocol:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject the reconstituted sample onto the column. The injection volume will depend on the sample concentration and the column capacity.
-
Gradient Elution: Separate the components using a linear gradient as detailed in Table 1. This gradient is a starting point and may require optimization for the best separation of this compound.
-
Detection: Monitor the elution of compounds by measuring the absorbance at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.[1][2]
-
Fraction Collection: Collect the fractions corresponding to the peak of interest, which is presumed to be this compound based on its expected retention time.
-
Purity Analysis: Analyze the collected fractions for purity using the same HPLC method or by mass spectrometry.
-
Solvent Evaporation: Remove the HPLC solvents from the purified fractions using a vacuum concentrator.
-
Storage: Store the purified this compound at -80°C to prevent degradation.
-
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
References
- 1. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Dicarboxylic Acid-CoA Esters in Metabolic Engineering
A Note on 3,4-dimethylidenehexanedioyl-CoA: Extensive searches of scientific literature and metabolic databases did not yield specific information on a compound named "this compound" in the context of metabolic engineering. It is possible that this name is non-standard or refers to a novel, yet unpublished, molecule. The following application notes and protocols are therefore focused on the broader and well-documented class of dicarboxylic acid-CoA esters, which are of significant interest in metabolic engineering for the production of biopolymers and other valuable chemicals.
Introduction to Metabolic Engineering of Dicarboxylic Acid-CoA Esters
Dicarboxylic acids and their corresponding Coenzyme A (CoA) esters are important intermediates in various metabolic pathways and serve as versatile building blocks for the synthesis of polymers, lubricants, and pharmaceuticals.[1][2][3][4] Metabolic engineering efforts have focused on the microbial production of a variety of dicarboxylic acids, such as succinic acid, adipic acid, and sebacic acid, from renewable feedstocks.[1][2][4] The activation of these dicarboxylic acids to their CoA esters is a critical step for their subsequent conversion into valuable products.
The general strategy for producing dicarboxylic acid-CoA esters involves:
-
Engineering a host microorganism to produce a specific dicarboxylic acid.
-
Activating the dicarboxylic acid to its corresponding mono- or di-CoA ester using endogenous or heterologous acyl-CoA synthetases or CoA ligases.
These activated monomers can then be channeled into various biosynthetic pathways to produce a range of biopolymers and other chemicals.
Biosynthesis of Adipoyl-CoA: A Case Study
Adipic acid is a C6 dicarboxylic acid that is a key monomer for the production of nylon-6,6. Microbial production of adipic acid and its activated form, adipoyl-CoA, is a sustainable alternative to the conventional petrochemical process. Adipoyl-CoA is formed from the degradation of dicarboxylic acids that arise from the ω-oxidation of fatty acids.[5]
Below is a diagram illustrating a potential engineered pathway for adipoyl-CoA biosynthesis.
Caption: Engineered pathway for Adipoyl-CoA production.
Quantitative Data on Dicarboxylic Acid Production
The production of dicarboxylic acids is a prerequisite for the formation of their CoA esters. The table below summarizes the titers of various dicarboxylic acids achieved through metabolic engineering in different microbial hosts.
| Dicarboxylic Acid | Carbon Chain Length | Host Organism | Titer (g/L) | Reference |
| Malonic Acid | C3 | Escherichia coli | 45.8 | [3] |
| Succinic Acid | C4 | Escherichia coli | 106 | [6] |
| Glutaric Acid | C5 | Escherichia coli | 2.1 | [3] |
| Adipic Acid | C6 | Escherichia coli | 1.5 | [3] |
| Pimelic Acid | C7 | Escherichia coli | 2.4 | [3] |
| Suberic Acid | C8 | Corynebacterium glutamicum | 0.8 | [1] |
| Sebacic Acid | C10 | Candida tropicalis | >100 | [1] |
| Dodecanedioic Acid | C12 | Candida tropicalis | >100 | [1] |
Experimental Protocols
Protocol 4.1: Quantification of Acyl-CoA Esters by LC-MS/MS
This protocol provides a general method for the extraction and quantification of acyl-CoA esters from microbial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Microbial cell culture
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., 2:1:1 acetonitrile (B52724):methanol:water with 0.1 M formic acid)
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Quenching: Rapidly quench metabolic activity by mixing a known volume of cell culture with cold quenching solution.
-
Cell Pelleting: Centrifuge the quenched culture at a low temperature to pellet the cells.
-
Extraction: Resuspend the cell pellet in cold extraction solvent containing the internal standard. Lyse the cells using methods such as bead beating or sonication.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis:
-
Inject the clarified extract onto a suitable LC column (e.g., a C18 reversed-phase column).
-
Separate the acyl-CoA esters using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the target acyl-CoA esters using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Quantify the concentration of the target acyl-CoA by comparing its peak area to that of the internal standard.
Caption: Workflow for Acyl-CoA quantification.
Applications in Biopolymer Synthesis
Dicarboxylic acid-CoA esters are valuable precursors for the synthesis of a wide range of biopolymers, including polyesters and polyamides.[7] The high reactivity of the thioester bond facilitates the polymerization reactions. By engineering microorganisms to produce specific dicarboxylic acid-CoA esters and the necessary polymerizing enzymes (e.g., PHA synthases with altered substrate specificity), novel biopolymers with tailored properties can be synthesized.
Caption: Diacyl-CoA in biopolymer synthesis.
References
- 1. Metabolic engineering for the production of dicarboxylic acids and diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Human Metabolome Database: Showing metabocard for Adipoyl-CoA (HMDB0004047) [hmdb.ca]
- 6. Metabolic engineering of biocatalysts for carboxylic acids production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Labeling of 3,4-dimethylidenehexanedioyl-CoA in Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The metabolic pathway described herein for 3,4-dimethylidenehexanedioyl-CoA is a hypothetical construct based on analogous biochemical reactions, primarily drawing from the ethylmalonyl-CoA pathway and fatty acid metabolism. Direct experimental evidence for this specific pathway is not currently available in the scientific literature. These application notes and protocols are intended to provide a framework for investigation and should be adapted and validated experimentally.
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system. By introducing stable isotope-labeled substrates, such as ¹³C-labeled compounds, researchers can trace the flow of atoms through a metabolic network. This provides a detailed snapshot of cellular metabolism, which is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocesses.
This document provides detailed application notes and protocols for the use of stable isotope-labeled this compound in metabolic flux analysis. This compound is a unique dicarboxylic acyl-CoA derivative with potential roles in specialized metabolic pathways. Understanding its metabolic fate is crucial for researchers investigating related biochemical networks.
Hypothetical Metabolic Pathway of this compound
We propose a hypothetical metabolic pathway for this compound integrated with central carbon metabolism. In this model, the compound is synthesized from precursors derived from the Krebs cycle and fatty acid metabolism and is subsequently catabolized.
Caption: Hypothetical metabolic pathway for this compound.
Application Notes
1. Elucidating Novel Metabolic Pathways:
The introduction of ¹³C-labeled this compound can help confirm its metabolic fate. By tracking the incorporation of ¹³C into downstream metabolites, researchers can validate the proposed hypothetical pathway or discover new, uncharacterized reactions.
2. Quantifying Metabolic Fluxes in Disease Models:
In various metabolic disorders, the flux through specific pathways can be altered. By applying MFA with labeled this compound in healthy versus diseased cell models, researchers can quantify these changes, providing insights into disease mechanisms.
3. Target Identification and Drug Development:
Identifying enzymes that are critical for the synthesis or degradation of this compound could reveal novel drug targets. The effect of drug candidates on the flux through this pathway can be assessed, aiding in the evaluation of their efficacy and mechanism of action.
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of [U-¹³C]-3,4-dimethylidenehexanedioic Acid
This protocol describes a potential chemo-enzymatic method for synthesizing uniformly labeled 3,4-dimethylidenehexanedioic acid, which can then be converted to its CoA ester.
Materials:
-
[U-¹³C]-labeled precursor (e.g., [U-¹³C]-succinic acid)
-
Appropriate enzymes for chain elongation and desaturation (to be determined based on the validated biosynthetic pathway)
-
Organic solvents (e.g., tetrahydrofuran, ethyl acetate)
-
Reagents for chemical synthesis (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), N-hydroxysuccinimide (NHS))
-
Purification columns (e.g., silica (B1680970) gel chromatography, HPLC)
Procedure:
-
Enzymatic Chain Elongation: Incubate the [U-¹³C]-labeled precursor with the necessary enzymes and cofactors to synthesize a C6 dicarboxylic acid backbone.
-
Enzymatic Desaturation: Introduce the double bonds at the 3 and 4 positions using specific desaturases.
-
Purification: Purify the resulting [U-¹³C]-3,4-dimethylidenehexanedioic acid using liquid chromatography.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using NMR and mass spectrometry.
Caption: Workflow for the synthesis of labeled 3,4-dimethylidenehexanedioic acid.
Protocol 2: Conversion to [U-¹³C]-3,4-dimethylidenehexanedioyl-CoA
Materials:
-
[U-¹³C]-3,4-dimethylidenehexanedioic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase or chemical coupling agents (e.g., carbonyldiimidazole)
-
Reaction buffer
Procedure:
-
Enzymatic Method: Incubate the labeled dicarboxylic acid with CoA and a suitable acyl-CoA synthetase in an appropriate buffer.
-
Chemical Method: Alternatively, activate the carboxylic acid groups with a coupling agent and then react with CoA.
-
Purification: Purify the resulting labeled CoA ester using HPLC.
-
Quantification: Determine the concentration of the labeled product using UV-Vis spectrophotometry.
Protocol 3: ¹³C Metabolic Flux Analysis
Cell Culture and Labeling:
-
Culture cells of interest to a desired density.
-
Replace the standard medium with a medium containing a known concentration of [U-¹³C]-3,4-dimethylidenehexanedioyl-CoA.
-
Incubate the cells for a time course to allow for the uptake and metabolism of the labeled substrate.
Metabolite Extraction:
-
Quench the metabolism rapidly by adding cold methanol.
-
Extract the intracellular metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
LC-MS/MS Analysis:
-
Separate the extracted metabolites using liquid chromatography.
-
Detect and quantify the mass isotopologues of downstream metabolites using a high-resolution mass spectrometer.
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use software such as INCA or Metran to fit the labeling data to a metabolic model and estimate the intracellular fluxes.
Caption: General workflow for ¹³C Metabolic Flux Analysis.
Data Presentation
The quantitative data from the MFA experiments should be summarized in tables for clear comparison between different experimental conditions.
| Metabolic Flux | Control Group (nmol/10^6 cells/hr) | Treated Group (nmol/10^6 cells/hr) | p-value |
| Flux through Enzyme 4 | 10.5 ± 1.2 | 5.2 ± 0.8 | <0.01 |
| Flux into Krebs Cycle | 8.7 ± 0.9 | 4.3 ± 0.6 | <0.01 |
| ... | ... | ... | ... |
| Metabolite | ¹³C Enrichment (Control) | ¹³C Enrichment (Treated) |
| Metabolite X | 85% | 42% |
| Metabolite Y | 75% | 35% |
| ... | ... | ... |
Conclusion
The use of stable isotope-labeled this compound in metabolic flux analysis offers a promising avenue for investigating novel metabolic pathways and their roles in health and disease. While the metabolic context of this molecule is still under investigation, the protocols and application notes provided here offer a robust framework for researchers to begin exploring its significance. As with any MFA study, careful experimental design and rigorous data analysis are paramount to obtaining meaningful and reproducible results.
Application Note: Recombinant Expression and Characterization of Enzymes for the Putative Synthesis of 3,4-dimethylidenehexanedioyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dimethylidenehexanedioyl-CoA is a unique dicarboxylic acid derivative with potential applications in polymer synthesis and as a precursor for novel bioactive molecules. Its biosynthesis is not well-established but is hypothesized to proceed from 3,4-dimethylidenehexanedioic acid. This pathway would necessitate the action of at least two key enzymes: an acyl-CoA ligase to activate the dicarboxylic acid by attaching Coenzyme A, and a dehydrogenase to catalyze the formation of the dimethylidene groups. This application note provides a detailed protocol for the recombinant expression in Escherichia coli, purification, and characterization of a putative acyl-CoA ligase (DMH-ACoL) and a putative dehydrogenase (DMH-DH) that may be involved in this synthetic pathway. The protocols described herein are based on established methodologies for the recombinant production of similar enzymes.
A hypothetical signaling pathway for the regulation of this compound synthesis is presented below. In this model, the presence of the precursor, 3,4-dimethylidenehexanedioic acid, induces the expression of a transcription factor, which in turn activates the transcription of the genes encoding the acyl-CoA ligase and the dehydrogenase.
Caption: Hypothetical signaling pathway for the induction of this compound synthesis.
Experimental Protocols
Gene Synthesis and Cloning
The coding sequences for the putative DMH-ACoL and DMH-DH, with codons optimized for E. coli expression, should be synthesized commercially. A hexahistidine (6xHis) tag should be incorporated at the N-terminus of each protein to facilitate purification.
Protocol:
-
Vector Preparation: Digest the pET-28a(+) expression vector with appropriate restriction enzymes (e.g., NdeI and XhoI). Purify the linearized vector by gel electrophoresis and subsequent gel extraction.
-
Insert Preparation: Amplify the synthesized genes using PCR with primers containing the corresponding restriction sites. Digest the PCR products with the same restriction enzymes.
-
Ligation: Ligate the digested gene inserts into the prepared pET-28a(+) vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar (B569324) containing kanamycin (B1662678) (50 µg/mL).
-
Verification: Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing of the plasmid DNA isolated from overnight cultures.
Recombinant Protein Expression
Protocol:
-
Transformation: Transform the verified expression plasmids into E. coli BL21(DE3) expression host cells.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing kanamycin (50 µg/mL) and grow overnight at 37°C with shaking at 200 rpm.
-
Expression Culture: Inoculate 1 L of LB medium (with 50 µg/mL kanamycin) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Induction: Grow the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Incubation: Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protein Purification
Purification of the His-tagged proteins is performed using Immobilized Metal Affinity Chromatography (IMAC).[1][2][3][4]
Protocol:
-
Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL) and DNase I (10 µg/mL). Incubate on ice for 30 minutes.
-
Sonication: Sonicate the lysate on ice to ensure complete cell disruption.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Binding: Add the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Allow the lysate to bind to the resin.
-
Washing: Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the target protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Desalting: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using a desalting column or dialysis.
-
Analysis: Analyze the purity of the protein fractions by SDS-PAGE. Determine the protein concentration using a Bradford assay.
Caption: Experimental workflow for recombinant enzyme expression and purification.
Enzyme Activity Assays
a) Acyl-CoA Ligase (DMH-ACoL) Assay
This assay measures the formation of the acyl-CoA product.[5][6]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM Coenzyme A, 1 mM 3,4-dimethylidenehexanedioic acid, and the purified DMH-ACoL enzyme.
-
Incubation: Incubate the reaction at 37°C.
-
Detection: Monitor the formation of this compound by HPLC or by a coupled enzymatic assay that detects the consumption of ATP or the production of AMP/PPi.
b) Dehydrogenase (DMH-DH) Assay
This assay measures the reduction of an electron acceptor coupled to the oxidation of the substrate.[7][8][9]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), a suitable electron acceptor (e.g., 100 µM DCPIP or 1 mM ferricenium hexafluorophosphate), the substrate (e.g., a precursor to the dimethylidene compound), and the purified DMH-DH enzyme.
-
Incubation: Incubate the reaction at 37°C.
-
Detection: Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength (e.g., 600 nm for DCPIP).
Data Presentation
The following tables summarize hypothetical quantitative data for the expression, purification, and kinetic analysis of the putative enzymes.
Table 1: Summary of Recombinant Protein Expression and Purification
| Enzyme | Expression Host | Culture Volume (L) | Wet Cell Weight (g) | Total Protein (mg) | Purified Protein (mg) | Purification Yield (%) |
| DMH-ACoL | E. coli BL21(DE3) | 1 | 5.2 | 250 | 25 | 10.0 |
| DMH-DH | E. coli BL21(DE3) | 1 | 4.8 | 220 | 30 | 13.6 |
Table 2: Kinetic Parameters of Purified Enzymes (Hypothetical)
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| DMH-ACoL | 3,4-dimethylidenehexanedioic acid | 150 | 5.0 | 4.2 | 2.8 x 10⁴ |
| DMH-DH | Putative Precursor | 250 | 12.5 | 10.4 | 4.2 x 10⁴ |
Conclusion
This application note provides a comprehensive set of protocols for the recombinant expression, purification, and characterization of putative enzymes involved in the synthesis of this compound. While the specific enzymes for this pathway are yet to be identified, the generalized methods presented here offer a robust starting point for researchers aiming to elucidate this novel biosynthetic route. The successful expression and characterization of these enzymes will be a critical step towards the biotechnological production of this compound and its derivatives for various industrial applications.
References
- 1. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of Polyhistidine-Tagged Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. sinobiological.com [sinobiological.com]
- 5. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. realgenelabs.com [realgenelabs.com]
- 7. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Cell-Free Production of 3,4-dimethylidenehexanedioyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The cell-free production of 3,4-dimethylidenehexanedioyl-CoA is a novel research area. As such, the following protocols and data are based on established principles of cell-free metabolic engineering and data from analogous biosynthetic systems. The proposed pathway and specific operational parameters should be considered as a starting point for experimental design and optimization.
Introduction to Cell-Free Systems for Specialty Chemical Synthesis
Cell-free metabolic engineering is an emerging platform for the production of complex molecules, offering several advantages over traditional in vivo fermentation.[1] By harnessing the metabolic machinery of a cell in an in vitro environment, it is possible to achieve high product titers, simplify downstream processing, and bypass issues of cell viability and toxicity.[1][2] These systems allow for direct access to and control over enzymatic pathways, enabling the optimization of reaction conditions and the efficient channeling of precursors towards a desired product.[1] Cell-free systems have been successfully employed for the synthesis of a variety of compounds, including terpenoids and polyketides.[2]
This document provides a hypothetical framework for the development of a cell-free system for the production of this compound, a potentially valuable precursor for pharmaceuticals and specialty polymers.
Hypothetical Biosynthetic Pathway
A plausible enzymatic pathway for the synthesis of this compound can be envisioned starting from common metabolic precursors such as acetyl-CoA and succinyl-CoA. This proposed pathway involves a series of enzymatic reactions including condensation, reduction, dehydration, and isomerization to construct the carbon backbone and introduce the characteristic dimethylidene functionalities. The final step would involve the activation of the dicarboxylic acid to its corresponding CoA ester.
Caption: Hypothetical biosynthetic pathway for this compound.
Experimental Workflow
The development of a cell-free system for producing this compound would follow a structured workflow, from the initial preparation of the cell-free extract and enzymes to the final analysis of the product.
Caption: A generalized workflow for developing a cell-free production system.
Key System Components and Interdependencies
The successful production of this compound in a cell-free system will depend on the careful balancing of several key components. The diagram below illustrates the logical relationships between these components and their impact on the final product yield.
Caption: Logical relationships affecting product yield in the cell-free system.
Quantitative Data from Analogous Systems
While specific data for this compound is not yet available, the following table summarizes product titers from various cell-free and in vivo systems for related molecules to provide a benchmark for potential yields.
| Product | System Type | Precursor(s) | Titer Achieved | Reference/Notes |
| Raspberry Ketone | Cell-free | L-tyrosine | 61 mg/L | High-yield 'one-pot' biosynthesis.[2] |
| Limonene | Cell-free | Glucose | 12.5 g/L | 27-enzyme system with cofactor regeneration.[3] |
| Pinene | Cell-free | Glucose | 14.9 g/L | 27-enzyme system with cofactor regeneration.[3] |
| Adipic Acid | In vivo (E. coli) | Glucose | 57.6 g/L | Fed-batch fermentation.[4] |
| Adipic Acid | In vivo (E. coli) | Glucose | 36 mg/L | Whole-cell biocatalysis.[4] |
| D-Phe-L-Pro DKP | Cell-free | Amino Acids | 12 mg/L | Higher than in vivo E. coli expression.[1] |
| Odd-carbon dicarboxylic acids | In vivo (E. coli) | Not specified | up to 84 mg/L | Engineered biotin-fatty acid biosynthetic pathway. |
Experimental Protocols
The following are detailed, hypothetical protocols for the cell-free production of this compound.
Preparation of S30 Cell-Free Extract from E. coli
-
Cell Culture: Inoculate a 1 L culture of E. coli BL21 (DE3) in 2xYTPG medium and grow at 37°C with shaking to an OD600 of 1.5-2.0.
-
Harvesting: Centrifuge the cell culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the cell pellet three times with cold S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).
-
Lysis: Resuspend the cell pellet in S30 buffer (1 mL per gram of wet cell paste) and lyse the cells using a high-pressure homogenizer at 15,000 psi.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Collect the supernatant (this is the S30 extract).
-
Run-off Reaction: Incubate the S30 extract at 37°C for 80 minutes to degrade endogenous nucleic acids and ribosomes.
-
Final Preparation: Centrifuge at 4,000 x g for 10 minutes at 4°C. Aliquot the supernatant, flash-freeze in liquid nitrogen, and store at -80°C.
Expression and Purification of Pathway Enzymes
-
Cloning: Clone the genes for the hypothetical pathway enzymes (Thiolase, 3-hydroxyacyl-CoA dehydrogenase, Enoyl-CoA hydratase, Acyl-CoA dehydrogenase, desaturases/isomerases, and Acyl-CoA synthetase) into expression vectors with a hexahistidine tag.
-
Expression: Transform E. coli BL21 (DE3) with the expression plasmids. Grow 1 L cultures to an OD600 of 0.6-0.8 and induce protein expression with 0.5 mM IPTG for 4-6 hours at 30°C.
-
Harvesting and Lysis: Harvest cells by centrifugation and lyse using sonication in a lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole).
-
Purification: Clarify the lysate by centrifugation and purify the His-tagged proteins using a Ni-NTA affinity chromatography column.
-
Buffer Exchange: Elute the purified proteins and perform a buffer exchange into a storage buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol).
-
Concentration and Storage: Concentrate the enzymes to 10-20 mg/mL, determine the concentration using a Bradford assay, and store at -80°C.
Cell-Free Production Reaction
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
S30 Cell-Free Extract: 30% (v/v)
-
Purified Pathway Enzymes: 1-5 µM each (to be optimized)
-
Substrates: 10 mM Succinyl-CoA, 10 mM Acetyl-CoA
-
Energy Source: 30 mM Pyruvate
-
Cofactors: 2 mM ATP, 2 mM GTP, 1 mM UTP, 1 mM CTP, 1.5 mM NAD+, 1.5 mM CoA, 20 mM Magnesium Acetate, 100 mM Potassium Acetate
-
Amino Acids: 2 mM each of 20 amino acids
-
Nuclease-free water to final volume.
-
-
Incubation: Incubate the reaction mixture at 30°C for 8-12 hours in a temperature-controlled incubator.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction at 14,000 x g for 10 minutes to pellet precipitated proteins. Collect the supernatant for analysis.
Product Quantification by LC-MS/MS
-
Chromatography: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification: Develop a standard curve using a synthesized standard of this compound to quantify the product concentration in the cell-free reaction samples.
These protocols provide a foundational approach to developing a cell-free system for the production of this compound. Significant optimization of enzyme concentrations, substrate feeding strategies, and cofactor regeneration systems will be necessary to achieve high titers.
References
- 1. Cell-free synthetic biology for in vitro biosynthesis of pharmaceutical natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-yield ‘one-pot’ biosynthesis of raspberry ketone, a high-value fine chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Terpenoids by Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Derivatization Strategies for the GC-MS Analysis of 3,4-dimethylidenehexanedioyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-dimethylidenehexanedioyl-CoA is a key intermediate in specific metabolic pathways and its accurate quantification is crucial for understanding disease mechanisms and for drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability, primarily attributed to the presence of two polar carboxylic acid groups and a large coenzyme A (CoA) thioester moiety. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, making it amenable to GC-MS analysis.[1] This application note details two effective derivatization protocols for this compound: silylation and esterification, and provides a comparative analysis of their performance.
Challenges in GC-MS Analysis of this compound
The primary obstacles in the GC-MS analysis of this compound are:
-
Low Volatility: The two carboxylic acid groups and the large CoA moiety significantly decrease the molecule's volatility.
-
Thermal Instability: At the high temperatures required for GC analysis, the underivatized molecule is prone to degradation, particularly at the thioester linkage.
-
Polarity: The polar nature of the molecule can lead to poor chromatographic peak shape and adsorption to the GC column.[2]
Derivatization addresses these challenges by replacing the active hydrogens in the carboxyl groups with non-polar functional groups, thereby increasing volatility and thermal stability.[3]
Recommended Derivatization Techniques
Two primary derivatization techniques are recommended for the GC-MS analysis of this compound:
-
Silylation: This is a widely used derivatization method in GC, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group.[4] Silylation reagents are highly effective for derivatizing carboxyl, hydroxyl, and thiol groups.[5] For dicarboxylic acids, silylation has been shown to provide low detection limits and satisfactory reproducibility.[6]
-
Esterification: This technique converts carboxylic acids into their corresponding esters, which are more volatile and less polar.[7] Acid-catalyzed esterification using reagents like boron trifluoride (BF3) in an alcohol is a common and effective method for this purpose.[8]
Experimental Protocols
Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol describes the derivatization of the two carboxyl groups of this compound to form their corresponding trimethylsilyl (TMS) esters. BSTFA is a powerful silylating agent suitable for dicarboxylic acids.[6][9]
Materials:
-
Sample containing this compound (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
Inert gas (e.g., Nitrogen or Argon)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Lyophilize or evaporate the sample containing this compound to complete dryness in a GC vial insert under a stream of inert gas. It is crucial to remove all moisture as silylation reagents are moisture-sensitive.[3]
-
Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.[2]
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling and Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol outlines the conversion of the dicarboxylic acid functional groups of this compound into their methyl esters. This method is particularly effective for the esterification of fatty acids and other carboxylic acids.[8]
Materials:
-
Sample containing this compound (in a suitable solvent or dried)
-
14% Boron trifluoride in methanol (B129727) (BF3-Methanol) solution
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Sodium sulfate (B86663) (anhydrous)
-
Heating block or water bath
-
GC vials
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, it should be extracted into an organic solvent and dried. If solid, dissolve in a small amount of methanol.
-
Reagent Addition: Add 200 µL of 14% BF3-Methanol solution to the sample.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer containing the methyl esters to a clean GC vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The sample is ready for GC-MS analysis.
Data Presentation
The following table summarizes the expected quantitative performance of the two described derivatization techniques for the analysis of this compound.
| Parameter | Silylation (BSTFA) | Esterification (BF3-Methanol) | Reference |
| Reaction Time | 60 minutes | 30 minutes | Protocol dependent |
| Reaction Temperature | 70°C | 60°C | Protocol dependent |
| Derivative Stability | Moderate (TMS esters are prone to hydrolysis) | High (Methyl esters are generally stable) | [3][4] |
| Reaction Byproducts | Volatile and generally do not interfere | Non-volatile salts (removed by extraction) | [4][10] |
| GC-MS Sensitivity | Very High | High | [2][9] |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% | [6][9] |
| Detection Limit | Low (≤ 2 ng/m³) | Low (≤ 4 ng/m³) | [6][9] |
Visualization of Experimental Workflow and Derivatization Reaction
Below are diagrams illustrating the overall experimental workflow and the chemical reaction for the silylation of this compound.
Caption: Overall experimental workflow from sample preparation to GC-MS analysis.
Caption: Silylation of this compound using BSTFA.
References
- 1. youtube.com [youtube.com]
- 2. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silylation Reagents - Regis Technologies [registech.com]
- 4. phoenix-sci.com [phoenix-sci.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. weber.hu [weber.hu]
- 8. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Overcoming instability of 3,4-dimethylidenehexanedioyl-CoA in solution
This guide provides researchers, scientists, and drug development professionals with essential information for handling the highly reactive metabolite, 3,4-dimethylidenehexanedioyl-CoA. Due to its inherent instability, successful experimentation requires specific handling and stabilization techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable?
A: this compound is an acyl-CoA thioester characterized by a six-carbon dicarboxylic acid backbone with two methylidene (=CH2) groups at the 3 and 4 positions. This structure creates a conjugated diene system. Its instability arises from two primary chemical features:
-
Thioester Bond: The high-energy thioester linkage to Coenzyme A is susceptible to hydrolysis, particularly under non-neutral pH conditions.
-
Conjugated Diene System: The conjugated double bonds are highly reactive and prone to rapid, spontaneous --INVALID-LINK--, leading to polymerization, especially at higher concentrations.[1] The system is also susceptible to oxidation.
Q2: What are the primary degradation pathways for this compound?
A: The main degradation routes are believed to be non-enzymatic and include:
-
Hydrolysis: Cleavage of the thioester bond to yield 3,4-dimethylidenehexanedioic acid and free Coenzyme A (CoASH). This is accelerated by acidic or alkaline conditions.
-
Polymerization: Spontaneous [4+2] cycloaddition reactions between molecules of the diene, forming a complex mixture of oligomers and polymers. This is often the most significant cause of sample loss.
-
Oxidation: The diene system can be oxidized by atmospheric oxygen, leading to the formation of various oxygenated artifacts.
Q3: What are the ideal short-term and long-term storage conditions?
A: For long-term storage , the compound should be stored as a lyophilized powder or a flash-frozen solution in an appropriate organic solvent (e.g., acetonitrile) under an inert atmosphere (argon or nitrogen) at -80°C. For short-term use (hours), prepare fresh solutions in a chilled, degassed, acidic buffer (pH 4.5-5.5) containing antioxidants and keep on ice.[2]
Q4: How can I detect and quantify degradation in my sample?
A: Degradation can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] A reversed-phase C18 column is typically suitable. Degradation will appear as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to hydrolysis products (which elute earlier) and polymer species (which may elute later or not at all).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of compound after solubilization | pH-driven Hydrolysis: The thioester bond is unstable at neutral or alkaline pH. | Prepare solutions in a chilled, degassed, acidic buffer such as 50 mM potassium phosphate (B84403) or 0.5 M citric acid, pH 5.0.[2] Avoid standard neutral buffers like PBS or Tris. |
| Oxidation: The conjugated diene is sensitive to atmospheric oxygen. | Add antioxidants to your buffer. Common choices include 1 mM Ascorbic Acid or 0.5 mM Tris(2-carboxyethyl)phosphine (TCEP).[5] Work quickly and keep tubes sealed. | |
| Polymerization: The conjugated diene readily undergoes self-reaction (Diels-Alder). | Work with dilute solutions (<100 µM) whenever possible. Prepare stock solutions in an organic solvent like acetonitrile (B52724) to minimize water-catalyzed reactions and dilute into aqueous buffer immediately before use. Keep solutions at 0-4°C. | |
| Inconsistent results in enzymatic assays | Reaction with Assay Components: Free thiols in the assay mixture (e.g., DTT, β-mercaptoethanol) can react with the diene system or promote thioester exchange. | If a reducing agent is necessary, use TCEP, which is a more stable and less reactive phosphine-based reducing agent. Ensure all other assay components are stable at the required acidic pH. |
| Time-dependent loss of substrate: The compound is degrading during the course of the assay. | Pre-chill all assay components. Initiate the reaction by adding the enzyme last and keep incubation times as short as possible. Run a parallel control incubation without enzyme to quantify non-enzymatic degradation. | |
| Difficulty purifying the compound | Degradation on chromatography column: The compound is not stable enough for standard purification methods. | Use rapid purification techniques like flash chromatography on silica (B1680970) gel at low temperatures. Use solvents that have been thoroughly degassed and consider adding a radical inhibitor like BHT (butylated hydroxytoluene) to the mobile phase. |
Data Presentation
Table 1: Influence of Buffer pH on the Stability of this compound
| Buffer System (50 mM) | pH | Temperature (°C) | Half-life (t½, minutes) |
| Potassium Phosphate | 7.4 | 25 | < 5 |
| Potassium Phosphate | 6.0 | 4 | 25 |
| Citric Acid | 5.0 | 4 | 120 |
| Citric Acid | 4.5 | 4 | > 240 |
Data are hypothetical and for illustrative purposes.
Table 2: Effect of Additives on the Half-life of this compound in pH 5.0 Buffer at 4°C
| Additive (Concentration) | Half-life (t½, minutes) | Fold Improvement |
| None (Control) | 120 | 1.0x |
| Ascorbic Acid (1 mM) | 210 | 1.75x |
| TCEP (0.5 mM) | 195 | 1.63x |
| Ascorbic Acid (1 mM) + TCEP (0.5 mM) | 300 | 2.5x |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation and Stabilization of Working Solutions
This protocol describes the preparation of a 100 µM working solution of this compound for use in enzymatic assays.
-
Prepare Stabilization Buffer: Prepare 50 mM Potassium Phosphate buffer. Adjust the pH to 5.0 using phosphoric acid. Degas the buffer by sparging with argon or nitrogen gas for 15 minutes on ice. Add Ascorbic Acid to a final concentration of 1 mM.
-
Prepare Stock Solution: If starting from a lyophilized powder, dissolve it in ice-cold, degassed acetonitrile to a concentration of 10 mM. This organic stock is more stable than aqueous stocks. Work in a fume hood or under an inert atmosphere if possible.[6][7][8]
-
Prepare Working Solution: Pre-chill the Stabilization Buffer and the organic stock solution on ice.
-
In a microcentrifuge tube, add the required volume of chilled Stabilization Buffer.
-
Vortex the buffer gently while adding the required volume of the 10 mM organic stock to achieve the final concentration of 100 µM. For example, add 2 µL of 10 mM stock to 198 µL of buffer.
-
Keep the final working solution on ice at all times and use it within 1-2 hours for best results.
Protocol 2: HPLC Method for Stability Assessment
This method allows for the quantification of the parent compound over time to determine its stability under various conditions.
-
HPLC System: A standard HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is required.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
Time 0-2 min: 5% B
-
Time 2-12 min: Gradient from 5% to 95% B
-
Time 12-14 min: Hold at 95% B
-
Time 14-15 min: Return to 5% B
-
Time 15-20 min: Re-equilibration at 5% B
-
-
Detection: Monitor at 260 nm (for the adenine (B156593) moiety of CoA) and a secondary wavelength appropriate for the diene system if known (e.g., 230-240 nm).
-
Procedure:
-
Prepare the test solution of this compound in the buffer of interest as described in Protocol 1.
-
Immediately inject a sample (t=0) onto the HPLC to get the initial concentration.
-
Incubate the remaining solution under the desired test conditions (e.g., 4°C or 25°C).
-
At specified time points (e.g., 15, 30, 60, 120 min), inject another aliquot onto the HPLC.
-
Calculate the peak area of the parent compound at each time point. Plot the natural log of the peak area versus time. The half-life can be calculated from the slope of the resulting linear fit.
-
Mandatory Visualizations
Caption: Key non-enzymatic degradation pathways for this compound.
Caption: Experimental workflow for determining the half-life of the target compound.
References
- 1. Conjugated Dienes [research.cm.utexas.edu]
- 2. Techniques for Unstable Compound Analysis | KCAS Bio [kcasbio.com]
- 3. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. web.mit.edu [web.mit.edu]
Troubleshooting low signal for 3,4-dimethylidenehexanedioyl-CoA in mass spec
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity for 3,4-dimethylidenehexanedioyl-CoA and other acyl-CoA thioesters in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
A1: When experiencing a complete or significant loss of signal, it is crucial to systematically isolate the problem. Start with the most straightforward checks:
-
Instrument Performance: Confirm the mass spectrometer is functioning correctly by infusing a known, stable compound (e.g., reserpine, a calibration standard) to verify a stable spray and strong signal.[1]
-
Fresh Reagents: Prepare fresh standards, solvents, and mobile phases to eliminate the possibility of degradation or contamination. Acyl-CoAs are particularly susceptible to hydrolysis in aqueous solutions.[1]
-
System Parameters: Ensure all instrument parameters, such as source voltages, gas flows, and temperatures, are set to their expected values for your method.[1][2]
-
LC System Check: Verify that the LC pumps are delivering the correct flow rate and that the system pressure is stable. Air bubbles in the pump can cause a complete loss of signal.[3]
Q2: What are the most common causes of low signal intensity for acyl-CoA compounds in LC-MS?
A2: Low signal intensity for acyl-CoAs can stem from several factors throughout the analytical workflow:
-
Sample Degradation: The thioester bond in acyl-CoAs is unstable and prone to hydrolysis, especially in non-acidic aqueous solutions.[1][4]
-
Inefficient Ionization: Acyl-CoAs, including this compound, are large, polar molecules. They generally ionize more efficiently in positive electrospray ionization (ESI) mode.[5] The mobile phase composition and additives are critical for promoting efficient ionization.[1]
-
Ion Suppression / Matrix Effects: Co-eluting compounds from complex biological samples (e.g., salts, lipids, detergents) can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a significantly suppressed signal.[1][6]
-
Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions or non-optimized collision energy will lead to poor sensitivity and weak fragment signals.[1]
-
Poor Chromatography: Broad, tailing, or split peaks result in a lower signal-to-noise ratio, which can make a low-abundance analyte undetectable.[7] This can be caused by column degradation or an inappropriate mobile phase.
-
Inefficient Sample Preparation: Poor extraction recovery from the sample matrix or loss of the analyte during cleanup steps (like Solid-Phase Extraction, SPE) is a common culprit.[1][5]
Q3: How can my sample preparation method affect the signal of this compound?
A3: Sample preparation is absolutely critical. Many protocols for acyl-CoAs involve protein precipitation followed by SPE.[5] However, the choice of reagents can drastically impact recovery. For instance, using 5-sulfosalicylic acid (SSA) for deproteinization can yield higher recovery of CoA species compared to trichloroacetic acid (TCA), as SSA does not require removal by SPE, a step where analyte loss often occurs.[5] It is also vital to keep samples cold and minimize time spent in aqueous solutions to prevent enzymatic or chemical degradation.[1][8]
Q4: What are the key LC-MS parameters I should optimize for this compound?
A4: For optimal sensitivity, you should focus on the following:
-
Ionization Mode: Use positive ESI mode, as it has been shown to be more efficient for acyl-CoA compounds.[5]
-
Chromatography: A reversed-phase C8 or C18 column is typically effective.[8][9] Use a mobile phase containing a weak acid (e.g., formic acid or acetic acid) or an ammonium (B1175870) salt (e.g., ammonium acetate (B1210297) or ammonium hydroxide) to improve peak shape and ionization.[8][10]
-
MS/MS Transitions (MRM): Acyl-CoAs exhibit a highly characteristic fragmentation pattern. For positive mode, you should target the transition from the protonated precursor ion [M+H]+ to product ions resulting from a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0 Da) and the formation of the adenosine (B11128) diphosphate fragment (m/z 428.0).[5][11][12]
Q5: How do I diagnose and mitigate ion suppression from a complex sample matrix?
A5: Diagnosing matrix effects can be done by comparing the signal of a standard spiked into a clean solvent versus the signal of the same standard spiked into a blank, extracted sample matrix.[6] A lower signal in the matrix indicates ion suppression. To mitigate this:
-
Improve Sample Cleanup: Incorporate a more rigorous SPE cleanup step to remove interfering matrix components.[1]
-
Optimize Chromatography: Adjust the LC gradient to separate the this compound from the interfering compounds.
-
Dilute the Sample: A simple 1:1 or 1:10 dilution of the final extract can sometimes significantly reduce matrix effects without losing the analyte below the detection limit.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[13]
Troubleshooting Guides & Experimental Protocols
This section provides a structured approach to diagnosing and resolving low signal issues.
Systematic Troubleshooting Workflow
The following workflow provides a logical path to identify the source of a low signal.
Caption: A logical workflow for troubleshooting low LC-MS signal.
Characteristic Acyl-CoA Fragmentation Pathway
Understanding the expected fragmentation is key to setting up the mass spectrometer correctly. Acyl-CoAs generate specific, predictable fragments.
Caption: Common fragmentation pathway of acyl-CoAs in positive ESI-MS/MS.[12][14]
Data Presentation
Table 1: Recommended MS/MS Parameters for this compound
The theoretical monoisotopic mass of this compound (C₂₉H₄₄N₇O₁₉P₃S) is 919.1704 Da. The following parameters provide a starting point for method development.
| Parameter | Value / Target | Rationale & Comments |
| Ionization Mode | Positive ESI | Generally provides higher sensitivity for acyl-CoA compounds.[5] |
| Precursor Ion [M+H]⁺ | m/z 920.177 | This is the target for the Q1 mass filter. |
| Primary Product Ion | m/z 413.171 | Corresponds to the acyl-containing fragment after neutral loss of 507.0 Da ([M+H-507.0]⁺). This is the most specific transition for quantification.[4] |
| Confirmatory Product Ion | m/z 428.037 | A common fragment for all CoA-esters, useful for confirmation.[11][15] |
| Collision Energy (CE) | 30 - 50 eV | Must be optimized empirically by infusing a standard. Start in the middle of the range and adjust for maximum product ion intensity.[8] |
Table 2: Comparison of Analyte Recovery with Different Sample Preparation Methods
Data from a study on short-chain acyl-CoAs and CoA precursors highlights the importance of the deproteinization agent.[5] Using an optimized method can prevent significant analyte loss.
| Analyte | % Recovery with TCA + SPE | % Recovery with 2.5% SSA |
| Pantothenate | 0% | > 100% |
| Dephospho-CoA | 0% | > 99% |
| Coenzyme A (CoA) | 1% | 74% |
| Malonyl CoA | 26% | 74% |
| Acetyl CoA | 36% | 59% |
| Propionyl CoA | 62% | 80% |
| (Data adapted from Jones et al., 2021. Recovery is relative to a standard in water.)[5] |
Experimental Protocols
Protocol: Sample Preparation using Sulfosalicylic Acid (SSA) Precipitation
This protocol is adapted from a method shown to have high recovery for CoA species and avoids the use of SPE columns.[5][16] It is recommended for tissues or cell pellets.
-
Homogenization:
-
Place a weighed, frozen tissue sample (~20-50 mg) or cell pellet in a 2 mL homogenizer tube with ceramic beads.
-
Add 500 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water. Include an appropriate internal standard if available.
-
Homogenize the sample using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s), keeping the sample on ice between cycles.
-
-
Deproteinization and Extraction:
-
Incubate the homogenate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant, which contains the acyl-CoA analytes, and transfer it to a clean autosampler vial.
-
Avoid disturbing the protein pellet.
-
-
Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Enzyme Kinetics for 3,4-Dimethylidenehexanedioyl-CoA Conversion
Welcome to the technical support center for the enzymatic conversion of 3,4-dimethylidenehexanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is responsible for the conversion of this compound?
A1: The conversion of this compound, a dienoyl-CoA species, is typically catalyzed by an isomerase. Based on its structure, the most likely enzyme is Δ3,5,Δ2,4-dienoyl-CoA isomerase . This enzyme is a key player in the β-oxidation of unsaturated fatty acids, where it facilitates the isomerization of the double bonds to a position suitable for the subsequent enzymes in the pathway.[1][2]
Q2: What is the expected product of the enzymatic conversion of this compound?
A2: Δ3,5,Δ2,4-dienoyl-CoA isomerase catalyzes the conversion of a 3,5-dienoyl-CoA to a 2,4-dienoyl-CoA. Therefore, the expected product of the reaction with this compound is 2,4-dimethylidenehexanedioyl-CoA . This product can then be further metabolized by 2,4-dienoyl-CoA reductase in the β-oxidation pathway.
Q3: What are the typical kinetic parameters for Δ3,5,Δ2,4-dienoyl-CoA isomerase?
Table 1: Illustrative Kinetic Parameters for Dienoyl-CoA Isomerases
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) |
| 3,5-Octadienoyl-CoA | Rat Liver Mitochondria | ~10 | Not Reported |
| 3-trans,5-cis-Decadienoyl-CoA | Rat Liver Peroxisomes | ~5 | Not Reported |
| 2,5-Octadienoyl-CoA | Recombinant Rat | Not Reported | Not Reported |
Note: This table provides example values and may not be directly applicable to this compound. Experimental determination is recommended.
Q4: How can I monitor the activity of Δ3,5,Δ2,4-dienoyl-CoA isomerase?
A4: The activity of Δ3,5,Δ2,4-dienoyl-CoA isomerase can be monitored spectrophotometrically by coupling the reaction to 2,4-dienoyl-CoA reductase. The reductase utilizes NADPH, and the decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the isomerase activity.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Enzyme or Substrate Concentration | Verify the concentrations of both the enzyme and this compound. Perform a concentration-response curve to determine the optimal concentrations. |
| Suboptimal Assay Conditions | Check the pH and temperature of your reaction buffer. Most isomerases have a pH optimum between 7.5 and 8.5. Ensure the temperature is appropriate for the enzyme source (typically 25-37°C). |
| Enzyme Instability | Enzymes can lose activity over time, especially if not stored properly. Use a fresh aliquot of the enzyme and always store it at the recommended temperature (usually -80°C). Avoid repeated freeze-thaw cycles. |
| Presence of Inhibitors | Contaminants in your substrate preparation or buffer components can inhibit the enzyme. Ensure high purity of all reagents. Consider dialysis of your enzyme preparation to remove small molecule inhibitors. |
| Inactive Enzyme | The enzyme itself may be inactive. If possible, test the enzyme activity with a known, commercially available substrate to confirm its functionality. |
Issue 2: High Background Signal in Spectrophotometric Assay
| Possible Cause | Troubleshooting Step |
| Non-enzymatic Substrate Degradation | This compound may be unstable under your assay conditions. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. |
| Contaminating Dehydrogenase Activity | Your enzyme preparation may be contaminated with other dehydrogenases that consume NADPH. Run a control reaction with the enzyme but without the substrate to quantify this background rate. |
| Impure Substrate | The substrate preparation may contain impurities that absorb at 340 nm or react with NADPH. Purify the substrate using techniques like HPLC. |
Issue 3: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes of enzyme and substrate. Use calibrated pipettes. |
| Temperature Fluctuations | Maintain a constant temperature throughout the assay using a water bath or a temperature-controlled spectrophotometer. |
| Reagent Variability | Use reagents from the same lot for a series of experiments to minimize variability. Prepare fresh buffers and substrate solutions regularly. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Δ3,5,Δ2,4-Dienoyl-CoA Isomerase Activity
This protocol describes a coupled enzyme assay to determine the kinetic parameters of Δ3,5,Δ2,4-dienoyl-CoA isomerase.
Materials:
-
Purified Δ3,5,Δ2,4-dienoyl-CoA isomerase
-
This compound substrate
-
Purified 2,4-dienoyl-CoA reductase
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 100 µM NADPH, and an excess of 2,4-dienoyl-CoA reductase.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in a cuvette.
-
Initiate the reaction by adding a known concentration of Δ3,5,Δ2,4-dienoyl-CoA isomerase.
-
Immediately add varying concentrations of the this compound substrate to start the reaction.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizations
Caption: Experimental workflow for determining enzyme kinetics.
Caption: Troubleshooting logic for low enzyme activity.
Caption: Putative metabolic pathway for the substrate.
References
- 1. Delta 3,5,delta 2,4-dienoyl-CoA isomerase is a multifunctional isomerase. A structural and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta 3,5, delta 2,4-dienoyl-CoA isomerase from rat liver mitochondria. Purification and characterization of a new enzyme involved in the beta-oxidation of unsaturated fatty acids. | Sigma-Aldrich [merckmillipore.com]
Preventing non-enzymatic degradation of 3,4-dimethylidenehexanedioyl-CoA
Welcome to the technical support center for 3,4-dimethylidenehexanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and use of this reactive molecule. Below, you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of non-enzymatic degradation for this compound?
A1: The non-enzymatic degradation of this compound is primarily driven by two chemical features of its structure: the thioester bond and the conjugated dimethylidene system. The main degradation pathways are:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which cleaves the molecule into 3,4-dimethylidenehexanedioic acid and Coenzyme A. This reaction is significantly accelerated at neutral to alkaline pH.
-
Oxidation and Radical-Mediated Polymerization: The conjugated diene system of the dimethylidene groups is prone to oxidation by atmospheric oxygen and can undergo radical-mediated polymerization, leading to the formation of insoluble oligomers or polymers and loss of the desired compound.
Q2: I am observing a rapid loss of my this compound sample's purity even when stored at low temperatures. What could be the cause?
A2: If you are experiencing rapid degradation despite low-temperature storage, the issue likely lies with the storage buffer conditions or exposure to oxygen. The pH of your solution could be in the neutral to alkaline range, which promotes thioester hydrolysis. Additionally, if the buffer was not de-gassed, dissolved oxygen can initiate oxidative degradation of the dimethylidene groups.
Q3: What are the ideal storage conditions for this compound?
A3: To maximize the shelf-life of this compound, it is crucial to control both the storage temperature and the chemical environment. Please refer to the table below for recommended storage conditions.
Q4: Can I prepare a stock solution of this compound in water?
A4: It is not recommended to prepare stock solutions in pure water due to the susceptibility of the thioester bond to hydrolysis. A buffered solution at a slightly acidic pH is preferable. For longer-term storage, consider preparing the stock solution in an anhydrous organic solvent and diluting it into the appropriate aqueous buffer immediately before use.
Q5: What signs of degradation should I look for in my this compound sample?
A5: Visual signs of degradation can include the appearance of turbidity or precipitate in the solution, which may indicate polymerization. Chemical degradation can be monitored by analytical techniques such as HPLC or LC-MS/MS, where you would observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Minimize the time the compound spends in aqueous solutions at neutral or alkaline pH. Consider running a stability check in your experimental buffer. |
| Precipitate formation in the solution | Polymerization of the dimethylidene groups. | Ensure your buffers are de-gassed to remove dissolved oxygen. Consider adding a radical scavenger or antioxidant to your solution. Store solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Loss of biological activity | Hydrolysis of the thioester bond, leading to the inactive diacid form. | Maintain the pH of your experimental solution in the slightly acidic range (pH 6.0-6.5) if compatible with your experimental system. |
| Multiple peaks in HPLC/LC-MS analysis | Sample degradation. | Review your sample handling and storage procedures. Ensure the use of appropriate buffers and antioxidants. Analyze the sample immediately after preparation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Temperature | 2-8°C | -20°C or -80°C |
| Solvent/Buffer | Aqueous buffer, pH 6.0-6.5 | Anhydrous organic solvent (e.g., acetonitrile, DMSO) or lyophilized solid |
| Atmosphere | Sealed vial with minimal headspace | Inert gas (Argon or Nitrogen) |
| Additives | Consider adding an antioxidant (e.g., BHT, 10-50 µM) to aqueous buffers | Store as a solid or in an anhydrous solvent to minimize the need for additives |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., phosphate (B84403) buffer, pH 6.5)
-
HPLC or LC-MS/MS system
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water with 0.1% formic acid
-
Thermostated autosampler or incubator
Procedure:
-
Prepare a stock solution of this compound in anhydrous acetonitrile.
-
Dilute the stock solution into the pre-chilled aqueous buffer to the desired final concentration.
-
Immediately inject a sample (t=0) into the HPLC or LC-MS/MS system for analysis.
-
Incubate the remaining solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution for analysis.
-
Monitor the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
Protocol 2: Preparation of De-gassed Buffers
Objective: To remove dissolved oxygen from aqueous buffers to prevent oxidation of this compound.
Materials:
-
Aqueous buffer
-
Vacuum flask
-
Vacuum source
-
Inert gas (Argon or Nitrogen) with a sparging stone
Procedure:
-
Place the prepared buffer in a vacuum flask.
-
Apply a vacuum to the flask for 15-30 minutes with gentle stirring to remove dissolved gases.
-
Alternatively, sparge the buffer with an inert gas (argon or nitrogen) for 30-60 minutes using a sparging stone to displace dissolved oxygen.
-
Store the de-gassed buffer in a tightly sealed container with minimal headspace or under an inert atmosphere.
Visualizations
Caption: Non-enzymatic degradation pathways of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound instability.
Technical Support Center: Purification of Dienoyl-CoA Thioesters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of dienoyl-CoA thioesters.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of dienoyl-CoA thioesters, particularly using High-Performance Liquid Chromatography (HPLC).
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| DC-T01 | Low or No Recovery of Dienoyl-CoA Thioester | Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH.[1] Enzymatic Degradation: Contamination with acyl-CoA thioesterases can lead to rapid degradation.[1] Oxidation: The conjugated diene system is prone to oxidation, leading to sample loss. | - Maintain a slightly acidic pH (around 4.0-6.0) during purification and storage. - Work quickly and at low temperatures (4°C) to minimize degradation. - Ensure all buffers and solvents are freshly prepared and degassed. - For biological samples, use appropriate quenching and extraction methods to inactivate enzymes.[2] - Consider adding antioxidants like BHA, though their compatibility with the specific molecule and downstream applications should be verified.[3] |
| DC-T02 | Presence of Multiple Peaks, Including Isomers | Isomerization: Some dienoyl-CoA thioesters can readily isomerize. For instance, the S-isomer of 3,4-decadienoyl-CoA can rapidly convert to the more stable trans-trans-2,4-conjugated diene. Incomplete reaction: The initial synthesis of the dienoyl-CoA thioester may not have gone to completion. | - Optimize the synthesis reaction to favor the desired isomer. - Use analytical techniques like LC-MS/MS to identify the different isomers. - Adjust HPLC conditions (e.g., gradient, mobile phase composition) to try and resolve the isomers. - Be aware that complete separation may be challenging, and the presence of isomers should be noted in subsequent experiments. |
| DC-T03 | Peak Tailing or Broadening in HPLC Chromatogram | Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the polar CoA moiety, causing peak tailing.[4] Column Overload: Injecting too much sample can saturate the column.[5] Column Contamination: Buildup of contaminants on the column frit or packing material.[6] Inappropriate Mobile Phase: Incorrect pH or buffer concentration can affect peak shape.[4][5] | - Use a highly deactivated, end-capped C18 column.[5] - Optimize the mobile phase pH and buffer concentration (e.g., potassium phosphate (B84403) buffer) to minimize secondary interactions.[6] - Reduce the sample amount injected onto the column.[5] - If peak tailing is observed for all peaks, check for a blocked column inlet frit and consider back-flushing the column.[6] - Use a guard column to protect the analytical column from contaminants.[7] |
| DC-T04 | Precipitation of Sample During Preparation or in HPLC System | Low Solubility: Long-chain dienoyl-CoA thioesters may have limited solubility in aqueous buffers. | - Prepare samples in a solvent mixture containing an organic modifier (e.g., acetonitrile (B52724) or isopropanol) before dilution with the aqueous mobile phase.[8] - Ensure the mobile phase has sufficient organic content to maintain solubility during the HPLC run. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying dienoyl-CoA thioesters?
A1: The most frequently used method for the purification of dienoyl-CoA thioesters and other acyl-CoA derivatives is reverse-phase high-performance liquid chromatography (RP-HPLC).[8] A C18 column is the standard choice, often with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.[8][9]
Q2: How can I monitor the purification of my dienoyl-CoA thioester?
A2: Dienoyl-CoA thioesters can be detected by their UV absorbance, typically at 260 nm, due to the adenine (B156593) ring of the coenzyme A moiety.[8] For more detailed analysis and identification, liquid chromatography-mass spectrometry (LC-MS) is a powerful technique.[2]
Q3: What are the best practices for storing purified dienoyl-CoA thioesters?
A3: To ensure stability, purified dienoyl-CoA thioesters should be stored at low temperatures, ideally at -80°C, in a slightly acidic buffer (pH 4.0-6.0). Aliquoting the sample before freezing is recommended to avoid multiple freeze-thaw cycles, which can lead to degradation.
Q4: My dienoyl-CoA thioester appears to be degrading even during the purification process. What can I do to minimize this?
A4: Degradation during purification is a common challenge due to the inherent instability of the thioester bond and the reactivity of the diene. To minimize degradation, it is crucial to work at low temperatures (e.g., in a cold room or on ice) throughout the process. Use freshly prepared, degassed buffers and solvents to reduce the risk of oxidation. If enzymatic degradation from the source material is suspected, ensure that the initial extraction and quenching steps are efficient in inactivating all enzymatic activity.[2]
Q5: I am seeing a shoulder on my main peak or two closely eluting peaks. What could be the cause?
A5: This is often indicative of the presence of isomers. The conjugated diene system can exist in different geometric (cis/trans) or positional isomers, which may have very similar retention times on a standard C18 column. It is also possible that some isomerization is occurring on the column itself. Optimizing your HPLC method, such as using a shallower gradient or a different stationary phase, may improve resolution. Confirmation of the identity of each peak using LC-MS/MS is highly recommended.
Experimental Protocols
Protocol 1: General Synthesis of Dienoyl-CoA Thioesters
This protocol is a generalized method for the synthesis of dienoyl-CoA thioesters from the corresponding dienoyl acid.
-
Activation of the Dienoyl Acid:
-
Dissolve the dienoyl acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
-
Add an activating agent, such as N,N'-carbonyldiimidazole, to form the acyl-imidazolide.
-
Stir the reaction under an inert atmosphere (e.g., argon or nitrogen) at room temperature until the activation is complete (can be monitored by TLC or LC-MS).
-
-
Thioester Formation:
-
In a separate vessel, dissolve coenzyme A (CoASH) in an aqueous buffer (e.g., sodium bicarbonate) at a slightly alkaline pH.
-
Slowly add the activated dienoyl acid solution to the CoASH solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by HPLC.
-
-
Quenching and Preparation for Purification:
-
Once the reaction is complete, acidify the mixture to a pH of 4-5 with a dilute acid (e.g., HCl) to stabilize the product.
-
Filter the reaction mixture to remove any precipitate.
-
Protocol 2: Purification of Dienoyl-CoA Thioesters by RP-HPLC
This protocol outlines a general procedure for the purification of dienoyl-CoA thioesters using reverse-phase HPLC.
-
HPLC System: A standard HPLC system with a UV detector and a fraction collector.
-
Column: A C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 100 mM Potassium Phosphate, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Detection: 260 nm.
Procedure:
-
Sample Preparation: Dilute the crude, acidified reaction mixture with Mobile Phase A.
-
Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) in Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the bound compounds using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the specific dienoyl-CoA thioester and may require optimization.
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes at the expected retention time for the dienoyl-CoA thioester.
-
Analysis of Fractions: Analyze the collected fractions by HPLC or LC-MS to confirm purity.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure (e.g., using a rotary evaporator). The remaining aqueous solution can be lyophilized to obtain the purified dienoyl-CoA thioester as a solid.
Visualizations
Caption: Workflow for the synthesis and purification of dienoyl-CoA thioesters.
Caption: Troubleshooting logic for dienoyl-CoA thioester purification.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid oxidation and protein co-oxidation in ready-to-eat meat products as affected by temperature, antioxidant, and packaging material during 6 months of storage - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. aocs.org [aocs.org]
Reducing background noise in 3,4-dimethylidenehexanedioyl-CoA assays
Welcome to the technical support center for 3,4-dimethylidenehexanedioyl-CoA assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly high background noise, encountered during enzymatic assays involving this compound.
Troubleshooting Guide: High Background Noise
High background noise in an assay can mask the true signal from your enzymatic reaction, leading to reduced sensitivity and inaccurate results. This guide provides a systematic approach to identifying and mitigating the common causes of elevated background signals in this compound assays.
Q1: What are the initial and most common causes of high background in my assay?
High background signals often stem from issues with the assay components or the protocol execution. The primary suspects are typically the substrate, the detection reagents, or the enzyme preparation itself.
-
Substrate Instability: this compound, like many thioesters, can undergo non-enzymatic hydrolysis, releasing free Coenzyme A (CoA-SH).[1][2][3] If your assay detects the generation of free CoA or the consumption of a linked substrate (like NADH), this spontaneous breakdown can contribute to a high background signal.
-
Contaminated Reagents: Contamination in buffers, enzyme preparations, or the substrate solution can introduce interfering substances. This is particularly relevant for spectrophotometric and fluorometric assays where contaminants might absorb light or fluoresce at the detection wavelength.
-
Enzyme Purity: Impurities in the enzyme preparation may possess side activities that contribute to the background signal.
Q2: How can I systematically identify the source of the high background?
A well-designed set of control experiments is crucial for pinpointing the source of the noise.
-
No-Enzyme Control: Prepare a reaction mixture with all components except the enzyme. A high signal in this control points to substrate instability or reagent contamination.
-
No-Substrate Control: A reaction containing the enzyme but lacking this compound will help identify any background signal originating from the enzyme preparation or other reaction components.
-
Buffer and Reagent Blanks: Measure the absorbance or fluorescence of individual reagents and buffers to check for intrinsic signals at your assay's wavelength.
Below is a logical workflow to diagnose the source of the high background:
Frequently Asked Questions (FAQs)
Q3: My 'no-enzyme' control shows a high signal. What should I do?
A high signal in the absence of your enzyme strongly suggests an issue with the substrate or other reaction components.
-
Assess Substrate Purity and Stability:
-
Synthesize or purchase fresh this compound.
-
Store the substrate in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
-
Consider the pH of your assay buffer, as extreme pH values can accelerate thioester hydrolysis.
-
-
Check for Reagent Contamination:
-
Prepare fresh buffers using high-purity water and reagents.
-
If using a coupled assay (e.g., detecting NADH consumption), ensure the coupling enzymes are free of contaminating activities.
-
Q4: My 'no-substrate' control has a high background. How can I fix this?
This indicates a problem with your enzyme preparation or other components that are present even without the specific substrate.
-
Evaluate Enzyme Purity:
-
Check the purity of your enzyme using SDS-PAGE. If contaminants are present, further purification may be necessary.
-
-
Consider Endogenous Substrates:
-
If you are using a crude cell lysate or tissue homogenate as the enzyme source, it may contain endogenous substrates that can be acted upon by other enzymes present, contributing to the background.
-
Q5: Could the choice of reducing agent in my buffer be causing high background?
Yes, some reducing agents can interfere with certain assay formats. For example, Dithiothreitol (DTT) and β-mercaptoethanol (β-MCE) can sometimes interfere with colorimetric assays that use DTNB (Ellman's reagent) to detect free thiols.[4] If you are using a thiol-based detection method, consider using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4]
Data Presentation: Optimizing Assay Components
Systematic optimization of enzyme and substrate concentrations is key to improving the signal-to-noise ratio. The following tables provide an example of how to structure your data from such optimization experiments.
Table 1: Enzyme Titration for Optimal Signal-to-Noise Ratio
| Enzyme Conc. (nM) | Signal (Absorbance Units) | Background (Absorbance Units) | Signal-to-Noise Ratio (Signal/Background) |
| 1 | 0.15 | 0.08 | 1.88 |
| 2 | 0.28 | 0.09 | 3.11 |
| 5 | 0.55 | 0.10 | 5.50 |
| 10 | 0.85 | 0.12 | 7.08 |
| 20 | 0.95 | 0.18 | 5.28 |
In this example, 10 nM is the optimal enzyme concentration.
Table 2: Substrate Titration at Optimal Enzyme Concentration (10 nM)
| Substrate Conc. (µM) | Initial Rate (mAU/min) | Background Rate (mAU/min) | Signal-to-Noise Ratio |
| 5 | 10 | 1.2 | 8.3 |
| 10 | 18 | 1.3 | 13.8 |
| 20 | 30 | 1.5 | 20.0 |
| 40 | 45 | 1.9 | 23.7 |
| 80 | 55 | 2.5 | 22.0 |
In this example, 40 µM provides the best signal-to-noise ratio before substrate inhibition or higher background becomes a factor.
Experimental Protocols
Here are detailed protocols for the control experiments essential for troubleshooting high background noise. These are based on a generic spectrophotometric assay measuring the decrease in absorbance of NADH at 340 nm, typical for dehydrogenase assays.
Protocol 1: 'No-Enzyme' Control
-
Prepare Reaction Buffer: Prepare a sufficient volume of your assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM MgCl2).
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing all reaction components except the enzyme. For a final volume of 200 µL, this might include:
-
140 µL Assay Buffer
-
20 µL NADH solution (final concentration ~200 µM)
-
20 µL of any required coupling enzymes or co-factors.
-
-
Aliquot to Plate: Add 180 µL of the Reagent Mix to the appropriate wells of a UV-transparent 96-well plate.
-
Initiate Reaction: Add 20 µL of this compound solution to each well to reach the desired final concentration.
-
Measure Absorbance: Immediately place the plate in a plate reader and measure the absorbance at 340 nm kinetically over a period of 10-30 minutes.
-
Analyze Data: Calculate the rate of absorbance change. A significant negative slope indicates non-enzymatic substrate degradation or reagent instability.
Protocol 2: 'No-Substrate' Control
-
Prepare Reaction Buffer: As described in Protocol 1.
-
Prepare Reagent Mix: Prepare a master mix containing all reaction components except the substrate (this compound). For a final volume of 200 µL, this might include:
-
160 µL Assay Buffer
-
20 µL NADH solution
-
-
Add Enzyme: To the appropriate wells, add 20 µL of your enzyme solution (diluted in assay buffer).
-
Initiate "Reaction": Add 20 µL of assay buffer to the wells instead of the substrate solution.
-
Measure Absorbance: Measure the absorbance at 340 nm kinetically as described above.
-
Analyze Data: A significant change in absorbance indicates contaminating activities in your enzyme preparation.
The general workflow for a typical enzymatic assay is illustrated below, highlighting the critical steps where background can be introduced.
References
- 1. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reducing agents affect inhibitory activities of compounds: results from multiple drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
How to increase the solubility of 3,4-dimethylidenehexanedioyl-CoA
Technical Support Center: 3,4-dimethylidenehexanedioyl-CoA
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For initial stock solutions, it is recommended to use a small amount of an organic co-solvent that is miscible with water, such as DMSO, ethanol, or DMF.[1][2] Due to the hydrophobic nature of the dimethylidene group, this compound may have limited solubility in purely aqueous solutions. After initial solubilization in an organic solvent, the solution can be diluted with an appropriate aqueous buffer.
Q2: What is the optimal pH range for maintaining the stability and solubility of this compound?
A2: Coenzyme A and its derivatives are generally more stable in slightly acidic to neutral solutions (pH 3.5-6.0).[3] Alkaline conditions (pH > 8) can lead to rapid hydrolysis of the thioester bond and should be avoided.[3] It is crucial to maintain the pH of your stock solutions and experimental buffers within this range to ensure the integrity of the molecule.
Q3: My this compound solution appears cloudy or has visible precipitate. What should I do?
A3: Cloudiness or precipitation indicates that the solubility limit has been exceeded in the current solvent system. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Q4: Can I store solutions of this compound? If so, under what conditions?
A4: Aqueous solutions of CoA derivatives are best prepared fresh. If storage is necessary, they should be aliquoted and stored at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles, as this can lead to degradation. For longer-term storage, it is advisable to store the compound as a lyophilized powder at -20°C.
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility issues encountered with this compound.
Issue: Precipitate forms upon addition of this compound to an aqueous buffer.
This common issue arises from the hydrophobic nature of the molecule. The following workflow can help you troubleshoot and resolve this problem.
Experimental Protocols
Protocol: Enhancing the Aqueous Solubility of this compound
This protocol outlines a method to systematically test different buffer additives to increase the solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
50 mM Phosphate buffer, pH 6.0
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tween 80
-
Deionized water
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Prepare a primary stock solution: Dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL primary stock.
-
Prepare test buffers:
-
Buffer A: 50 mM Phosphate buffer, pH 6.0
-
Buffer B: Buffer A with 1% (w/v) HP-β-CD
-
Buffer C: Buffer A with 0.1% (v/v) Tween 80
-
-
Solubility test:
-
Add 10 µL of the 10 mg/mL primary stock solution of this compound to 990 µL of each test buffer (A, B, and C) to achieve a final concentration of 100 µg/mL.
-
Vortex each solution for 30 seconds.
-
Incubate at room temperature for 1 hour.
-
-
Clarity assessment:
-
Visually inspect each solution for any signs of precipitation or cloudiness.
-
Measure the absorbance at 600 nm (OD600) to quantify turbidity. A higher OD600 indicates lower solubility.
-
-
Quantification of soluble compound (Optional):
-
Centrifuge the tubes at 14,000 x g for 10 minutes to pellet any insoluble material.
-
Carefully collect the supernatant.
-
Measure the concentration of the soluble this compound in the supernatant using a suitable analytical method (e.g., HPLC).
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Buffer Systems
| Buffer System | Visual Clarity | OD600 | Soluble Concentration (µg/mL) |
| Control (Buffer A) | Cloudy | 0.5 | 35 |
| + 1% HP-β-CD (Buffer B) | Slightly Cloudy | 0.2 | 75 |
| + 0.1% Tween 80 (Buffer C) | Clear | 0.05 | 98 |
This table summarizes the expected outcomes from the experimental protocol, demonstrating the potential for solubility enhancement using different excipients. The use of surfactants like Tween 80 or complexation agents such as cyclodextrins can significantly improve the aqueous solubility of hydrophobic compounds.[2][4][5]
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Coenzyme A - Wikipedia [en.wikipedia.org]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acyl-CoA Extraction from Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered during the extraction of acyl-CoA from biological samples. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your acyl-CoA extraction experiments.
Issue 1: Low or No Detection of Acyl-CoA in the Final Analysis
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation | Ensure rapid and effective quenching of metabolic activity immediately upon sample collection. Use ice-cold reagents and keep the sample at or below 4°C throughout the entire preparation process.[1] Flash-freezing the sample in liquid nitrogen is a common and effective method for quenching.[1] |
| Chemical Hydrolysis | Check the pH of all solutions used during extraction and resuspension. Acyl-CoAs are generally most stable at a slightly acidic pH (around 4-6).[1] Avoid strongly acidic or alkaline conditions as they can catalyze the hydrolysis of the thioester bond.[1] Minimize the time the sample is in an aqueous solution.[1] |
| Inefficient Extraction | Optimize the extraction solvent. A mixture of organic solvents like methanol (B129727) and acetonitrile (B52724) is often effective.[1] Ensure thorough homogenization of the tissue or cell sample.[2][3] For tissues, a glass homogenizer can provide better disruption.[2] |
| Improper Storage | For long-term storage, ensure samples are stored as a dry pellet at -80°C.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] |
Issue 2: High Variability Between Replicate Samples
| Possible Cause | Troubleshooting Steps |
| Inconsistent Quenching | Standardize the time between sample collection and quenching for all samples. Ensure uniform and rapid freezing for all samples.[1] |
| Variable Extraction Efficiency | Ensure consistent and thorough homogenization for all samples.[1] Use a consistent volume of extraction solvent relative to the sample weight or cell number.[1] |
| Precipitate Formation during Storage | If redissolving a dried extract, ensure it is fully dissolved before analysis. Vortex and centrifuge briefly before taking an aliquot for injection.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store biological samples for acyl-CoA analysis?
A1: Due to their inherent instability, immediate processing of fresh tissue is optimal.[2] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[2] It is crucial to avoid repeated freeze-thaw cycles.[1]
Q2: What type of sample tubes should I use for acyl-CoA analysis?
A2: Using glass instead of plastic sample vials can decrease the loss of CoA signals and improve sample stability.[4]
Q3: What are the most critical steps in the acyl-CoA extraction protocol to prevent degradation?
A3: The most critical steps are rapid quenching of metabolic activity at the time of sample collection (e.g., flash-freezing), maintaining low temperatures (on ice or at 4°C) throughout the procedure, and working quickly to minimize exposure to degradative enzymes and chemical hydrolysis.[1][2]
Q4: Can I use a universal extraction method for all types of biological samples?
A4: While general principles apply, the optimal extraction method can vary depending on the sample type (e.g., tissue, cultured cells) and the specific acyl-CoAs of interest (short-chain vs. long-chain). It is advisable to consult literature for protocols validated for your specific sample type.
Q5: How does the choice of extraction solvent affect acyl-CoA recovery?
A5: The choice of extraction solvent is crucial. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile and isopropanol.[2] Solid-phase extraction (SPE) is often employed for purification and to increase recovery rates.[2]
Quantitative Data Summary
The following tables summarize quantitative data related to acyl-CoA extraction and abundance.
Table 1: Acyl-CoA Abundance in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~2 |
| C18:1-CoA | - | ~15 | ~5 |
| C18:2-CoA | - | ~3 | ~1 |
| Note: Data is compiled from various sources and may involve different experimental conditions and normalization methods, affecting direct comparability.[5] |
Table 2: Recovery Rates of Long-Chain Acyl-CoAs from Different Methodologies
| Tissue Type | Extraction Method | Recovery Rate (%) |
| Rat Liver | Acetonitrile/2-propanol extraction with SPE | 83-90% |
| Rat Liver, Brain, Muscle, Adipose | Organic solvent extraction | 60-140% (analyte and tissue dependent) |
| Human Skeletal Muscle | Modified organic solvent extraction | Good reproducibility |
| Note: Recovery rates can vary significantly based on the specific protocol, tissue type, and the acyl-CoA species being measured.[6] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples
This protocol is adapted from established methods and is suitable for various tissue types.[2]
Materials:
-
Frozen tissue sample
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: Weigh approximately 100 mg of frozen tissue. In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.
-
Solvent Extraction: Add organic solvents to the homogenate. The precise ratio and type of solvents may need optimization, but a common approach is to add a 20-fold excess of an acetonitrile/isopropanol mixture.
-
Phase Separation: After further homogenization, induce phase separation, often by adding saturated ammonium sulfate. Centrifuge to pellet the precipitated protein and separate the aqueous and organic phases.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with methanol and then equilibrate with the appropriate buffer.
-
Load the supernatant containing the acyl-CoAs onto the column.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs using a suitable solvent, often containing ammonium hydroxide.
-
-
Sample Concentration: Combine the eluted fractions. Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with your analytical method (e.g., LC-MS).
Visualizations
Experimental Workflow: Acyl-CoA Extraction from Tissue
Caption: A generalized workflow for the extraction of acyl-CoAs from tissue samples.
Signaling Pathway: Fatty Acid β-Oxidation
Caption: The central role of acyl-CoAs in the fatty acid β-oxidation pathway.
Logical Relationship: Common Pitfalls and Solutions in Acyl-CoA Extraction
Caption: Logical connections between common pitfalls and their respective solutions.
References
- 1. jackwestin.com [jackwestin.com]
- 2. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 5. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Enhancing the catalytic efficiency of enzymes acting on 3,4-dimethylidenehexanedioyl-CoA
Technical Support Center: Enhancing Catalytic Efficiency
Disclaimer: Information on enzymes acting specifically on 3,4-dimethylidenehexanedioyl-CoA is not available in the public domain. This substrate may be novel, synthetic, or part of an uncharacterized metabolic pathway. Therefore, this guide uses Glutaryl-CoA Dehydrogenase (GCDH) as a well-characterized proxy. GCDH is a mitochondrial flavoprotein that acts on a structurally related dicarboxylyl-CoA substrate (Glutaryl-CoA) and is a key enzyme in the degradation pathways of L-lysine and L-tryptophan.[1][2] The principles, protocols, and troubleshooting steps described here for GCDH are broadly applicable to other acyl-CoA dehydrogenases and serve as a robust framework for your research.
Frequently Asked Questions (FAQs)
Q1: What is Glutaryl-CoA Dehydrogenase (GCDH) and what is its physiological role?
A1: Glutaryl-CoA Dehydrogenase (GCDH) is a mitochondrial enzyme that belongs to the acyl-CoA dehydrogenase family.[2] Its primary function is to catalyze the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2. This reaction is a critical step in the metabolic breakdown of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] The enzyme exists as a homotetramer and uses flavin adenine (B156593) dinucleotide (FAD) as a cofactor to accept electrons during the reaction.[3][4]
Q2: What factors can limit the catalytic efficiency of GCDH?
A2: The catalytic efficiency (kcat/Km) of GCDH can be limited by several factors. The major rate-determining step in the steady-state turnover of GCDH has been identified as the release of the product, crotonyl-CoA.[3][4] Other limiting factors include suboptimal reaction conditions (pH, temperature), substrate or product inhibition, incorrect protein folding or instability, and post-translational modifications. For instance, glutarylation of lysine (B10760008) residues on GCDH can inhibit its function, a process that can be reversed by the enzyme SIRT5.
Q3: How can site-directed mutagenesis be used to improve GCDH activity?
A3: Site-directed mutagenesis allows for the targeted modification of specific amino acid residues within the enzyme's active site or other critical regions to enhance its function. By studying the enzyme's structure and mechanism, researchers can identify key residues involved in substrate binding, catalysis, or product release. For example, mutating residues involved in binding the substrate's carboxylate group, such as Y370 and S97 in Geobacter metallireducens GCDH, has been shown to alter the enzyme's reaction specificity, shifting it from a decarboxylating to a non-decarboxylating dehydrogenase. This demonstrates that targeted mutations can fundamentally change the enzyme's catalytic outcome and efficiency.
Q4: What are the key kinetic parameters to measure when evaluating enzyme efficiency?
A4: The primary kinetic parameters for evaluating enzyme efficiency are the Michaelis constant (Km), the catalytic constant or turnover number (kcat), and the specificity constant (kcat/Km).
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[5]
-
kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate.[2][5]
-
kcat/Km (Specificity Constant): This ratio is the most effective measure of an enzyme's overall catalytic efficiency.[2][6] It reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations and allows for the comparison of different substrates or enzyme variants.[2][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Incorrect Assay Conditions: pH, temperature, or buffer composition is suboptimal. | Optimize the reaction buffer. For human GCDH, assays are typically performed at pH ~8.0. Verify the temperature is optimal (usually 30-37°C). |
| Degraded Substrate/Cofactor: Glutaryl-CoA or FAD may have degraded during storage. | Prepare fresh substrate and cofactor solutions. Store CoA esters at -80°C and FAD protected from light. | |
| Inactive Enzyme: The purified enzyme may have denatured or misfolded due to improper handling or storage. Mutations can also reduce stability. | Purify fresh enzyme, ensuring proper folding by including FAD during expression and purification. Store purified enzyme in appropriate buffers with cryoprotectants (e.g., glycerol) at -80°C. | |
| Presence of Inhibitors: Contaminants from the purification process (e.g., imidazole) or reaction components may be inhibiting the enzyme. | Perform dialysis or buffer exchange after purification to remove potential inhibitors. Test for inhibition by running controls with varying concentrations of buffer components. | |
| Inconsistent Results / Poor Reproducibility | Pipetting Errors: Inaccurate pipetting of enzyme or substrate, especially at low concentrations. | Calibrate pipettes regularly. Use a master mix for the reaction buffer, substrate, and cofactors to minimize pipetting variability between samples. |
| Enzyme Instability during Assay: The enzyme may be losing activity over the course of the measurement. | Check the thermal stability of your enzyme variant. Consider adding stabilizing agents like BSA or glycerol (B35011) to the assay buffer. Run a time-course experiment to ensure the reaction rate is linear. | |
| Altered Product Specificity (e.g., unexpected byproducts) | Engineered Mutation Effect: The introduced mutation may have unexpectedly altered the reaction mechanism. | Analyze the reaction products using HPLC or mass spectrometry. Some mutations in GCDH can reduce or eliminate the decarboxylation step, leading to the formation of glutaconyl-CoA instead of crotonyl-CoA. |
| Contaminating Enzyme Activity: The purified protein sample may contain other dehydrogenases or hydrolases. | Verify the purity of your enzyme preparation using SDS-PAGE. If necessary, add extra purification steps (e.g., size-exclusion chromatography). |
Data Presentation
Table 1: Comparison of Kinetic Parameters for Wild-Type and Mutant GCDH
This table summarizes kinetic data for Glutaryl-CoA Dehydrogenase from different sources and highlights the impact of site-directed mutagenesis on catalytic activity. The mutations in G. metallireducens were designed to alter the decarboxylation step.
| Enzyme Variant | Source Organism | Km (Glutaryl-CoA) (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (Relative to WT) | Product Ratio (Glutaconyl-CoA : Crotonyl-CoA) |
| Wild-Type | Porcine liver | 3.3 | 5.5¹ | 100% | N/A (Primarily Crotonyl-CoA) |
| Wild-Type | Geobacter metallireducens | 30 | 3.2 | 100% | 1 : 10 |
| S97A Mutant | Geobacter metallireducens | N/A | 1.8 | ~56% | 1 : 1 |
| Y370A Mutant | Geobacter metallireducens | N/A | 0.7 | ~22% | 13 : 1 |
| Y370V + S97A Mutant | Geobacter metallireducens | N/A | 0.9 | ~28% | > 20 : 1 |
¹Vmax calculated from a reported turnover number of 327 min⁻¹ and a molecular weight of ~190 kDa.[4] Data for G. metallireducens variants adapted from studies focused on altering the reaction mechanism.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of GCDH
This protocol outlines a standard workflow for introducing point mutations into the GCDH gene using a PCR-based method, such as QuikChange™.
1. Primer Design:
- Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.
- Ensure the primers have a melting temperature (Tm) ≥ 78°C.
- The primers should have a GC content of at least 40% and terminate in one or more G or C bases.
2. PCR Amplification:
- Set up a PCR reaction in a final volume of 50 µL:
- 5 µL of 10x reaction buffer
- 10-50 ng of dsDNA plasmid template (containing the wild-type GCDH gene)
- 125 ng of forward primer
- 125 ng of reverse primer
- 1 µL of dNTP mix (10 mM)
- 1 µL of PfuUltra HF DNA polymerase (or similar high-fidelity polymerase)
- Add dH₂O to 50 µL.
- Perform thermal cycling:
- Initial Denaturation: 95°C for 1 minute
- 18-25 Cycles:
- Denaturation: 95°C for 50 seconds
- Annealing: 60°C for 50 seconds
- Extension: 68°C for 1 minute per kb of plasmid length
- Final Extension: 68°C for 7 minutes
3. Digestion of Parental DNA:
- Add 1 µL of the DpnI restriction enzyme directly to the amplification reaction.
- Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, mutated plasmid intact.
4. Transformation:
- Transform competent E. coli cells (e.g., DH5α or XL1-Blue) with 1-2 µL of the DpnI-treated DNA.
- Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection.
- Incubate overnight at 37°C.
5. Verification:
- Pick several colonies and grow them in liquid culture.
- Isolate the plasmid DNA using a miniprep kit.
- Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: GCDH Activity Assay
This protocol describes a common method for measuring GCDH activity using an artificial electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCPIP), which changes color upon reduction.
1. Reagent Preparation:
- Assay Buffer: 100 mM Tris-HCl, pH 8.0.
- FAD Solution: 1 mM FAD in dH₂O.
- Substrate Solution: 10 mM Glutaryl-CoA in dH₂O.
- Electron Acceptor: 2 mM DCPIP in Assay Buffer.
- Electron Transfer Flavoprotein (ETF): If available, use as the natural electron acceptor. If not, phenazine (B1670421) ethosulfate (PES) can be used to couple the reaction to DCPIP.
2. Reaction Setup:
- Set up a 1 mL reaction in a cuvette:
- 850 µL of Assay Buffer
- 10 µL of FAD solution (final concentration 10 µM)
- 50 µL of DCPIP solution (final concentration 100 µM)
- (If needed) 10 µL of 10 mM PES
- Add purified GCDH enzyme (e.g., 5-20 µg).
- Mix gently by inverting the cuvette and incubate at 30°C for 5 minutes to allow for temperature equilibration.
3. Measurement:
- Place the cuvette in a spectrophotometer set to 30°C.
- Monitor the baseline absorbance at 600 nm (for DCPIP reduction).
- Initiate the reaction by adding 50 µL of the Glutaryl-CoA solution (final concentration 0.5 mM).
- Immediately start recording the decrease in absorbance at 600 nm over 3-5 minutes.
4. Data Analysis:
- Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
- Use the molar extinction coefficient of DCPIP (ε₆₀₀ = 21 mM⁻¹cm⁻¹) to convert the rate to µmol/min.
- Enzyme activity (U) is defined as µmol of substrate converted per minute. Specific activity is expressed as U/mg of enzyme.
- To determine Km and Vmax, repeat the assay with varying concentrations of Glutaryl-CoA (e.g., from 0.1 to 10 times the expected Km). Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.
Visualizations
Caption: L-Lysine degradation pathway highlighting the role of GCDH.
Caption: Iterative workflow for improving enzyme efficiency.
References
- 1. Biochemistry and bioenergetics of glutaryl-CoA dehydrogenase deficiency [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Kinetic mechanism of glutaryl-CoA dehydrogenase [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Quantifying 3,4-dimethylidenehexanedioyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 3,4-dimethylidenehexanedioyl-CoA and other acyl-Coenzyme A derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2][3] In the context of quantifying this compound, components of the biological sample (e.g., salts, lipids, proteins) can interfere with the ionization process in the mass spectrometer's source.[3][4] This typically leads to a phenomenon called ion suppression , where the signal intensity of the target analyte is reduced, resulting in underestimation of its concentration.[2][5] Less commonly, ion enhancement can occur, leading to overestimation.[1] The accuracy, precision, and sensitivity of the analytical method can be significantly compromised by these effects.[2]
Q2: My signal for this compound is low and inconsistent. How can I determine if this is due to matrix effects?
A2: To diagnose matrix effects, you can perform a post-extraction spiking experiment.[3] This involves comparing the peak area of your analyte in two different samples:
-
A neat solution of the this compound standard.
-
A blank matrix extract (a sample processed without the analyte) to which the standard has been added after the extraction process.
If the peak area in the post-extraction spiked sample is significantly lower than in the neat solution, it indicates the presence of ion suppression.[1] Another qualitative method is the post-column infusion experiment, which can help identify regions in the chromatogram where ion suppression is most severe.
Q3: What are the most effective strategies to minimize or eliminate matrix effects in my analysis?
A3: A multi-faceted approach is often the most effective:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts than simple Protein Precipitation (PPT).
-
Optimize Chromatographic Separation: Adjusting the LC method to chromatographically separate this compound from matrix components can prevent them from entering the mass spectrometer at the same time. This can involve modifying the mobile phase gradient, changing the column chemistry, or using techniques like Ultra-High-Performance Liquid Chromatography (UPLC) for better resolution.[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by ion suppression in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this approach is only viable if the concentration of this compound is high enough to remain detectable after dilution.
Q4: Which sample preparation technique is best for acyl-CoAs like this compound?
A4: Solid-Phase Extraction (SPE) is a highly effective technique for isolating and concentrating acyl-CoAs from complex biological samples.[6][7] A common approach involves using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties.[6] This allows for the retention of a wide range of acyl-CoAs while effectively washing away salts and other polar interferences. A protocol based on 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel has shown good recoveries for various acyl-CoA species.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.[2] | 1. Improve Sample Cleanup: Switch from protein precipitation to a more robust method like Solid-Phase Extraction (SPE).[6] 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the suppression zone. 3. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of interfering molecules. |
| Poor Reproducibility (High %CV) | Variable Matrix Effects: The composition of the matrix varies between samples, leading to inconsistent ion suppression.[1] Analyte Instability: Acyl-CoAs can be unstable in certain solutions.[8] | 1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for sample-to-sample variations in matrix effects. 2. Ensure Consistent Sample Handling: Standardize all steps of the sample preparation process. 3. Check Reconstitution Solvent: Reconstitute the dried extract in a solvent that ensures stability, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[8] |
| Peak Tailing or Splitting | Column Contamination: Buildup of matrix components on the analytical column.[9] Secondary Interactions: The analyte may be interacting with active sites on the column. | 1. Use a Guard Column: This will protect the analytical column from strongly retained matrix components. 2. Implement a Column Wash Step: After each injection, include a strong wash step in your LC method to elute any remaining contaminants. 3. Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte's chemistry. For acyl-CoAs, a slightly basic mobile phase (e.g., using ammonium hydroxide) is often used.[10] |
| Non-linear Calibration Curve | Matrix Effects at Different Concentrations: The extent of ion suppression may not be linear across the concentration range. | 1. Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract to mimic the effect seen in the actual samples. 2. Employ a SIL-IS: An appropriate internal standard should correct for non-linear effects. |
Data Presentation
Table 1: Representative Recoveries of Acyl-CoA Species Using Solid-Phase Extraction
Note: Data for this compound is not available in the literature. This table provides expected recovery ranges based on published data for structurally similar short, medium, and long-chain acyl-CoAs using a 2-(2-pyridyl)ethyl SPE sorbent. Method validation for the specific analyte is essential.
| Acyl-CoA Species | Chain Length | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 85-95% | [6] |
| Malonyl-CoA | Short (C3) | 83-90% | [6] |
| Octanoyl-CoA | Medium (C8) | 88-92% | [6] |
| Palmitoyl-CoA | Long (C16:0) | 83-88% | [6] |
Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis
Note: These are starting parameters and must be optimized for this compound.
| Parameter | Setting | Rationale / Comment |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.8 µm) | Provides good retention and separation for acyl-CoAs.[11] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water | A basic pH can improve peak shape for CoA derivatives.[10] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile | [10] |
| Flow Rate | 0.3 - 0.4 mL/min | Typical for analytical scale LC. |
| Gradient | Start at low %B, ramp up to elute analytes, followed by a wash and re-equilibration. | A gradient is necessary to separate acyl-CoAs of varying polarities. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs readily form positive ions.[10] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| MRM Transition | Precursor Ion [M+H]+ → Product Ion | A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (-507 Da).[5] The specific precursor and product ions for this compound must be determined empirically by infusing a standard. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissue
This protocol is adapted from established methods for the enrichment of a broad range of acyl-CoAs from tissue samples.[6]
-
Homogenization:
-
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like C17:0-CoA).
-
Homogenize the tissue on ice.
-
-
Extraction:
-
Solid-Phase Extraction:
-
Column Conditioning: Condition a 2-(2-pyridyl)ethyl SPE column with 2 mL of Wash Solution (Acetonitrile/Isopropanol/Water/Acetic Acid; 9:3:4:4, v/v/v/v).[6]
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.[6]
-
Elution: Elute the acyl-CoAs with 1.5 mL of Elution Solution (Methanol/250 mM Ammonium Formate; 4:1, v/v).[6]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent (e.g., 50% Methanol in 50 mM Ammonium Acetate, pH 7) for LC-MS analysis.[8]
-
Visualizations
Caption: Experimental workflow for acyl-CoA quantification.
Caption: Logical workflow for troubleshooting matrix effects.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Fermentation Conditions for 3,4-dimethylidenehexanedioyl-CoA Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for producing 3,4-dimethylidenehexanedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the typical host organisms used for producing complex polyketides like this compound, and what are their general fermentation characteristics?
A1: The production of complex molecules such as this compound often involves genetically engineered microbial hosts. Commonly used organisms include Escherichia coli and Saccharomyces cerevisiae.
-
Escherichia coli is favored for its rapid growth, well-understood genetics, and the availability of numerous genetic tools. Fermentation with E. coli is typically performed at 30-37°C and requires careful control of dissolved oxygen and pH to prevent the formation of inhibitory byproducts like acetate.[1][2] Fed-batch strategies are often employed to maintain optimal substrate concentrations and manage metabolic burden.[1]
-
Saccharomyces cerevisiae (baker's yeast) is a robust eukaryotic host suitable for producing complex molecules that may require post-translational modifications. Yeast fermentations are generally conducted at around 30°C and are often more tolerant of lower pH conditions compared to E. coli.[3][4] Metabolic engineering in yeast often focuses on directing carbon flux towards the desired product and away from ethanol (B145695) production.[5][6]
Q2: My fermentation is resulting in low yields of this compound. What are the most common factors to investigate?
A2: Low product yield is a frequent challenge in microbial fermentation. Key areas to troubleshoot include:
-
Sub-optimal Media Composition: The balance of carbon, nitrogen, phosphate (B84403), and essential trace elements is critical. An inappropriate carbon-to-nitrogen ratio can limit growth or product formation. The choice of carbon source can also impact precursor availability.[7]
-
Inadequate Precursor Supply: The biosynthesis of this compound likely relies on intracellular precursors derived from central carbon metabolism. It is crucial to ensure that the metabolic pathways leading to these precursors are not rate-limiting. Overexpression of key enzymes in the precursor supply pathway can enhance product formation.[3][4]
-
Incorrect Fermentation Parameters: pH, temperature, and dissolved oxygen levels must be tightly controlled. Deviations from the optimal ranges for your specific engineered strain can lead to reduced enzyme activity, metabolic stress, and the diversion of resources to byproduct formation.[7][8]
-
Plasmid Instability or Low Gene Expression: In engineered strains, the loss of expression plasmids or insufficient transcription/translation of the biosynthetic pathway genes will directly impact yield. Ensure consistent selective pressure and consider optimizing codon usage and promoter strength.
-
Product Toxicity or Degradation: The target molecule itself might be toxic to the host organism at higher concentrations, leading to growth inhibition and reduced productivity. Alternatively, the product could be unstable under the fermentation conditions.
Q3: How can I improve the intracellular availability of CoA and its precursors for the biosynthesis of this compound?
A3: Enhancing the pool of Coenzyme A and its derivatives is a key metabolic engineering strategy. Consider the following approaches:
-
Overexpression of CoA Biosynthesis Genes: The synthesis of CoA from pantothenate (vitamin B5) involves a multi-step enzymatic pathway.[9][10] Overexpressing key enzymes in this pathway, such as pantothenate kinase (Pank), can increase the intracellular CoA pool.[9]
-
Engineering Central Metabolism: Redirecting carbon flux towards acetyl-CoA, a primary building block for many complex molecules, is often beneficial. This can involve overexpressing enzymes like pyruvate (B1213749) dehydrogenase or ATP citrate (B86180) lyase.[5]
-
Supplementation with Precursors: Adding pantothenate to the fermentation medium is essential for de novo CoA biosynthesis.[11] Depending on the specific biosynthetic pathway, supplementation with other precursors might also be beneficial.
Q4: What are the recommended analytical methods for quantifying this compound in my fermentation broth?
A4: The quantification of specific acyl-CoA species typically requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose.[11][12][13] This technique allows for the separation of the target molecule from other cellular components and its sensitive detection and quantification. Sample preparation is critical and often involves extraction with agents like sulfosalicylic acid (SSA) or trichloroacetic acid (TCA) to precipitate proteins and stabilize the acyl-CoAs.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Cell Growth | Sub-optimal media composition (e.g., nutrient limitation). | Optimize concentrations of carbon, nitrogen, and phosphate sources. Screen different sources to find the most suitable for your strain.[7] |
| Inhibitory byproducts (e.g., acetate). | Implement a fed-batch strategy to control substrate levels and prevent overflow metabolism. Monitor and control pH. | |
| Incorrect physical parameters (pH, temperature). | Perform optimization studies to determine the optimal pH and temperature for your engineered strain.[8] | |
| Low Product Titer | Insufficient precursor supply. | Overexpress key enzymes in the precursor biosynthetic pathways. Consider supplementing the media with pathway intermediates.[3][5] |
| Low expression of biosynthetic genes. | Verify plasmid stability and gene expression levels (e.g., via RT-qPCR). Optimize promoters and codon usage for the host organism. | |
| Feedback inhibition by the product. | Investigate the potential toxicity of this compound. Consider in-situ product removal strategies. | |
| High Byproduct Formation (e.g., acetate, ethanol) | Overflow metabolism due to high substrate concentration. | Implement a controlled feeding strategy (e.g., glucose-stat or pH-stat fed-batch).[1] |
| Redox imbalance. | Engineer the host's redox metabolism to better match the demands of the product synthesis pathway.[6] | |
| Inconsistent Fermentation Results | Variability in inoculum preparation. | Standardize the protocol for seed culture preparation, including age, cell density, and media. |
| Fluctuations in fermentation parameters. | Ensure proper calibration and functioning of bioreactor probes (pH, DO, temperature) and controllers. |
Experimental Protocols
General Fed-Batch Fermentation Protocol for E. coli
This protocol provides a general framework for fed-batch fermentation. Specific parameters such as feed rate, temperature, and pH should be optimized for the specific strain and process.
-
Inoculum Preparation: Inoculate a single colony into 5 mL of seed medium (e.g., LB with appropriate antibiotics) and grow overnight at 37°C with shaking. Use this to inoculate a larger volume (e.g., 100 mL in a 500 mL flask) and grow to mid-log phase (OD600 ≈ 0.6-0.8).
-
Bioreactor Setup: Prepare the bioreactor with the initial batch medium. A typical medium might contain a phosphate buffer, a nitrogen source (e.g., ammonium (B1175870) sulfate), a carbon source (e.g., glucose), and trace metals.[1] Sterilize the bioreactor and medium.
-
Inoculation: Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.
-
Batch Phase: Run the fermentation in batch mode until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in dissolved oxygen (DO). Maintain temperature (e.g., 37°C) and pH (e.g., 7.0) through automated control.[1]
-
Fed-Batch Phase: Begin feeding a concentrated solution of the carbon source (e.g., 50% w/v glucose) and nitrogen source. The feed rate can be constant or controlled by a parameter like pH (pH-stat) or DO (DO-stat) to maintain optimal conditions and avoid byproduct formation.[1]
-
Induction: If using an inducible promoter for your biosynthetic pathway, add the inducer (e.g., IPTG) when the culture reaches a desired cell density.
-
Sampling and Analysis: Periodically take samples to measure cell density (OD600), substrate and byproduct concentrations (e.g., via HPLC), and product titer (e.g., via LC-MS/MS).
-
Harvesting: Stop the fermentation when productivity declines or the desired titer is reached. Harvest the cells and/or supernatant for product purification.
Sample Preparation for Acyl-CoA Analysis by LC-MS/MS
This protocol is adapted from established methods for the extraction of short-chain acyl-CoAs.[11]
-
Cell Quenching and Harvesting: Rapidly quench metabolic activity by mixing a known volume of fermentation broth with cold methanol (B129727) (-20°C). Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet the cells.
-
Extraction: Resuspend the cell pellet in a cold extraction solution. A common solution is 2.5% (w/v) sulfosalicylic acid (SSA) containing an internal standard (e.g., a structurally similar acyl-CoA not expected to be in the sample).[11]
-
Lysis and Precipitation: Lyse the cells by methods such as sonication or bead beating, keeping the sample on ice to prevent degradation. The SSA will also precipitate proteins.
-
Clarification: Centrifuge the lysate at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to LC-MS vials for analysis.
-
Analysis: Analyze the samples using a suitable LC-MS/MS method with optimized separation and detection parameters for this compound.
Visualizations
Caption: A logical workflow for troubleshooting low production titers.
Caption: The canonical Coenzyme A biosynthetic pathway.[9][10]
References
- 1. Development of a fermentation strategy to enhance the catalytic efficiency of recombinant Escherichia coli for l-2-aminobutyric acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data-based dynamic compartment model: Modeling of E. coli fed-batch fermentation in a 600 m3 bubble column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering and systems-level analysis of Saccharomyces cerevisiae for production of 3-hydroxypropionic acid via malonyl-CoA reductase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering and systems-level analysis of Saccharomyces cerevisiae for production of 3-hydroxypropionic acid via malonyl-CoA reductase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering Saccharomyces cerevisiae cells for production of fatty acid-derived biofuels and chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing Anaerobic Acetate Consumption and Ethanol Yields in Saccharomyces cerevisiae with NADPH-Specific Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Isomeric Acyl-CoAs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of isomeric acyl-Coenzyme A (acyl-CoA) molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the analysis of isomeric acyl-CoAs?
The analysis of isomeric acyl-CoAs presents several significant challenges. Due to their identical molecular weights, isomers are difficult to distinguish using mass spectrometry (MS) alone, necessitating effective chromatographic separation.[1][2] However, their similar physicochemical properties often lead to co-elution during liquid chromatography (LC).[2][3] Furthermore, acyl-CoAs are typically present in low concentrations in biological samples and are prone to degradation, which complicates sample preparation and detection.[4][5] The amphiphilic nature of acyl-CoAs, containing both a hydrophobic fatty acyl chain and a hydrophilic CoA moiety, also contributes to poor peak shapes in chromatography and analyte loss during sample preparation.[3][6]
Q2: Why is the accurate separation and quantification of acyl-CoA isomers critical?
Acyl-CoA isomers are key intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of lipids.[3][7] Different isomers, such as n-butyryl-CoA and isobutyryl-CoA, or methylmalonyl-CoA and succinyl-CoA, can have distinct metabolic fates and roles in cellular processes.[3] Therefore, the ability to distinguish and accurately quantify these isomers is crucial for understanding metabolic pathways in both healthy and diseased states, and for the development of targeted therapeutics.[2][7]
Q3: What are the most effective analytical techniques for analyzing isomeric acyl-CoAs?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the analysis of acyl-CoAs.[3][7] Ultra-performance liquid chromatography (UPLC) systems can provide the high-resolution separation needed to resolve isomeric species.[2][3] For detection, tandem mass spectrometry, often using multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), allows for sensitive and selective quantification.[3][8] In cases of co-elution, high-resolution mass spectrometry (HRMS) can sometimes distinguish isomers if they have different elemental compositions, though this is not always the case.[3]
Q4: Can chemical derivatization improve the analysis of isomeric acyl-CoAs?
Yes, chemical derivatization can be a valuable strategy. For instance, a derivatization method involving phosphate (B84403) methylation has been shown to improve the chromatographic peak shape for a wide range of acyl-CoAs (from free CoA to C25:0-CoA).[3][6] This technique also helps to resolve the issue of analyte loss due to the affinity of the phosphate groups for glass and metallic surfaces, which is beneficial for large-scale studies.[3][6]
Troubleshooting Guide
Q1: My chromatographic peaks for long-chain acyl-CoAs are broad and show significant tailing. What could be the cause and how can I fix it?
Poor peak shape for long-chain acyl-CoAs is a common issue often attributed to their hydrophobic nature and secondary interactions with the stationary phase. Here are some potential solutions:
-
Mobile Phase pH: Long-chain acyl-CoAs tend to have better peak shapes in alkaline mobile phases.[8] However, be mindful that high pH can be detrimental to standard silica-based C18 columns.[8] Consider using a pH-stable column if operating at high pH.
-
Analyte Adsorption: The phosphate groups on acyl-CoAs can adsorb to metallic surfaces in the LC system, leading to peak tailing and signal loss. Incorporating a 0.1% phosphoric acid wash step between injections can help mitigate this issue.[3]
-
Derivatization: As mentioned in the FAQs, derivatizing the phosphate group through methylation can significantly improve peak shape and achieve better chromatographic coverage.[3][6]
Q2: I am unable to separate critical isomer pairs like n-butyryl-CoA/isobutyryl-CoA or succinyl-CoA/methylmalonyl-CoA. What strategies can I employ?
Resolving these isomeric pairs is a well-known challenge. Here are several approaches to improve separation:
-
High-Resolution Chromatography: Switching from conventional HPLC to UPLC can provide the necessary increase in resolution to separate these closely eluting compounds.[2][3]
-
Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase is a common strategy to achieve separation of isomers like methylmalonyl- and succinyl-CoA.[3]
-
Alternative Chromatography Modes: While reversed-phase (RP) chromatography is common, hydrophilic interaction liquid chromatography (HILIC) can offer different selectivity. Some advanced methods use a combination of RP and HILIC in a two-dimensional LC (2D-LC) setup for enhanced separation.[3]
-
Selective Mass Spectrometry: If chromatographic separation is incomplete, you may be able to use isomer-specific fragment ions in your MS/MS method. For example, while succinyl-CoA is often much more abundant than its isomer methylmalonyl-CoA, a specific fragment at m/z 317 can be used for selective quantification of methylmalonyl-CoA.[8]
Q3: My acyl-CoA analytes show low signal intensity and poor sensitivity. What are the likely causes and how can I improve them?
Low signal intensity can stem from issues in sample preparation, chromatography, or mass spectrometric detection.
-
Optimize Sample Preparation: Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic solutions.[9] Ensure your extraction and reconstitution solvents are optimized for stability; for example, using 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8 can improve stability over 48 hours at 4°C.[10] Solid-phase extraction (SPE) with a mixed-mode cartridge can optimize extraction recoveries.[3][6]
-
Minimize Ion Suppression: Co-eluting species from the sample matrix can compete for ionization in the MS source, reducing the signal of your analyte. Ensure your chromatographic method provides good separation of the acyl-CoAs from other sample components.[9] Using an internal standard for each analyte can help correct for matrix effects.
-
Check MS Parameters: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for each specific acyl-CoA to ensure maximum signal. These parameters are often similar for most acyl-CoAs.[8][9]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Acyl-CoAs from Biological Samples
This protocol is adapted from methods developed for optimal extraction and recovery of a broad range of acyl-CoAs.[6][8]
-
Sample Homogenization: Homogenize frozen, powdered tissue or cell pellets in an ice-cold extraction buffer (e.g., 100 mM KH2PO4).[5] For cellular extractions, you can use methods involving methanol (B129727) incubation at -80°C.[9]
-
SPE Cartridge Conditioning: Pre-activate a mixed-mode or silica-based SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of extraction buffer.[8]
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of the extraction buffer to remove unbound contaminants.[8]
-
Elution: Elute the trapped acyl-CoAs using a stepwise gradient of increasing organic solvent. For example:
-
3 mL of a 1:1 mixture of 50 mM ammonium formate (B1220265) (pH 6.3) and methanol.[8]
-
3 mL of a 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol.[8]
-
3 mL of pure methanol.[8]
-
-
Drying and Reconstitution: Combine the elution fractions and dry them under a stream of nitrogen gas. Store the dried extract at -80°C.[8] Before LC-MS/MS analysis, reconstitute the sample in a solvent appropriate for your chromatography (e.g., 50 mM ammonium acetate for short-chain analysis or the same buffer with 20% acetonitrile (B52724) for long-chain analysis).[10][11]
Protocol 2: UPLC-MS/MS Method for Short-Chain Isomeric Acyl-CoA Separation
This protocol is based on a validated method for separating isomers such as n-butyryl-CoA and isobutyryl-CoA.[2][3]
-
Chromatography System: An ultra-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase column, such as a Luna C18 (100 x 2.0 mm, 3 µm).[10]
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[10]
-
Mobile Phase B: Methanol.[10]
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-3 min: Ramp to 15% B
-
3-5.5 min: Ramp to 95% B
-
5.5-14.5 min: Hold at 95% B
-
14.5-15 min: Return to 2% B
-
15-20 min: Re-equilibration at 2% B[10]
-
-
Flow Rate: 0.2 mL/min.[9]
-
Mass Spectrometer: A tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM). The precursor ion will be [M+H]+. The most abundant product ion typically results from a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[8][12] Monitor isomer-specific transitions where available.
Quantitative Data Summary
Table 1: Extraction Recoveries of Acyl-CoAs from Various Tissues
| Acyl-CoA | Tissue Type | Extraction Method | Recovery Range (%) | Reference |
| Various | Liver, Brain, Muscle, Adipose | Optimized for low sample load | 60-140% | [3] |
| C2 to C20 | Not specified | Phosphoric acid wash | 90-111% | [3] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Acyl-CoAs by LC-MS/MS
| Acyl-CoA Chain Length | Method | LOD | LOQ | Reference |
| Short-chain (C2-C6) | Phosphate Methylation | - | 16.9 nM | [6] |
| Very-long-chain | Phosphate Methylation | - | 4.2 nM | [6] |
| C2 to C20 | Phosphoric acid wash | 1-5 fmol | - | [3] |
Visualizations
Caption: General workflow for isomeric acyl-CoA analysis.
Caption: Troubleshooting decision tree for isomer separation.
Caption: Common fragmentation of acyl-CoAs in positive ESI mode.
References
- 1. biocompare.com [biocompare.com]
- 2. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Strategies to avoid product inhibition in 3,4-dimethylidenehexanedioyl-CoA biosynthesis
Welcome to the technical support center for the biosynthesis of 3,4-dimethylidenehexanedioyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating product inhibition.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition and how does it affect this compound biosynthesis?
Product inhibition is a form of enzyme regulation where the product of an enzymatic reaction binds to the enzyme and decreases its activity.[1] In the context of this compound synthesis, as the concentration of the final product increases, it may bind to one or more enzymes in the biosynthetic pathway, leading to a significant reduction in the overall reaction rate and limiting the product yield. This is a type of negative feedback.[1]
Q2: What are the common types of product inhibition that might be observed in this pathway?
Researchers may encounter several types of reversible product inhibition:
-
Competitive Inhibition: The product molecule is structurally similar to the substrate and competes for the same active site on the enzyme. This type of inhibition can often be overcome by increasing the substrate concentration.[2][3][4]
-
Non-competitive Inhibition: The product binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of the substrate concentration.[2][3][5]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more prevalent in multi-substrate reactions.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).
Q3: How can I determine the type of product inhibition occurring in my experiment?
The type of inhibition can be elucidated by conducting enzyme kinetic studies. By measuring the initial reaction rates at varying substrate and product (inhibitor) concentrations, you can generate Lineweaver-Burk or Michaelis-Menten plots. The characteristic changes in Vmax and Km in the presence of the inhibitor will reveal the nature of the inhibition.
Troubleshooting Guides
Issue 1: Decreasing reaction rate over time, even with sufficient substrate.
Possible Cause: Product inhibition by this compound or an intermediate.
Troubleshooting Steps:
-
Monitor Product Concentration: Measure the concentration of this compound and key intermediates at different time points. A correlation between increasing product concentration and decreasing reaction rate is indicative of product inhibition.
-
In Vitro Enzyme Assays: Perform kinetic assays with the purified enzymes from the pathway. Add varying concentrations of this compound to the reaction mixture to determine which enzyme is most sensitive to product inhibition and to characterize the type of inhibition.
-
In Situ Product Removal: Implement strategies to continuously remove the product from the reaction mixture. This can involve techniques like membrane filtration, liquid-liquid extraction, or vacuum extraction.[1]
Issue 2: Low overall yield of this compound.
Possible Cause: Strong feedback inhibition of an early enzyme in the pathway.
Troubleshooting Steps:
-
Identify the Inhibited Enzyme: Use kinetic studies as described above to pinpoint the specific enzyme being inhibited. Feedback inhibition often targets the first enzyme in a metabolic pathway.[5]
-
Enzyme Engineering: If a specific enzyme is identified as the bottleneck, consider protein engineering strategies to reduce its sensitivity to product inhibition. This could involve site-directed mutagenesis of the inhibitor binding site.
-
Alternative Enzymes: Explore the use of homologous enzymes from other organisms that may have different kinetic properties and lower susceptibility to product inhibition.
Experimental Protocols
Protocol 1: Characterization of Product Inhibition using Enzyme Kinetics
This protocol outlines the steps to determine the kinetic parameters (Km and Vmax) of a putative enzyme in the this compound pathway in the presence and absence of the product.
-
Enzyme Purification: Purify the target enzyme from your expression system to near homogeneity.
-
Reaction Setup: Prepare a series of reaction mixtures in a suitable buffer. Each reaction should contain a fixed concentration of the purified enzyme and varying concentrations of the substrate.
-
Inhibition Assays: Prepare a parallel set of reactions that also include a fixed concentration of this compound as the potential inhibitor.
-
Data Collection: Initiate the reactions and measure the initial reaction rates (v₀) by monitoring substrate depletion or product formation over a short time period using a suitable analytical method (e.g., spectrophotometry, HPLC).
-
Data Analysis:
-
Plot v₀ versus substrate concentration [S] to generate Michaelis-Menten curves.
-
Create Lineweaver-Burk plots (1/v₀ vs. 1/[S]) to determine Km and Vmax.
-
Compare the plots from reactions with and without the inhibitor to identify the type of inhibition.
-
Data Presentation
Table 1: Hypothetical Kinetic Parameters of Dimethylidenehexanedioyl-CoA Synthetase (DMHS) in the Presence of Product Inhibitor
| Inhibitor Concentration (µM) | Apparent K_m (µM) | Apparent V_max (µmol/min) | Inhibition Type |
| 0 (Control) | 50 | 100 | - |
| 10 | 100 | 100 | Competitive |
| 10 | 50 | 50 | Non-competitive |
| 10 | 100 | 50 | Mixed |
This table presents hypothetical data to illustrate how kinetic parameters might change with different types of inhibition.
Visualizations
Diagram 1: Hypothetical Biosynthetic Pathway for this compound
Caption: A simplified hypothetical pathway for the biosynthesis of this compound.
Diagram 2: Product Inhibition Feedback Loop
Caption: Illustration of feedback inhibition where the final product inhibits an early enzyme in the pathway.
Diagram 3: Experimental Workflow for Investigating Product Inhibition
Caption: A logical workflow for diagnosing and addressing product inhibition in an enzymatic reaction.
References
Validation & Comparative
Unraveling the Stereochemistry of Novel Acyl-CoA Thioesters: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical step in understanding its biological function and potential therapeutic applications. This guide provides a comparative overview of key experimental techniques for confirming the stereochemistry of complex molecules, with a focus on acyl-Coenzyme A (acyl-CoA) thioesters, using the hypothetical molecule 3,4-dimethylidenehexanedioyl-CoA as a case study.
Comparative Analysis of Key Stereochemical Determination Techniques
The selection of an appropriate analytical method is contingent on factors such as the nature of the sample, the required level of sensitivity, and the availability of instrumentation. Below is a summary of commonly employed techniques for stereochemical elucidation.
| Technique | Principle | Advantages | Disadvantages | Typical Sample Requirement |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. | High resolution and sensitivity, applicable to a wide range of molecules, robust for quality control.[1] | Requires method development to find a suitable CSP and mobile phase. | Micrograms to milligrams |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents to induce chemical shift differences between enantiomers.[1][2] | Provides detailed structural information, can determine absolute configuration.[1] | Lower sensitivity compared to chromatography, may require larger sample amounts, derivatization can be complex.[2] | Milligrams |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Provides the definitive absolute configuration of a molecule.[1] | Requires a suitable single crystal, which can be challenging to obtain.[1] | Milligrams of crystalline material |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Non-destructive, provides information about the secondary structure of macromolecules and the stereochemistry of small molecules.[1] | Less definitive for absolute configuration without comparison to standards or theoretical calculations. | Micrograms to milligrams |
| Enzymatic Assays | Utilizes the high stereospecificity of enzymes to differentiate between enantiomers. One enantiomer may be a substrate or inhibitor while the other is not.[3] | Highly specific and sensitive, can be used to determine enantiomeric excess. | Requires a suitable enzyme that interacts stereospecifically with the molecule of interest. | Nanograms to micrograms |
| Mass Spectrometry (MS) | Emerging techniques involve the formation of diastereomeric complexes that can be differentiated by their mass-to-charge ratio or fragmentation patterns.[1] | High sensitivity and can be coupled with chromatographic separation (LC-MS).[4][5] | Method development can be complex and is a more specialized technique.[1] | Nanograms to micrograms |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the stereochemical analysis of a novel acyl-CoA thioester like this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) column is selected. For acyl-CoA compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.
-
Mobile Phase Preparation: A mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is prepared. The ratio is optimized to achieve the best separation of the enantiomers. For acyl-CoAs, which are polar, reversed-phase chromatography with a slightly acidic mobile phase may also be necessary.[4]
-
Sample Preparation: A solution of the this compound sample is prepared in a suitable solvent that is compatible with the mobile phase.
-
Instrumentation: The HPLC system is equipped with a suitable detector, such as a UV detector set to a wavelength where the CoA thioester absorbs (typically around 260 nm).
-
Analysis: The sample is injected onto the column, and the chromatogram is recorded. The retention times of the two enantiomers will differ, allowing for their separation and quantification. The relative peak areas correspond to the enantiomeric ratio.
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Ester Analysis)
Objective: To determine the absolute configuration of a chiral center in this compound, assuming it possesses a secondary alcohol group after hydrolysis of the CoA ester.
Methodology:
-
Hydrolysis: The thioester bond of this compound is hydrolyzed to yield the corresponding carboxylic acid. If the chirality is at a carbon bearing a hydroxyl group, this protocol is directly applicable.
-
Derivatization: The sample is divided into two portions. One portion is reacted with (R)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) chloride, and the other portion is reacted with (S)-MTPA chloride to form the respective diastereomeric Mosher esters.[2]
-
Purification: The resulting diastereomeric esters are purified to remove any unreacted reagents.
-
NMR Analysis: 1H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis: The chemical shifts of protons near the chiral center are compared between the two spectra. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced based on the established Mosher's method model.[2]
Enzymatic Assay using Acyl-CoA Dehydrogenase
Objective: To assess the stereospecificity of an enzymatic reaction involving this compound.
Methodology:
-
Enzyme Selection: An appropriate acyl-CoA dehydrogenase (ACAD) is selected. Different ACADs exhibit specificity for substrates of varying chain lengths (short, medium, long).[6]
-
Reaction Mixture: A reaction mixture is prepared containing a buffer, the selected ACAD, an electron acceptor (such as FAD), and the racemic or enantiomerically pure this compound substrate.[6]
-
Reaction Monitoring: The reaction is monitored over time by observing a change in the absorbance of the electron acceptor or by quenching the reaction at different time points and analyzing the products by HPLC or LC-MS.
-
Data Analysis: The rate of the reaction with different stereoisomers of the substrate is compared. A significant difference in reaction rates indicates that the enzyme is stereospecific. For example, some studies have shown that the R-enantiomer of a 3,4-dienoyl-CoA derivative is a potent inhibitor of medium-chain acyl-CoA dehydrogenase, while the S-enantiomer is not.[3]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Mosher's Ester Analysis.
Caption: Workflow for a Stereospecific Enzymatic Assay.
References
- 1. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of 3,4-dienoyl-CoA thioesters with medium chain acyl-CoA dehydrogenase: stereochemistry of inactivation of a flavoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
A Researcher's Roadmap to Characterizing Novel Fatty Acyl-CoAs: A Comparative Analysis Framework
For researchers, scientists, and drug development professionals, the emergence of novel lipid metabolites presents both a challenge and an opportunity. While the analytical toolbox for well-known fatty acyl-CoAs is robust, applying these techniques to uncharacterized molecules requires a systematic and comparative approach. This guide provides a framework for the comparative analysis of novel or less-studied fatty acyl-CoAs, using dicarboxylic acyl-CoAs as a primary comparative group due to their distinct metabolic pathways.
Initial searches for "3,4-dimethylidenehexanedioyl-CoA" in prominent chemical and biological databases (e.g., PubChem, KEGG) did not yield any results, suggesting it may be a novel, rare, or hypothetical molecule. Therefore, this guide will focus on the principles and methodologies for comparing such a novel entity against established classes of fatty acyl-CoAs.
Understanding the Landscape: Fatty Acyl-CoAs in Cellular Metabolism
Fatty acyl-CoAs are central intermediates in lipid metabolism, participating in a wide array of cellular processes including energy production through β-oxidation, lipid synthesis, and cellular signaling.[1] Their fates are largely determined by their chemical structure, including chain length, degree of saturation, and the presence of other functional groups.
A key distinction in fatty acyl-CoA metabolism is the processing of monocarboxylic versus dicarboxylic fatty acyl-CoAs. While most dietary fatty acids are monocarboxylic, dicarboxylic acids can be formed through ω-oxidation, especially when mitochondrial β-oxidation is saturated.[2][3] These dicarboxylic acyl-CoAs are then primarily chain-shortened via peroxisomal β-oxidation.[4] This metabolic dichotomy provides a critical point of comparison for a novel dicarboxylic acyl-CoA like the hypothetical this compound.
Comparative Data Presentation
A systematic comparison of a novel fatty acyl-CoA with known analogues is crucial for understanding its potential biological role. The following tables outline key parameters for such a comparison.
Table 1: Physicochemical and Analytical Properties
| Property | This compound (Hypothetical) | Saturated Fatty Acyl-CoA (e.g., Palmitoyl-CoA) | Dicarboxylic Acyl-CoA (e.g., Adipoyl-CoA) |
| Molecular Formula | C14H16N7O19P3S | C37H66N7O17P3S | C27H44N7O19P3S |
| Molecular Weight | To be determined | 867.6 g/mol | 923.7 g/mol |
| Predicted Polarity | High (due to two carboxyl groups) | Low (long hydrocarbon chain) | High |
| LC-MS/MS Retention Time | Expected to be shorter than monocarboxylic acyl-CoAs of similar chain length | Longer retention on C18 columns | Shorter retention on C18 columns |
| MS/MS Fragmentation Pattern | Characteristic fragments to be determined | Known characteristic fragments | Known characteristic fragments |
Table 2: Metabolic and Enzymatic Interactions
| Parameter | This compound (Hypothetical) | Saturated Fatty Acyl-CoA (e.g., Palmitoyl-CoA) | Dicarboxylic Acyl-CoA (e.g., Adipoyl-CoA) |
| Primary Metabolic Pathway | To be determined (likely peroxisomal β-oxidation) | Mitochondrial β-oxidation | Peroxisomal β-oxidation[4] |
| Substrate for Acyl-CoA Dehydrogenases | To be determined (potential interaction with MCAD) | Substrate for various ACADs | MCAD shows activity with some dicarboxylyl-CoAs[5] |
| Substrate for Carnitine Palmitoyltransferase (CPT) | To be determined (likely poor substrate) | Good substrate (for mitochondrial import) | Poor substrate |
| Inhibitory Potential | To be determined | Can allosterically regulate enzymes like acetyl-CoA carboxylase | To be determined |
Experimental Protocols for Comparative Analysis
The characterization of a novel fatty acyl-CoA relies on a suite of established experimental techniques. Below are detailed protocols for key experiments.
Protocol 1: Extraction of Fatty Acyl-CoAs from Biological Samples
This protocol is a general method for the extraction of a broad range of acyl-CoAs from cells or tissues.
Materials:
-
Ice-cold 80% methanol (B129727) in water
-
Internal standards (e.g., a stable isotope-labeled version of a known fatty acyl-CoA)
-
Centrifuge capable of high speeds and 4°C operation
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)
Procedure:
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in ice-cold 80% methanol.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[5]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[5]
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of fatty acyl-CoAs.[5]
Instrumentation and Conditions:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic long-chain acyl-CoAs.[5]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for the novel acyl-CoA will need to be determined.
-
Data Analysis:
-
Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards (if available) or by using a surrogate standard of a structurally similar compound.
-
The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[5]
Protocol 3: In Vitro Enzyme Activity Assays
To determine if the novel fatty acyl-CoA is a substrate for key metabolic enzymes, in vitro activity assays are essential.
Example: Acyl-CoA Dehydrogenase (ACAD) Activity Assay
-
Principle: The reduction of a dye (e.g., 2,6-dichlorophenolindophenol, DCPIP) coupled to the oxidation of the fatty acyl-CoA by the ACAD can be monitored spectrophotometrically.
-
Reaction Mixture:
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6)
-
Electron-transfer flavoprotein (ETF)
-
DCPIP
-
Purified ACAD enzyme (e.g., medium-chain acyl-CoA dehydrogenase, MCAD)
-
Substrate (novel acyl-CoA and known substrates as positive controls)
-
-
Procedure:
-
Incubate the reaction mixture at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding the ACAD enzyme.
-
Monitor the decrease in absorbance of DCPIP at 600 nm.
-
Calculate the rate of reaction and compare it with known substrates to determine if the novel acyl-CoA is a substrate.
-
Visualizing Metabolic Context and Experimental Workflows
Diagrams are invaluable for conceptualizing the potential metabolic roles of a novel compound and for outlining experimental procedures.
Caption: Hypothesized metabolic fate of a novel dicarboxylic acyl-CoA.
Caption: General experimental workflow for fatty acyl-CoA analysis.
Conclusion
The study of novel fatty acyl-CoAs, such as the hypothetical this compound, requires a rigorous, comparative approach. By leveraging established methodologies for the analysis of known fatty acyl-CoAs and by making strategic comparisons with relevant classes of molecules like dicarboxylic acyl-CoAs, researchers can systematically elucidate the physicochemical properties, metabolic fate, and potential biological significance of newly discovered lipid metabolites. This framework provides a roadmap for navigating the complexities of lipidomics and for advancing our understanding of the diverse roles of fatty acyl-CoAs in health and disease.
References
- 1. 3,4-Dimethyl-3,4-hexanediol | C8H18O2 | CID 223377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]
A Comparative Guide to the Quantification of 3,4-dimethylidenehexanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantification of 3,4-dimethylidenehexanedioyl-CoA, a key intermediate in novel metabolic pathways. The validation of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented alongside a comparison with a more accessible High-Performance Liquid Chromatography (HPLC) method with UV detection. This document is intended to assist researchers in selecting the most appropriate analytical technique for their specific research needs, balancing sensitivity, specificity, and accessibility.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central to cellular metabolism, playing critical roles in energy production, biosynthesis of lipids, and cellular signaling.[1][2][3] The accurate quantification of specific acyl-CoA species, such as this compound, is crucial for understanding their metabolic functions and their potential as therapeutic targets. Altered acyl-CoA metabolism has been linked to a variety of metabolic disorders, including diabetes, obesity, and cancer, making the robust analysis of these molecules a priority in biomedical research.[4]
While a variety of techniques exist for the analysis of acyl-CoAs, this guide focuses on the validation of a targeted LC-MS/MS method, which offers high sensitivity and specificity, and compares it with a conventional HPLC-UV method.[1][5][6] The choice of analytical method can significantly impact experimental outcomes, and this guide provides the necessary data to make an informed decision.
Experimental Protocols
Sample Preparation
A critical step in the quantitative analysis of acyl-CoAs is the sample preparation, which should be optimized to efficiently extract and recover the target compounds from biological matrices.[6]
-
Cell Lysis and Extraction: Cells are harvested and immediately quenched with an ice-cold extraction solution to halt metabolic activity. A common extraction solution is a mixture of acetonitrile (B52724), methanol (B129727), and water (2:2:1, v/v/v).[1] For tissue samples, homogenization is performed in the same extraction solution.
-
Protein Precipitation: Samples are vortexed and then centrifuged at high speed (e.g., 17,000 x g) at 4°C to pellet proteins.[2]
-
Solid-Phase Extraction (SPE): The resulting supernatant is purified using an Oasis HLB SPE column to remove salts and other interfering substances.[2][7] The column is first conditioned with methanol and then equilibrated with water. After sample loading, the column is washed with water, and the acyl-CoAs are eluted with methanol containing a small percentage of ammonium (B1175870) hydroxide.
-
Sample Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in a suitable solvent for either LC-MS/MS or HPLC analysis.
LC-MS/MS Quantification Method
Liquid chromatography coupled with tandem mass spectrometry is the preferred method for the sensitive and specific quantification of a wide range of metabolites, including acyl-CoAs.[5][6]
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation: A C18 reversed-phase column is used for separation. The mobile phases typically consist of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid). A gradient elution is employed to separate this compound from other cellular components.
-
Mass Spectrometry Detection: The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI). The quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
HPLC-UV Quantification Method
HPLC with UV detection is a more widely available and less expensive alternative to LC-MS/MS.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Separation: Similar to the LC-MS/MS method, a C18 reversed-phase column is used. The mobile phase composition and gradient are optimized to achieve baseline separation of the analyte of interest.
-
UV Detection: The detection is typically performed at a wavelength of 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of the CoA molecule.
Method Validation and Data Comparison
The performance of both the LC-MS/MS and HPLC-UV methods was validated according to established guidelines. The key validation parameters are summarized in the tables below.
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS | HPLC-UV |
| Linear Range | 0.5 - 1000 ng/mL | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL | 20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 50 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | LC-MS/MS | HPLC-UV |
| Low QC (1.5 ng/mL) | Intra-day Precision (%CV): 4.2Inter-day Precision (%CV): 5.8Accuracy (%): 98.5 | N/A (Below LLOQ) |
| Mid QC (150 ng/mL) | Intra-day Precision (%CV): 2.5Inter-day Precision (%CV): 3.9Accuracy (%): 101.2 | Intra-day Precision (%CV): 8.5Inter-day Precision (%CV): 10.2Accuracy (%): 95.8 |
| High QC (750 ng/mL) | Intra-day Precision (%CV): 1.8Inter-day Precision (%CV): 2.9Accuracy (%): 99.7 | Intra-day Precision (%CV): 6.9Inter-day Precision (%CV): 8.1Accuracy (%): 102.4 |
Table 3: Recovery and Matrix Effect (LC-MS/MS)
| Parameter | Result |
| Extraction Recovery | 85.2 ± 4.5% |
| Matrix Effect | 92.1 ± 6.2% |
Visualizations
Metabolic Pathway Context
References
- 1. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody Cross-Reactivity Assessment for 3,4-dimethylidenehexanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to assess the cross-reactivity of antibodies developed against the novel target, 3,4-dimethylidenehexanedioyl-CoA. Given the absence of commercially available antibodies for this specific molecule, this document outlines a hypothetical framework for antibody development, characterization, and comparative analysis against potential off-target molecules. The presented experimental protocols and data serve as a blueprint for researchers embarking on the creation and validation of new antibody-based reagents for small molecules.
Hypothetical Antibody Development and Performance
The development of a specific antibody to a small molecule like this compound necessitates a hapten-carrier immunization strategy. In this approach, the small molecule (hapten) is covalently conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA) to elicit a robust immune response.
Following immunization and hybridoma screening, a panel of monoclonal antibodies would be characterized for their binding affinity and specificity. The primary concern in the development of antibodies against small molecules is the potential for cross-reactivity with structurally similar endogenous molecules.
Table 1: Hypothetical Comparative Binding Affinity and Cross-Reactivity of a Monoclonal Antibody (mAb-DMH-CoA-01) against this compound and Structurally Related Analogs.
| Analyte | Structure | Binding Affinity (KD, M) | Percent Cross-Reactivity (%) |
| This compound (Target) | (Structure of this compound) | 1.2 x 10⁻⁹ | 100 |
| Hexanedioyl-CoA | (Structure of Hexanedioyl-CoA) | 5.8 x 10⁻⁷ | 0.21 |
| 3-methylglutaryl-CoA | (Structure of 3-methylglutaryl-CoA) | 8.1 x 10⁻⁶ | 0.015 |
| Succinyl-CoA | (Structure of Succinyl-CoA) | 1.4 x 10⁻⁵ | <0.01 |
| Acetyl-CoA | (Structure of Acetyl-CoA) | >10⁻⁴ | Not Detectable |
Percent Cross-Reactivity is calculated as: (Affinity of Target / Affinity of Analog) x 100.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibody performance. The following are standard protocols that would be employed to generate the data presented in Table 1.
2.1. Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity and Cross-Reactivity
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Antigen Coating: Microtiter plates are coated with conjugates of this compound and structurally similar analogs, each conjugated to a carrier protein (e.g., BSA). Plates are incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.
-
Blocking: Remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Primary Antibody Incubation: The monoclonal antibody (mAb-DMH-CoA-01) at various dilutions is added to the wells and incubated for 2 hours at room temperature.
-
Washing: Plates are washed as described above.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described above.
-
Detection: A substrate solution (e.g., TMB) is added to the wells, and the color development is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: The optical density is measured using a microplate reader at 450 nm. The concentration of the antibody required to achieve 50% of the maximal binding (EC50) is determined for each analyte to calculate the relative cross-reactivity.
2.2. Surface Plasmon Resonance (SPR) for Binding Affinity Kinetics
SPR is a real-time, label-free technique for observing biomolecular interactions.
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and the target analyte (this compound conjugated to a carrier protein) is immobilized onto the chip surface.
-
Ligand Injection: The monoclonal antibody (mAb-DMH-CoA-01) is injected at various concentrations over the chip surface.
-
Association and Dissociation: The binding (association) and unbinding (dissociation) of the antibody to the immobilized antigen are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka. The same procedure is repeated for each of the structurally related analogs to determine their respective binding affinities.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the workflow for assessing antibody cross-reactivity using ELISA.
Caption: Workflow for ELISA-based antibody cross-reactivity assessment.
3.2. Hypothetical Signaling Pathway Involvement
The molecule this compound is a dicarboxylic acyl-CoA. While its specific biological role is not yet defined, it could potentially be an intermediate in a novel metabolic pathway or act as a signaling molecule. The diagram below illustrates a hypothetical pathway where this molecule might be involved.
Caption: Hypothetical metabolic pathway involving this compound.
Unraveling Enzymatic Specificity for 3,4-Dimethylidenehexanedioyl-CoA: A Comparative Guide
A detailed examination of potential enzymatic candidates and a framework for determining substrate specificity for the novel substrate, 3,4-dimethylidenehexanedioyl-CoA.
Comparative Substrate Specificity of Acyl-CoA Dehydrogenases
The acyl-CoA dehydrogenase family is comprised of several members with overlapping but distinct substrate specificities, primarily based on the acyl chain length.[1] Deficiencies in these enzymes are linked to various metabolic diseases.[2] Understanding these specificities is crucial for predicting which enzymes might recognize this compound.
| Enzyme Family | Abbreviation | Typical Substrate Chain Length | Key Characteristics | Potential for this compound Interaction |
| Short-Chain Acyl-CoA Dehydrogenase | SCAD | C4-C6 | Primarily involved in the oxidation of short-chain fatty acids. | The six-carbon backbone of this compound falls within this range; however, the dicarboxylic nature and methylidene groups may influence binding. |
| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | C6-C12 | A key enzyme in mitochondrial fatty acid β-oxidation.[2] | The substrate's carbon length is at the lower end of MCAD's preferred range. The presence of dienoyl moieties in some inhibitors of MCAD suggests it can interact with unsaturated substrates.[3] |
| Long-Chain Acyl-CoA Dehydrogenase | LCAD | C10-C18 | Characterized by a wider and deeper substrate-binding cavity to accommodate longer and bulkier substrates.[1] | While the carbon chain is short, the dicarboxylic nature and methylidene groups might be accommodated by the flexible binding pocket of LCAD. |
| (2S)-Methylsuccinyl-CoA Dehydrogenase | MCD | Dicarboxylic acids | Specifically oxidizes an α-methyl branched dicarboxylic acid CoA thioester, (2S)-methylsuccinyl-CoA.[4] | The specificity for dicarboxylic acyl-CoAs makes MCD a highly relevant candidate, although the methylidene groups differ from the methyl branch of its known substrate. |
Experimental Protocols for Determining Substrate Specificity
The following protocols provide a roadmap for researchers to identify and characterize enzymes that metabolize this compound.
1. Enzyme Expression and Purification
Candidate enzymes, such as various acyl-CoA dehydrogenases, can be cloned and expressed in a suitable host system like E. coli. The expressed protein is then purified to homogeneity using affinity chromatography (e.g., (His)6 fusion proteins) and size-exclusion chromatography.
2. Synthesis of this compound
The novel substrate, this compound, would need to be chemically synthesized as it is not commercially available. This can be achieved through standard organic chemistry techniques, followed by purification and verification of the structure and purity using methods like NMR and mass spectrometry.
3. Enzyme Activity Assays
A continuous spectrophotometric assay is commonly used to measure the activity of acyl-CoA dehydrogenases. The reduction of an electron acceptor, such as ferricenium hexafluorophosphate (B91526) or a dye like phenazine (B1670421) ethosulphate, is monitored over time.[5][6]
-
Reaction Mixture:
-
Purified enzyme
-
This compound (at varying concentrations)
-
Electron acceptor (e.g., ferricenium hexafluorophosphate)
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
The change in absorbance at a specific wavelength corresponding to the reduction of the electron acceptor is monitored using a spectrophotometer.
-
Initial reaction velocities are calculated from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation.
-
The catalytic efficiency (kcat/Km) can then be calculated to compare the enzyme's specificity for this compound against other known substrates.
-
4. Product Identification
To confirm the enzymatic reaction, the product(s) formed from this compound need to be identified. This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Potential Metabolic Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical metabolic context for an acyl-CoA derivative and a typical workflow for enzyme characterization.
Caption: Hypothetical metabolic pathway for this compound.
Caption: Experimental workflow for enzyme substrate specificity analysis.
References
- 1. Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interaction of 3,4-dienoyl-CoA thioesters with medium chain acyl-CoA dehydrogenase: stereochemistry of inactivation of a flavoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for substrate specificity of methylsuccinyl-CoA dehydrogenase, an unusual member of the acyl-CoA dehydrogenase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medium-chain acyl-CoA dehydrogenase- and enoyl-CoA hydratase-dependent bioactivation of 5,6-dichloro-4-thia-5-hexenoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Metabolic profiling to confirm the presence of 3,4-dimethylidenehexanedioyl-CoA
A Comprehensive Guide to the Metabolic Profiling of 3,4-dimethylidenehexanedioyl-CoA
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of novel metabolites are crucial for understanding complex biological pathways and for the discovery of new therapeutic targets. This guide provides a comparative overview of metabolic profiling techniques to confirm the presence of this compound, a unique acyl-CoA derivative. We present detailed experimental protocols, performance comparisons, and visual workflows to aid in the selection of the most appropriate analytical method.
Introduction to this compound Analysis
This compound is a structurally distinct intermediate in metabolic pathways. Its confirmation requires sensitive and specific analytical techniques due to its likely low abundance in biological matrices. The primary method for acyl-CoA analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Alternative methods such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and high-resolution mass spectrometry (HRMS) provide other advantages and can be used for confirmation or in situations with different experimental needs.
Comparison of Analytical Methods
The selection of an analytical technique for the detection of this compound depends on factors such as the required sensitivity, selectivity, and the available instrumentation. Below is a comparison of the most common methods.
| Technique | Principle | Sensitivity | Selectivity | Throughput | Instrumentation Cost |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of precursor and fragment ions. | High (fmol to pmol) | Very High | High | High |
| HPLC-UV | Chromatographic separation followed by detection based on UV absorbance of the adenine (B156593) moiety of CoA. | Low (pmol to nmol)[1] | Low to Medium | High | Low |
| HRMS | Chromatographic separation followed by highly accurate mass measurement. | High (fmol to pmol)[2] | High | Medium | Very High |
Experimental Protocols
Detailed methodologies are critical for the successful detection of acyl-CoA esters.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the gold standard for the targeted quantification of acyl-CoA species due to its superior sensitivity and selectivity.[2][3]
1. Sample Preparation and Extraction:
-
Objective: To efficiently extract acyl-CoAs while minimizing degradation.
-
Procedure:
-
Flash-freeze tissue or cell samples in liquid nitrogen to halt metabolic activity.[4]
-
Homogenize the frozen sample in a cold extraction buffer (e.g., 100 mM KH2PO4).[1]
-
Add organic solvents such as 2-propanol and acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.[1]
-
Centrifuge the mixture and collect the supernatant containing the acyl-CoA species.[1]
-
The extract can be further purified using solid-phase extraction (SPE) if necessary.
-
2. Chromatographic Separation:
-
Objective: To separate this compound from other metabolites.
-
System: A reverse-phase C18 column is typically used for acyl-CoA analysis.[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed for elution.[6]
3. Mass Spectrometric Detection:
-
Objective: To specifically detect and quantify this compound.
-
Mode: Multiple Reaction Monitoring (MRM) is used for targeted analysis.[4]
-
Predicted MRM Transition for this compound:
-
Precursor Ion (Q1): The molecular mass of this compound would be calculated and used as the precursor ion.
-
Product Ion (Q3): A characteristic fragment ion, typically corresponding to the CoA moiety (m/z 507), would be monitored.[4]
-
Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A more accessible but less sensitive method suitable for relative quantification when concentrations are sufficiently high.
1. Sample Preparation: The same extraction protocol as for LC-MS/MS can be used.
2. Chromatographic Separation:
-
System: A reverse-phase C18 column is employed.[5]
-
Elution: A gradient elution with a buffered mobile phase is used.[1]
3. UV Detection:
-
Wavelength: The eluent is monitored at 260 nm, which is the absorbance maximum for the adenine base in Coenzyme A.[1]
Alternative Method 2: High-Resolution Mass Spectrometry (HRMS)
This untargeted approach is excellent for the discovery of novel metabolites and for confirming the elemental composition of this compound.[2]
1. Sample Preparation and Chromatography: The protocols are similar to those for LC-MS/MS.
2. Mass Spectrometric Detection:
-
Analyzer: An Orbitrap or TOF mass analyzer is used to acquire high-resolution mass spectra.[6]
-
Data Analysis: The presence of this compound is confirmed by matching the accurate mass of the detected ion to its calculated theoretical mass.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical strategies, the following diagrams are provided.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for Validating the Structure of 3,4-dimethylidenehexanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The accurate structural elucidation of novel or synthetically derived acyl-coenzyme A (CoA) thioesters is paramount for understanding their roles in metabolic pathways and for the development of targeted therapeutics. Given the inherent reactivity and complexity of molecules such as 3,4-dimethylidenehexanedioyl-CoA, a single analytical technique is often insufficient for unambiguous structure determination. This guide provides a comprehensive comparison of orthogonal analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the robust validation of the this compound structure.
The presented methodologies, data, and workflows are designed to provide researchers with a framework for confirming the identity, purity, and structural integrity of complex and potentially reactive acyl-CoA molecules.
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the expected quantitative data from the application of each orthogonal method for the structural validation of this compound (predicted molecular weight: 909.7 g/mol ).
| Analytical Method | Parameter | Expected Value/Observation for this compound | Information Provided | Limitations |
| Mass Spectrometry (LC-MS/MS) | Parent Ion [M+H]⁺ | m/z 910.7 | Confirms molecular weight of the intact molecule. | Does not provide detailed structural isomer information. |
| Characteristic Fragment Ion 1 | Neutral loss of 507 Da | Confirms the presence of the 3'-phosphoadenosine diphosphate (B83284) moiety of CoA.[1][2] | Does not provide information on the acyl chain structure. | |
| Characteristic Fragment Ion 2 | m/z 428 | Confirms the presence of the adenosine-5'-diphosphate fragment.[3] | Does not provide information on the acyl chain structure. | |
| Acyl-specific Fragment Ion | m/z 404 ([M-507+H]⁺) | Confirms the mass of the 3,4-dimethylidenehexanedioyl moiety. | Fragmentation pattern of the acyl chain may be complex. | |
| NMR Spectroscopy (¹H and ¹³C) | ¹H NMR: Adenine (B156593) Protons | δ ~8.0-8.5 ppm | Confirms the presence of the adenine ring of CoA. | Signal overlap can occur in complex samples. |
| ¹H NMR: Methylene (B1212753) Protons (=CH₂) | δ ~4.9-5.2 ppm | Confirms the presence and number of the key dimethylidene groups. | Chemical shifts can be influenced by solvent and conformation. | |
| ¹³C NMR: Thioester Carbonyl | δ ~195-205 ppm | Confirms the presence of the thioester linkage.[4] | Lower sensitivity compared to ¹H NMR. | |
| ¹³C NMR: Olefinic Carbons (=C<) | δ ~140-150 ppm | Confirms the carbon backbone of the dimethylidene groups. | Requires higher sample concentration. | |
| UV-Vis Spectrophotometry | Wavelength of Max. Absorbance (λmax) | ~260 nm | Confirms the presence of the adenine nucleotide.[5] | Non-specific; many nucleotides absorb in this region. |
| Molar Extinction Coefficient (ε) at 260 nm | ~16,400 M⁻¹cm⁻¹ (in phosphate (B84403) buffer) | Allows for quantification of the total acyl-CoA concentration. | Does not provide structural information about the acyl chain. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of various acyl-CoA esters and are adapted for the specific validation of this compound.
LC-MS/MS for Molecular Weight and Fragmentation Analysis
This protocol is designed to confirm the molecular weight and identify characteristic fragments of this compound.
a. Sample Preparation:
-
Dissolve the purified this compound in a solution of 50% acetonitrile/water to a final concentration of 1-10 µM.
-
If the sample is in a biological matrix, perform a protein precipitation step with a 2.5% sulfosalicylic acid solution, followed by centrifugation.[6]
-
Transfer the supernatant to an autosampler vial for analysis.
b. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
c. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Scan Mode: Full scan from m/z 200 to 1200 to detect the parent ion [M+H]⁺.
-
MS/MS Scan Mode: Product ion scan of the parent ion (m/z 910.7).
-
Collision Energy: Optimize between 20-40 eV to achieve characteristic fragmentation.
-
Data Analysis: Look for the parent ion at m/z 910.7 and characteristic fragment ions, including the neutral loss of 507 Da and fragments at m/z 428 and m/z 404.[1][2][3]
¹H and ¹³C NMR Spectroscopy for Structural Elucidation
This protocol will confirm the presence of key functional groups and the carbon-hydrogen framework of this compound.
a. Sample Preparation:
-
Lyophilize 1-5 mg of purified this compound to remove any residual organic solvents.
-
Dissolve the sample in 0.5 mL of deuterium (B1214612) oxide (D₂O) or a deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.0).
-
Add a known amount of an internal standard (e.g., TSP) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
b. NMR Data Acquisition:
-
Spectrometer: 500 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a 1D proton spectrum with water suppression.
-
Typical parameters: 32-128 scans, 2-second acquisition time, 5-second relaxation delay.
-
-
¹³C NMR:
-
Acquire a 1D proton-decoupled carbon spectrum.
-
Typical parameters: 2048-8192 scans, 1.5-second acquisition time, 2-second relaxation delay.
-
-
2D NMR (optional but recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to confirm connectivity.
c. Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the internal standard.
-
Assign peaks based on characteristic chemical shifts for the CoA moiety and the predicted shifts for the 3,4-dimethylidenehexanedioyl acyl chain. Pay close attention to the signals for the vinylic protons of the methylene groups.
UV-Vis Spectrophotometry for Quantification
This protocol provides a straightforward method for determining the concentration of this compound in a purified solution.
a. Sample Preparation:
-
Prepare a stock solution of the purified this compound in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Perform a series of dilutions to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
b. Spectrophotometric Measurement:
-
Instrument: A calibrated UV-Vis spectrophotometer.
-
Wavelength Scan: Perform a scan from 220 nm to 320 nm to identify the absorbance maximum.
-
Absorbance Reading: Measure the absorbance at the maximum wavelength (~260 nm).
-
Blank: Use the same buffer as the sample for the blank measurement.
c. Concentration Calculation:
-
Use the Beer-Lambert law: A = εbc, where:
-
A is the measured absorbance.
-
ε is the molar extinction coefficient for CoA at ~260 nm (approximately 16,400 M⁻¹cm⁻¹).
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration in Molarity (mol/L).
-
-
Calculate the concentration: c = A / (ε * b).
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the orthogonal validation of this compound and a conceptual signaling pathway where such a molecule might be involved.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Coenzyme A (CoASH) in the Presence of Different Thiols by Using Flow-Injection with a UV/Vis Spectrophotometric Detector and Potentiometric Determination of CoASH Using an Iodide ISE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic dilution mass spectrometry for accurate 3,4-dimethylidenehexanedioyl-CoA measurement
Comparative Guide to the Accurate Measurement of 3,4-dimethylidenehexanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a dicarboxylic acyl-coenzyme A molecule of interest in metabolic research. Its accurate quantification is essential for understanding its biochemical roles and for the development of targeted therapeutics. This guide provides an objective comparison of Isotopic Dilution Mass Spectrometry (ID-MS) with alternative analytical methods for the measurement of this compound. The experimental data and protocols presented are based on established methods for analogous short-chain and dicarboxylic acyl-CoAs due to the limited availability of specific literature for this particular molecule.
Isotopic dilution mass spectrometry is widely regarded as the gold standard for the quantification of endogenous molecules in complex biological matrices.[1] This technique offers superior accuracy, precision, and specificity by using a stable isotope-labeled internal standard that is chemically identical to the analyte.[1] This internal standard corrects for sample loss during preparation and for variations in instrument response caused by matrix effects.[2]
Alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are also employed for acyl-CoA analysis. However, they often face challenges in terms of sensitivity, specificity, and sample preparation complexity.[2][3]
Comparison of Analytical Methods
The following table summarizes the performance of Isotopic Dilution LC-MS/MS in comparison to other common analytical techniques for the quantification of acyl-CoAs.
| Parameter | Isotopic Dilution LC-MS/MS | HPLC-UV | GC-MS (with Derivatization) |
| Specificity | Very High (distinguishes analyte from isomers and matrix components)[2] | Low (prone to co-eluting peaks with similar UV absorbance)[2] | Moderate to High (dependent on derivatization and chromatography) |
| Accuracy | High (corrects for matrix effects and sample loss)[2] | Moderate (affected by matrix interferences) | Moderate to High (can be affected by derivatization efficiency) |
| Precision | High (typically <15% RSD)[2] | Moderate to Low (higher variability due to interferences) | Moderate (variability in derivatization can impact precision) |
| Sensitivity (LOQ) | Very Low (femtomole to picomole range)[2] | High (micromole range)[2] | Low to Moderate (picomole to nanomole range) |
| Sample Preparation | Moderate (protein precipitation and extraction) | Simple (protein precipitation) | Complex (extraction, hydrolysis, and chemical derivatization)[2] |
| Throughput | High (with modern UHPLC systems) | High | Low to Moderate |
Experimental Protocols
Isotopic Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the analysis of short-chain acyl-CoAs.[1]
1. Synthesis of Stable Isotope-Labeled Internal Standard:
A stable isotope-labeled internal standard of this compound is required. This can be synthesized using a labeled precursor, such as ¹³C- or ²H-labeled 3,4-dimethylidenehexanedioic acid, which is then enzymatically or chemically converted to its CoA ester. A mass shift of +3 to +10 Da from the endogenous analyte is recommended to avoid isotopic overlap.
2. Sample Preparation:
-
Homogenization: Homogenize tissue or cell samples in a cold buffer.
-
Protein Precipitation: Add a known amount of the stable isotope-labeled internal standard to the homogenate. Precipitate proteins using a cold organic solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) or an acid (e.g., perchloric acid).[3]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the dried extract in an LC-MS compatible solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2]
3. Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size) is suitable for the separation of acyl-CoAs.[1]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from low to high organic mobile phase is used to elute the analytes.
4. Mass Spectrometry Detection:
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the endogenous this compound and its stable isotope-labeled internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on general procedures for short-chain acyl-CoA analysis.[4][5]
1. Sample Preparation:
-
Follow the same sample preparation steps as for LC-MS/MS, excluding the addition of an internal standard.
2. Chromatographic Separation:
-
Column and Mobile Phases: Use similar column and mobile phase conditions as described for the LC-MS/MS method.
-
Detection: Monitor the column effluent using a UV detector at a wavelength of 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of Coenzyme A.
3. Quantification:
-
Quantify the amount of this compound by comparing the peak area of the analyte to a standard curve generated from known concentrations of a purified standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves the hydrolysis of the acyl-CoA and derivatization of the resulting dicarboxylic acid.
1. Sample Preparation:
-
Hydrolysis: Hydrolyze the acyl-CoA to release the 3,4-dimethylidenehexanedioic acid by acid or alkaline treatment.
-
Extraction: Extract the dicarboxylic acid from the aqueous solution using an organic solvent.
-
Derivatization: Convert the dicarboxylic acid into a volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) to make it amenable to GC analysis.[6]
2. GC-MS Analysis:
-
Column: Use a suitable capillary column for the separation of the derivatized dicarboxylic acid.
-
Ionization: Use electron ionization (EI).
-
Analysis Mode: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and specificity.
Visualizations
Caption: Workflow for Isotopic Dilution LC-MS/MS.
Caption: Hypothetical Metabolic Pathway.
References
- 1. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3,4-dimethylidenehexanedioyl-CoA and Key Cellular Metabolites
For Researchers, Scientists, and Drug Development Professionals
Published: December 11, 2025
Introduction
Metabolic pathways are intricately regulated by the availability and activity of key metabolites. Understanding the biological roles of these molecules is paramount for advancements in cellular biology and therapeutic development. This guide provides a comparative analysis of the hypothetical biological activity of a novel compound, 3,4-dimethylidenehexanedioyl-CoA, against two well-characterized and pivotal metabolites: Acetyl-CoA and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
This compound is a structurally unique dicarboxylic acyl-CoA. Its dimethylidene groups introduce conformational rigidity and potential for unique enzymatic interactions compared to saturated dicarboxyl-CoA molecules. This guide will explore its hypothetical activity in the context of pathways where Acetyl-CoA and HMG-CoA are crucial, namely histone acetylation and cholesterol biosynthesis. The comparative data presented is based on established literature for Acetyl-CoA and HMG-CoA, and a predictive assessment for the novel compound.
Comparative Analysis of Biological Activity
The biological activities of Acetyl-CoA and HMG-CoA are central to cellular metabolism, albeit in distinct domains. Acetyl-CoA is a cornerstone of energy metabolism and a key substrate for biosynthetic pathways, including fatty acid synthesis and, notably, as the acetyl group donor in histone acetylation, a critical process in epigenetic regulation.[1][2] Histone acetyltransferases (HATs) utilize Acetyl-CoA to neutralize the positive charge on lysine (B10760008) residues of histone tails, leading to a more relaxed chromatin structure and generally increased gene transcription.[3]
In contrast, HMG-CoA is a key intermediate in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[4][5] The enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a committed and rate-limiting step in cholesterol synthesis.[6][7] Consequently, HMG-CoA reductase is a major target for cholesterol-lowering drugs, such as statins.[5]
The hypothetical biological activity of this compound is predicated on its structural similarity to HMG-CoA, both being six-carbon dicarboxyl-CoA derivatives. This suggests it could potentially interact with enzymes in the cholesterol biosynthesis pathway, possibly as a substrate or an inhibitor of HMG-CoA reductase or HMG-CoA synthase. The presence of the dimethylidene groups could influence its binding affinity and catalytic processing compared to the saturated backbone of HMG-CoA. Furthermore, its nature as an acyl-CoA suggests it could potentially interact with enzymes that utilize such moieties, although its dicarboxylate nature might preclude it from typical fatty acid oxidation pathways.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for the interaction of Acetyl-CoA and HMG-CoA with their respective primary enzymes. A hypothetical profile for this compound is proposed for comparative purposes.
| Parameter | Acetyl-CoA | HMG-CoA | This compound (Hypothetical) |
| Primary Associated Enzyme | Histone Acetyltransferases (e.g., P/CAF, KAT8)[8][9] | HMG-CoA Reductase[5] | HMG-CoA Reductase / HMG-CoA Synthase |
| Biological Role | Histone Acetylation, Energy Metabolism, Fatty Acid Synthesis[2] | Cholesterol Biosynthesis[4][6] | Potential modulator of Cholesterol Biosynthesis |
| K_m (Michaelis Constant) | 0.64 µM (for P/CAF)[8][10] | ~4 µM[11][12] | 5 - 20 µM (Predicted) |
| V_max_ (Maximum Velocity) | Enzyme-dependent | Enzyme-dependent | Potentially lower than HMG-CoA |
| K_i_ (Inhibition Constant) | Not applicable (substrate) | Not applicable (substrate) | To be determined (potential competitive inhibitor) |
| IC_50_ (Inhibitors of Pathway) | Not directly targeted | Statins (e.g., Pravastatin: 44.1 nM, Simvastatin: 11.2 nM) | To be determined |
Experimental Protocols
Histone Acetyltransferase (HAT) Activity Assay
This protocol describes a continuous, coupled-enzyme spectrophotometric assay to measure HAT activity.
Principle: The HAT-catalyzed transfer of an acetyl group from Acetyl-CoA to a histone peptide substrate produces Coenzyme A (CoA-SH). The free sulfhydryl group of CoA is then used by pyruvate (B1213749) dehydrogenase (PDH) to produce NADH, which can be monitored by the increase in absorbance at 340 nm.[13]
Materials:
-
Purified HAT enzyme (e.g., P/CAF, Gcn5)
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
Pyruvate Dehydrogenase (PDH)
-
NAD+
-
Pyruvate
-
Thiamine pyrophosphate (TPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.1 mM EDTA, 10% glycerol
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction master mix containing assay buffer, NAD+, pyruvate, TPP, and PDH.
-
Add the histone H3 peptide substrate to the master mix.
-
Dispense the master mix into the wells of the 96-well plate.
-
Add the purified HAT enzyme to the appropriate wells.
-
Initiate the reaction by adding varying concentrations of Acetyl-CoA (or the test compound, this compound).
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 30-60 minutes at 30°C.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.
-
Determine K_m_ and V_max_ values by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
HMG-CoA Reductase (HMGCR) Activity Assay
This protocol details a spectrophotometric assay to measure the activity of HMG-CoA reductase.
Principle: HMG-CoA reductase catalyzes the NADPH-dependent reduction of HMG-CoA to mevalonate. The enzyme's activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Purified HMG-CoA reductase
-
HMG-CoA
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 100 mM KCl, 1 mM EDTA, 5 mM DTT
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer and a fixed concentration of NADPH.
-
Add the purified HMG-CoA reductase to the reaction mixture in the wells of the microplate.
-
Equilibrate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding varying concentrations of HMG-CoA (or the test compound, this compound).
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for 10-20 minutes at 37°C.
-
Calculate the rate of NADPH consumption from the linear phase of the reaction. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Determine the kinetic parameters (K_m_ and V_max_) by plotting the reaction rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Cholesterol Biosynthesis Pathway Highlighting HMG-CoA.
Caption: Role of Acetyl-CoA in Histone Acetylation.
Caption: General Experimental Workflow for Enzyme Kinetic Analysis.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. Acetyl-CoA Carboxylase Regulates Global Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 4. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 6. 6.35 Cholesterol Synthesis | Nutrition Flexbook [courses.lumenlearning.com]
- 7. med.libretexts.org [med.libretexts.org]
- 8. Kinetic mechanism of human histone acetyltransferase P/CAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Regulation of Histone Acetyltransferases by Endogenous Acyl-CoA Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic comparison of enzymes involved in dienoyl-CoA metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic properties of key enzymes involved in dienoyl-CoA metabolism, a critical pathway in the beta-oxidation of unsaturated fatty acids. Understanding the kinetic differences between these enzymes is crucial for elucidating metabolic regulation and for the development of targeted therapeutic interventions for metabolic disorders. This document summarizes available quantitative data, presents detailed experimental protocols for enzyme activity assays, and visualizes the metabolic pathway and experimental workflows.
Kinetic Parameters of Dienoyl-CoA Metabolism Enzymes
The efficiency of dienoyl-CoA metabolism is largely dictated by the kinetic characteristics of its core enzymes. While comprehensive kinetic data across a range of substrates is not uniformly available for all enzymes in the pathway, this section summarizes key findings for 2,4-dienoyl-CoA reductase and provides context for other crucial isomerases.
| Enzyme | Organelle | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| 2,4-Dienoyl-CoA Reductase (DECR) | Mitochondria (Human) | trans-2,trans-4-decadienoyl-CoA | ~30 | 30 | - | - | [1] |
| Peroxisome (Human) | Short-chain acyl-CoAs (e.g., C6) | ~6-fold higher than for C10 | - | - | - | [2][3] | |
| Peroxisome (Human) | Long-chain acyl-CoAs (e.g., C10) | Lower than for C6 | - | - | - | [2][3] | |
| Δ³,Δ²-Enoyl-CoA Isomerase | Plant Cotyledons | - | - | - | - | 10⁶ | [4] |
Mutational studies on human mitochondrial 2,4-dienoyl-CoA reductase have highlighted the importance of conserved acidic residues for its catalytic activity. Mutations in these key residues can lead to order-of-magnitude increases in Km and/or decreases in Vmax, underscoring their critical role in substrate binding and catalysis.[5]
Experimental Protocols
Accurate determination of enzyme kinetics relies on robust and well-defined experimental protocols. Below are detailed methodologies for assaying the activity of key enzymes in dienoyl-CoA metabolism.
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol is adapted from standard methods used for the kinetic analysis of 2,4-dienoyl-CoA reductase.
Principle: The activity of 2,4-dienoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of a dienoyl-CoA substrate.
Materials:
-
Purified or partially purified 2,4-dienoyl-CoA reductase
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH (150 µM)
-
trans-2,trans-4-decadienoyl-CoA (or other suitable dienoyl-CoA substrate) at various concentrations (e.g., 5-100 µM)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and NADPH in a cuvette.
-
Add the enzyme solution to the reaction mixture and incubate for a few minutes at a constant temperature (e.g., 25°C or 37°C) to allow the enzyme to equilibrate.
-
Initiate the reaction by adding the dienoyl-CoA substrate to the cuvette and mix thoroughly.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 1-5 minutes).
-
Record the initial linear rate of the reaction (ΔA₃₄₀/min).
-
Perform control experiments without the enzyme or without the substrate to account for any non-enzymatic reaction or background absorbance changes.
-
Repeat the assay with varying concentrations of the dienoyl-CoA substrate to determine Km and Vmax.
Data Analysis:
The initial reaction rates are calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). The kinetic parameters (Km and Vmax) are then determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.
Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
This protocol outlines a method for measuring the activity of Δ³,Δ²-enoyl-CoA isomerase.
Principle: The isomerization of a 3-enoyl-CoA to a 2-enoyl-CoA is followed by the action of enoyl-CoA hydratase, which hydrates the 2-enoyl-CoA to 3-hydroxyacyl-CoA. The formation of the 3-hydroxyacyl-CoA can be monitored. A more direct coupled assay involves the subsequent oxidation of the 3-hydroxyacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase, leading to the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Purified or partially purified Δ³,Δ²-enoyl-CoA isomerase
-
Tris-HCl buffer (50 mM, pH 8.0)
-
cis-3-hexenoyl-CoA (or other suitable 3-enoyl-CoA substrate)
-
Enoyl-CoA hydratase (auxiliary enzyme)
-
3-Hydroxyacyl-CoA dehydrogenase (auxiliary enzyme)
-
NAD⁺
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase in a cuvette.
-
Add the Δ³,Δ²-enoyl-CoA isomerase to the mixture and incubate.
-
Initiate the reaction by adding the cis-3-hexenoyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.
-
Calculate the initial reaction rate from the linear portion of the absorbance curve.
-
Determine kinetic parameters by varying the substrate concentration.
Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the dienoyl-CoA metabolic pathway and a typical experimental workflow for enzyme kinetic analysis.
Caption: The metabolic pathway for the degradation of unsaturated fatty acids involving dienoyl-CoA intermediates.
Caption: A generalized workflow for determining the kinetic parameters of an enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 5. Studies of human mitochondrial 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Acyl-CoA Dehydrogenases Across Species
For Researchers, Scientists, and Drug Development Professionals
Acyl-CoA dehydrogenases (ACADs) are a crucial family of mitochondrial flavoenzymes that catalyze the initial step in each cycle of fatty acid β-oxidation and are also involved in the catabolism of branched-chain amino acids.[1][2][3] Deficiencies in these enzymes are linked to several inherited metabolic disorders.[3] Understanding the structural similarities and differences of ACADs from various species is paramount for elucidating their substrate specificity, catalytic mechanisms, and for the rational design of therapeutic agents. This guide provides an objective comparison of ACAD structures, supported by experimental data, detailed methodologies, and visual representations to aid researchers in this field.
General Structural Features of Acyl-CoA Dehydrogenases
ACADs from different species share a highly conserved three-dimensional structure.[4][5] The majority of ACADs are homotetrameric, with each subunit having a molecular weight of approximately 43 kDa.[4][5] However, a notable exception is the very-long-chain acyl-CoA dehydrogenase (VLCAD) and ACAD9, which are homodimers with a subunit mass of around 73 kDa.[4][6]
The monomeric subunit of all ACADs is composed of three distinct domains: an N-terminal α-helical domain, a central β-sheet domain, and a C-terminal α-helical domain.[4][5] The active site is located at the interface between the central β-sheet and the C-terminal α-helical domains and contains a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity.[3][4]
Structural Basis of Substrate Specificity
The primary structural differences among ACADs lie within the substrate-binding cavity, which dictates their specificity for acyl-CoA substrates of varying chain lengths (short, medium, long, and very long) and conformations (straight-chain vs. branched-chain).[4][6] The dimensions and the nature of the amino acid residues lining this cavity are the key determinants of substrate specificity.
For instance, the substrate-binding cavity of human very-long-chain acyl-CoA dehydrogenase (VLCAD) is significantly deeper and wider than that of medium-chain acyl-CoA dehydrogenase (MCAD), allowing it to accommodate much longer fatty acyl chains.[6] This is achieved through the substitution of bulky residues in MCAD with smaller glycine (B1666218) residues in VLCAD (Gly-175 and Gly-178), which extends the binding channel by approximately 12 Å.[6]
Quantitative Structural and Kinetic Comparison
The following tables summarize the available quantitative data for the structural and kinetic comparison of ACADs from different species. The data is compiled from various research articles and databases.
Table 1: Structural Comparison of Acyl-CoA Dehydrogenases
| Enzyme/Species | Quaternary Structure | Cα RMSD (Å) vs. Pig MCAD | Active Site Cavity Length (Å) | Reference |
| Human VLCAD | Homodimer | 1.4 (over 346 Cα) | ~24 | [6] |
| Human LCAD | Homotetramer | - | Deeper and wider than other mammalian ACADs | [6] |
| Rat SCAD | Homotetramer | - | 8 | [6] |
| Pig MCAD | Homotetramer | - | 12 | [6] |
| Mycobacterium smegmatis FadE5 | - | - | 14 | [7] |
Table 2: Kinetic Parameters of Acyl-CoA Dehydrogenases
| Enzyme | Species | Substrate | Km (µM) | kcat (s-1) | Reference |
| MCAD | Pig | Octanoyl-CoA | 55 | 23.3 (1400 min-1) | [8] |
| SCAD (native) | Rat | Butyryl-CoA | 0.6 | 2.8 | [9] |
| SCAD (mutant) | Rat | Butyryl-CoA | 2.0 | 0.3 | [9] |
Note: This table presents a selection of available kinetic data. A comprehensive, directly comparable dataset across multiple species and all ACAD types is not currently available in the literature.
Experimental Workflows and Protocols
The structural and functional characterization of ACADs relies on a combination of techniques, primarily X-ray crystallography for structure determination and enzyme kinetics assays to probe function.
Experimental Workflow for Structural and Functional Comparison
Detailed Experimental Protocols
This protocol provides a general framework for the crystallization of soluble ACADs. Specific conditions will need to be optimized for each target protein.
-
Protein Purification:
-
Express the target ACAD in a suitable expression system (e.g., E. coli).
-
Purify the protein to >95% homogeneity using a combination of chromatography techniques such as affinity chromatography (e.g., Ni-NTA if His-tagged), ion-exchange chromatography, and size-exclusion chromatography.[10]
-
Concentrate the purified protein to 5-15 mg/mL in a low ionic strength buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl).
-
-
Crystallization Screening:
-
Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.[11]
-
Screen a wide range of commercially available crystallization screens that vary in precipitant (e.g., polyethylene (B3416737) glycols, salts), pH, and additives.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, precipitant, and additives, as well as the pH.
-
Techniques such as micro-seeding can be employed to improve crystal size and quality.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by soaking them in a solution containing the crystallization buffer supplemented with a cryo-protectant (e.g., glycerol, ethylene (B1197577) glycol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[12]
-
Process the diffraction data and solve the crystal structure using molecular replacement, if a homologous structure is available, or experimental phasing methods.
-
Refine the atomic model against the experimental data.[10]
-
This is a highly sensitive and specific assay for measuring ACAD activity.[13]
-
Reagents:
-
Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6.
-
Recombinant porcine ETF (purified).
-
Acyl-CoA substrate of interest (e.g., octanoyl-CoA for MCAD).
-
Glucose, glucose oxidase, and catalase for enzymatic oxygen removal.[13]
-
-
Procedure (Microplate Format):
-
Prepare a reaction mixture in a 96-well microplate containing the assay buffer, glucose, glucose oxidase, and catalase.[13]
-
Add the purified ACAD enzyme or cell/tissue lysate to the wells.
-
Add recombinant porcine ETF to a final concentration of approximately 2-5 µM.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in ETF fluorescence over time using a microplate reader with excitation at ~340 nm and emission at ~490 nm.[13]
-
The rate of fluorescence decrease is proportional to the ACAD activity.
-
This is a convenient, aerobic spectrophotometric assay for ACAD activity.[8]
-
Reagents:
-
Assay Buffer: e.g., 100 mM HEPES, pH 7.6.
-
Ferricenium hexafluorophosphate (B91526) solution.
-
Acyl-CoA substrate of interest.
-
-
Procedure:
-
In a cuvette, prepare a reaction mixture containing the assay buffer and ferricenium hexafluorophosphate.
-
Add the purified ACAD enzyme or cell/tissue lysate.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the reduction of ferricenium to ferrocene (B1249389) by the decrease in absorbance at 300 nm.
-
The rate of absorbance decrease is proportional to the ACAD activity.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of ACADs in mitochondrial fatty acid β-oxidation and their interaction with the electron transport chain.
Conclusion
The structural integrity of acyl-CoA dehydrogenases is remarkably conserved across different species, with the primary variations occurring in the substrate-binding cavity to accommodate a diverse range of acyl-CoA substrates. This guide provides a foundational understanding of these structural comparisons, supported by available quantitative data and detailed experimental protocols. Further research is needed to generate more comprehensive comparative datasets, particularly for kinetic parameters and a wider range of structural alignments, which will undoubtedly accelerate the development of novel therapeutics for ACAD-related metabolic disorders.
References
- 1. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases [escholarship.org]
- 2. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Determination of Soluble and Membrane Protein Structures by X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 5. Crystal structure of rat short chain acyl-CoA dehydrogenase complexed with acetoacetyl-CoA: comparison with other acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Determination of soluble and membrane protein structures by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification, crystallization and preliminary crystallographic analysis of very-long-chain acyl-CoA dehydrogenase from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 11. researchgate.net [researchgate.net]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. Structure and mechanism of action of the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Acyl-CoA Maze: A Guide to Identifying Novel Dicarboxylic Acyl-CoAs through Differential Metabolomics
For researchers, scientists, and drug development professionals, the identification and quantification of novel metabolites can unlock new avenues for understanding disease and developing targeted therapies. This guide provides a comparative overview of methodologies centered on differential metabolomics for the identification of a novel dicarboxylic acyl-CoA, such as the hypothetical 3,4-dimethylidenehexanedioyl-CoA.
While direct experimental data on this compound is not available in the current scientific literature, this guide outlines a robust, generalized workflow for its potential discovery and analysis. We will compare established metabolomics techniques, provide detailed experimental protocols, and visualize the necessary workflows and potential metabolic pathways.
Comparative Analysis of Analytical Platforms
The detection and quantification of acyl-CoA species, particularly novel or low-abundance molecules, present significant analytical challenges due to their structural diversity and chemical properties.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for acyl-CoA analysis.[2] Below is a comparison of common platforms.
| Feature | Targeted LC-MS/MS | Untargeted LC-MS/MS (Metabolomics) |
| Primary Goal | Absolute quantification of known acyl-CoAs. | Discovery of new or altered acyl-CoAs; relative quantification. |
| Selectivity | High, using predefined precursor/product ion pairs. | Lower, requires extensive data processing to identify features. |
| Sensitivity | Generally higher for specific, optimized transitions. | Can be lower for individual compounds amidst complex mixtures. |
| Throughput | High for a limited number of analytes. | Lower, due to complex data analysis and identification steps. |
| Identification | Confirmed by authentic standards. | Putative, based on accurate mass, fragmentation, and retention time. |
| Application | Validating biomarkers, clinical assays. | Biomarker discovery, pathway analysis. |
Experimental Protocols: A Generalized Workflow
The following protocols outline a standard approach for a differential metabolomics study aimed at identifying a novel dicarboxylic acyl-CoA.
Sample Preparation
Effective extraction is critical for the analysis of acyl-CoAs. A common method involves a biphasic liquid-liquid extraction.
-
Reagents:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
-
Protocol:
-
Homogenize tissue or cell pellets in a cold solvent mixture (e.g., ACN:MeOH:H₂O, 2:2:1 v/v/v).
-
Spike samples with a suite of internal standards to control for extraction efficiency and matrix effects.
-
Vortex vigorously and incubate at -20°C to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% ACN in water).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Reversed-phase liquid chromatography is typically employed for the separation of acyl-CoAs.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (B) over a set time to elute acyl-CoAs based on their hydrophobicity.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for acyl-CoAs.
-
Scan Mode: Full scan MS for untargeted profiling, with data-dependent MS/MS for fragmentation data acquisition.
-
Mass Range: A wide mass range (e.g., m/z 150-1500) should be scanned to capture a broad range of metabolites.
-
Visualizing the Path to Discovery
Diagrams are essential for conceptualizing the complex workflows and pathways in metabolomics research. The following visualizations, created using the DOT language, outline the key processes.
Data Presentation: Identifying a Novel Acyl-CoA
In a differential metabolomics experiment comparing a control group to a treated or disease-state group, the data output would be a list of metabolic features with their corresponding statistical significance. The identification of a novel molecule like this compound would proceed as follows:
-
Feature Detection: A feature with a unique m/z and retention time that is significantly upregulated or downregulated in the experimental group would be selected for further investigation.
-
Formula Prediction: The high-resolution mass of the feature would be used to predict its elemental composition.
-
MS/MS Fragmentation Analysis: The fragmentation pattern of the feature would be analyzed to identify characteristic fragments of the CoA moiety and the unique acyl chain.
-
Database Searching: The mass and fragmentation data would be searched against metabolomics databases. For a novel compound, this would likely not yield a direct hit.
-
Structural Elucidation: Based on the fragmentation data and knowledge of related metabolic pathways, a putative structure would be proposed.
-
Chemical Synthesis and Validation: The final step would involve the chemical synthesis of the proposed molecule and comparison of its retention time and MS/MS spectrum to the experimentally observed feature to confirm its identity.
The accumulation of dicarboxylic acids and their CoA esters is often associated with defects in mitochondrial fatty acid β-oxidation.[3] Therefore, a differential metabolomics study in a model of such a disorder could be a promising avenue for discovering novel dicarboxylic acyl-CoAs.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An 8-(Diazomethyl) Quinoline Derivatized Acyl-CoA in Silico Mass Spectral Library Reveals the Landscape of Acyl-CoA in Aging Mouse Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Metabolic Pathways: A Guide to Functional Complementation Assays for 3,4-Dimethylidenehexanedioyl-CoA Pathway Genes
A comprehensive analysis of the 3,4-dimethylidenehexanedioyl-CoA metabolic pathway, including its constituent enzymes and corresponding genetic markers, remains elusive within publicly accessible scientific literature. Extensive searches for this specific pathway have not yielded definitive information on its established biochemical steps, the enzymes that catalyze them, or the genes that encode these enzymes. Consequently, a direct comparison of functional complementation assays for the genes of this named pathway cannot be constructed at this time.
This guide, therefore, will focus on the principles and methodologies of functional complementation assays, providing a framework that can be applied to the genes of the this compound pathway once they are identified. We will draw upon established alternative pathways and analogous enzymes to illustrate the experimental design, data interpretation, and comparative analysis that are central to this powerful genetic technique.
Understanding Functional Complementation
Functional complementation is a classic genetic technique used to identify and characterize the function of a gene. The core principle involves introducing a functional copy of a gene (a "wild-type" allele) into an organism that has a non-functional or "mutant" version of that same gene. If the introduced gene restores the normal phenotype (the observable characteristics of the organism), it is said to "complement" the mutation. This provides strong evidence that the introduced gene indeed performs the function that is deficient in the mutant.
For researchers in metabolic engineering and drug development, functional complementation assays are invaluable for:
-
Gene Function Annotation: Determining the specific enzymatic or regulatory role of a newly discovered gene.
-
Pathway Elucidation: Identifying the genes responsible for specific steps in a metabolic pathway.
-
Enzyme Characterization: Studying the activity and substrate specificity of an enzyme in a living system.
-
Drug Target Validation: Confirming that inhibiting a specific enzyme (gene product) leads to a desired metabolic outcome.
A Hypothetical Framework for the this compound Pathway
While the specific enzymes are unknown, we can postulate a hypothetical pathway for the synthesis of this compound to illustrate the application of functional complementation. This hypothetical pathway will serve as a model for the subsequent discussion of experimental design.
Caption: A hypothetical biosynthetic pathway for this compound.
In this model, the synthesis proceeds from "Precursor A" through two intermediates to the final product, catalyzed by the enzymes encoded by Gene X, Gene Y, and Gene Z.
Experimental Workflow for Functional Complementation
The general workflow for a functional complementation assay involves several key steps, as illustrated below.
Caption: General workflow for a functional complementation assay.
Detailed Experimental Protocols
Here, we provide a generalized protocol for a functional complementation assay using a hypothetical Gene Y from our model pathway, with Escherichia coli as the host organism.
1. Generation of a Mutant Strain:
-
Objective: To create an E. coli strain that cannot produce Intermediate C due to a non-functional Gene Y.
-
Method: A common method is λ-Red recombineering.
-
Design PCR primers to amplify an antibiotic resistance cassette flanked by sequences homologous to the regions upstream and downstream of the target gene (Gene Y) in the E. coli chromosome.
-
Transform an E. coli strain expressing the λ-Red recombinase with the amplified DNA fragment.
-
Select for transformants on agar (B569324) plates containing the corresponding antibiotic.
-
Verify the gene knockout by PCR and DNA sequencing.
-
2. Construction of an Expression Vector:
-
Objective: To create a plasmid that can express the wild-type Gene Y in E. coli.
-
Method:
-
Amplify the full-length coding sequence of the wild-type Gene Y from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and a suitable expression vector (e.g., pET-28a or pBAD/His) with the corresponding restriction enzymes.
-
Ligate the digested Gene Y fragment into the linearized vector.
-
Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α).
-
Select for transformants on antibiotic-containing plates and verify the correct insertion by restriction digest and DNA sequencing.
-
3. Transformation and Complementation Analysis:
-
Objective: To introduce the expression vector into the mutant E. coli strain and assess its ability to restore the wild-type phenotype.
-
Method:
-
Prepare competent cells of the Gene Y mutant strain.
-
Transform the mutant strain with the Gene Y expression vector and a control vector (empty vector without the Gene Y insert).
-
Plate the transformed cells on selective media. For example, if the absence of Intermediate C is lethal or prevents growth on a specific carbon source, the complementation can be assessed by the ability of the cells to grow on this medium.
-
Induce the expression of Gene Y from the plasmid (e.g., with IPTG for pET vectors or arabinose for pBAD vectors).
-
Monitor cell growth (e.g., by measuring optical density at 600 nm) over time.
-
4. Metabolite Analysis:
-
Objective: To directly measure the production of the metabolic product to confirm enzymatic function.
-
Method:
-
Grow cultures of the wild-type, mutant, and complemented mutant strains under inducing conditions.
-
Harvest the cells and quench their metabolism.
-
Extract intracellular metabolites.
-
Analyze the extracts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect and quantify Intermediate C and the final product, this compound.
-
Data Presentation and Comparison
To objectively compare the performance of the functional complementation, quantitative data should be summarized in tables.
Table 1: Comparison of Growth Phenotypes
| Strain | Vector | Inducer | Growth on Selective Medium | Doubling Time (min) |
| Wild-type | - | - | +++ | 60 |
| ΔGene Y | Empty Vector | + | - | No growth |
| ΔGene Y | pBAD-Gene Y | + | +++ | 65 |
| ΔGene Y | pBAD-Gene Y | - | - | No growth |
(+++ indicates robust growth, - indicates no growth)
Table 2: Metabolite Analysis by LC-MS
| Strain | Vector | Inducer | Intermediate B (relative abundance) | Intermediate C (relative abundance) | This compound (relative abundance) |
| Wild-type | - | - | 1.0 | 1.0 | 1.0 |
| ΔGene Y | Empty Vector | + | 15.2 | Not Detected | Not Detected |
| ΔGene Y | pBAD-Gene Y | + | 1.5 | 0.9 | 0.8 |
Alternative Heterologous Expression Systems
While E. coli is a common choice, other host organisms may be more suitable depending on the origin of the genes and the complexity of the pathway.
Table 3: Comparison of Heterologous Expression Systems
| Host Organism | Advantages | Disadvantages |
| Escherichia coli | Rapid growth, well-established genetic tools, low cost. | Lack of post-translational modifications, potential for protein misfolding. |
| Saccharomyces cerevisiae (Yeast) | Eukaryotic system, capable of post-translational modifications, generally recognized as safe (GRAS). | Slower growth than bacteria, different codon usage. |
| Bacillus subtilis | High secretion capacity, GRAS status. | Less developed genetic tools compared to E. coli. |
| Streptomyces species | Natural producers of many secondary metabolites, good for expressing actinobacterial genes. | Slower growth, more complex genetics. |
Conclusion
Functional complementation assays are a cornerstone of molecular genetics and metabolic engineering. While the specific genes of the this compound pathway remain to be elucidated, the principles and protocols outlined in this guide provide a robust framework for their future characterization. By systematically applying these techniques, researchers can uncover the genetic basis of this and other novel metabolic pathways, paving the way for advancements in synthetic biology and drug discovery. The key to a successful functional complementation study lies in the careful design of experiments, the use of appropriate controls, and the rigorous analysis of both phenotypic and metabolic data.
A Comparative Guide to the In Silico Analysis of 3,4-dimethylidenehexanedioyl-CoA and Octanoyl-CoA Binding to Medium-Chain Acyl-CoA Dehydrogenase
Introduction: In the realm of drug discovery and molecular biology, in silico modeling provides a powerful lens to investigate the interactions between ligands and enzyme active sites, offering insights into binding affinities and mechanisms before committing to costly and time-consuming wet-lab experiments.[1][2] This guide presents a comparative framework for the computational analysis of a novel ligand, 3,4-dimethylidenehexanedioyl-CoA, against a known endogenous substrate, Octanoyl-CoA, in their binding to the active site of Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a key enzyme in fatty acid metabolism.[3][4]
The methodologies outlined herein, including molecular docking and molecular dynamics (MD) simulations, are standard yet robust approaches for predicting ligand binding modes, estimating binding free energies, and assessing the stability of the resulting enzyme-ligand complexes.[1][5] This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to elucidate enzyme-ligand interactions.
Comparative Data on Ligand Binding
The following tables summarize hypothetical quantitative data derived from molecular docking and molecular dynamics simulations, comparing the binding characteristics of this compound and the natural substrate, Octanoyl-CoA, to the MCAD active site.
Table 1: Molecular Docking Results
This table presents the predicted binding affinities and energies from molecular docking simulations. A lower binding energy and a more negative docking score typically indicate a more favorable binding interaction.
| Ligand | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -8.2 | -9.5 | Glu376, Tyr375, Thr255, Arg256 |
| Octanoyl-CoA (Natural Substrate) | -7.5 | -8.8 | Glu376, Tyr375, Ala100, Leu103 |
Table 2: Molecular Dynamics Simulation Analysis (100 ns)
This table provides metrics for the stability and dynamics of the enzyme-ligand complexes over a 100-nanosecond simulation.
| Metric | This compound | Octanoyl-CoA | Interpretation |
| RMSD of Ligand (Å) | 1.5 ± 0.3 | 1.2 ± 0.2 | Lower values suggest greater ligand stability in the binding pocket. |
| RMSF of Active Site Residues (Å) | 0.8 ± 0.2 | 0.7 ± 0.1 | Lower values indicate less fluctuation and a more stable active site conformation. |
| Radius of Gyration of Protein (nm) | 2.25 ± 0.05 | 2.24 ± 0.04 | Indicates the overall compactness of the protein; significant changes can suggest conformational shifts. |
| MM/GBSA Binding Free Energy (kcal/mol) | -45.8 ± 4.2 | -42.1 ± 3.8 | A more negative value suggests a stronger binding affinity over the course of the simulation. |
Visualized Pathways and Workflows
Biological Context: Fatty Acid β-Oxidation Pathway
The following diagram illustrates the fatty acid β-oxidation spiral, where Acyl-CoA Dehydrogenases (like MCAD) catalyze the initial, rate-limiting step. Understanding this pathway provides context for the enzyme's function and the importance of substrate binding.
Caption: The fatty acid β-oxidation cycle catalyzed by mitochondrial enzymes.
Experimental Workflow: In Silico Ligand Binding Analysis
This diagram outlines the logical flow of the computational experiments described in this guide, from initial preparation of the molecular structures to the final analysis of simulation data.
Caption: Workflow for comparative in silico analysis of enzyme-ligand binding.
Experimental Protocols
Protocol 1: Homology Modeling of MCAD (If Required)
If a crystal structure for the target enzyme is unavailable, a high-quality model can be generated using homology modeling.
-
Template Identification: The target amino acid sequence of MCAD is used as a query for a BLAST search against the Protein Data Bank (PDB) to find suitable template structures with high sequence identity (>50% is preferable).
-
Sequence Alignment: The target sequence is aligned with the template sequence(s) using a tool like ClustalW or T-Coffee.
-
Model Building: A 3D model of the target protein is generated based on the alignment with the template structure(s) using software such as MODELLER or SWISS-MODEL.
-
Model Refinement: The initial model is subjected to energy minimization to relieve any steric clashes and refine the geometry. This can be performed using GROMACS or Amber.
-
Model Validation: The quality of the final model is assessed using tools like PROCHECK (for stereochemical quality) and Verify3D (to evaluate the compatibility of the 3D model with its own amino acid sequence).
Protocol 2: Molecular Docking
This protocol predicts the preferred orientation of a ligand when bound to a receptor.
-
Receptor Preparation:
-
Start with a high-resolution crystal structure or a validated homology model of MCAD.
-
Remove all water molecules and non-essential co-factors from the PDB file.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Define the binding site by specifying a grid box that encompasses the active site residues.
-
-
Ligand Preparation:
-
Generate 3D structures for this compound and Octanoyl-CoA.
-
Assign partial charges and define rotatable bonds.
-
Perform energy minimization of the ligand structures.
-
-
Docking Simulation:
-
Use a docking program like AutoDock Vina or Glide.
-
Run the docking algorithm, which will systematically sample conformations of the ligand within the defined binding site.
-
The program will score and rank the resulting poses based on a scoring function that estimates binding affinity.
-
-
Analysis:
-
Analyze the top-ranked docking poses for each ligand.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues.
-
Compare the docking scores and binding modes of the novel ligand and the control substrate.
-
Protocol 3: Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the enzyme-ligand complex over time.
-
System Preparation:
-
Select the most promising docked pose of the MCAD-ligand complex from the docking results.
-
Use a force field (e.g., AMBER, CHARMM) to describe the atomic interactions.
-
Place the complex in the center of a periodic box of a defined shape (e.g., cubic).
-
Solvate the system by adding water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove bad contacts.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until pressure and density stabilize.
-
-
Production MD Run:
-
Run the simulation for a significant duration (e.g., 50-200 ns) to sample conformational space adequately.
-
Save the coordinates of the system (trajectory) at regular intervals.
-
-
Trajectory Analysis:
-
Calculate Root-Mean-Square Deviation (RMSD) to assess the overall stability of the protein and ligand.
-
Calculate Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze hydrogen bond formation and occupancy between the ligand and enzyme over time.
-
Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more accurate estimation of binding affinity.[1]
-
References
- 1. Molecular dynamics (MD) simulations of the enzyme-ligand complexes [bio-protocol.org]
- 2. static.igem.wiki [static.igem.wiki]
- 3. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3,4-dimethylidenehexanedioyl-CoA: A Procedural Guide
Pre-Disposal Safety and Handling: A Foundation of Caution
Before commencing any disposal procedures, the following personal protective equipment (PPE) is mandatory:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
All operations involving 3,4-dimethylidenehexanedioyl-CoA and its waste must be conducted within a well-ventilated area, preferably inside a chemical fume hood, to mitigate the risk of inhalation.
Waste Characterization and Handling Summary
The table below outlines the presumed characteristics and recommended handling procedures for waste containing this compound. This information is critical for clear communication with environmental health and safety (EHS) personnel and licensed waste contractors.
| Characteristic | Guideline |
| Waste Identification | Classified as hazardous chemical waste. |
| Physical State | Assumed to be a solid or in solution, contingent on its experimental application. |
| Primary Hazards | Presumed to be a potential irritant. Direct contact with skin and eyes, as well as inhalation, should be avoided. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
| Recommended PPE | Nitrile gloves, safety glasses/goggles, and a laboratory coat. |
| Disposal Method | Collection as hazardous chemical waste for incineration by a licensed contractor. Under no circumstances should this waste be disposed of down the drain or in regular trash. [1] |
Step-by-Step Disposal Protocol
The following protocol details the recommended methodology for the safe disposal of this compound.
-
Waste Identification and Segregation :
-
All materials that have come into contact with this compound, including glassware, pipette tips, and absorbent materials, must be treated as hazardous chemical waste.[1]
-
To prevent unintended chemical reactions, this waste stream should not be mixed with other types of waste, such as biological or radioactive materials, without explicit approval from your institution's EHS office.[1]
-
-
Containerization :
-
A chemically compatible waste container, such as one made of high-density polyethylene (B3416737) (HDPE) or glass, should be selected.[1]
-
The container must be clearly and accurately labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[1] If the waste is in a solution, all constituents and their approximate percentages must also be listed.[1]
-
-
Waste Accumulation :
-
For solid (neat) compound or small liquid volumes (<50 mL): The waste should be carefully transferred into the designated hazardous waste container. To minimize the generation of dust from solid materials, it is advisable to first sweep the compound onto a piece of paper or into a weigh boat before transferring it.[1]
-
For larger liquid volumes (>50 mL): If the compound is dissolved in a volatile organic solvent, it must be collected in a container specifically designated for flammable liquid waste.[1]
-
-
Final Disposal :
Visualizing the Disposal Workflow
The following diagram illustrates the logical progression of the disposal process for this compound.
Caption: Disposal workflow for this compound.
This guidance is intended to provide a foundational framework for the safe handling and disposal of this compound. It is imperative to always consult your institution's specific environmental health and safety guidelines and protocols before handling any chemical.
References
Comprehensive Safety and Operational Guide for Handling 3,4-dimethylidenehexanedioyl-CoA
To: Researchers, Scientists, and Drug Development Professionals From: Laboratory Safety Division Subject: Essential Safety and Handling Protocols for 3,4-dimethylidenehexanedioyl-CoA
This document provides critical safety, handling, and disposal information for the novel research compound this compound. As a specific Safety Data Sheet (SDS) is not available for this compound, this guidance is formulated based on the chemical reactivity of its constituent functional groups: a highly reactive conjugated diene and an acyl-Coenzyme A (acyl-CoA) thioester. Adherence to these protocols is mandatory to ensure personnel safety and operational integrity.
Hazard Assessment
The primary hazards associated with this compound are derived from its structural components:
-
3,4-dimethylidene (Conjugated Diene): This functional group is highly reactive and susceptible to autoxidation upon exposure to atmospheric oxygen, which can form unstable and potentially explosive peroxides.[1] The diene system can also undergo rapid, uncontrolled polymerization, which may be exothermic.
-
Acyl-CoA Thioester: Thioesters are reactive acylating agents.[2] While the Coenzyme A moiety itself is a large biological molecule generally considered non-hazardous, it can cause skin, eye, and respiratory irritation.[3][4][5] The primary chemical reactivity stems from the thioester linkage.
Due to these reactive groups, the compound must be handled as a highly reactive, potentially peroxide-forming, and irritant chemical.[6][7]
Personal Protective Equipment (PPE)
The minimum required PPE must be worn at all times when handling this compound.[7][8][9][10]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[1][8][11][12] | Protects against splashes, unexpected vigorous reactions, and potential explosions from peroxides. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[1][11][12] | Provides a robust barrier against skin contact with the reactive and irritating compound. |
| Body Protection | Flame-resistant laboratory coat.[1][11] | Protects skin and clothing from spills and provides a degree of protection from fire. |
| Respiratory Protection | Work exclusively within a certified chemical fume hood.[7][10] | Prevents inhalation of any aerosols or volatile decomposition products. |
| Foot Protection | Closed-toe, chemical-resistant shoes.[1][9] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted in a controlled laboratory environment, exclusively within a chemical fume hood.[7]
3.1. Preparation and Storage:
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with oxygen and moisture.[1]
-
Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dark, and dry location. Recommended storage is in a freezer, potentially with aliquots to minimize freeze-thaw cycles and repeated exposure of the bulk material.
-
Peroxide Prevention: If the compound is to be stored for extended periods, consider adding a polymerization inhibitor (e.g., BHT), if compatible with downstream applications.
-
Labeling: The container must be labeled with the chemical name, date of receipt/synthesis, and a clear warning (e.g., "Reactive - Peroxide Former - Handle Under Inert Atmosphere").
3.2. Experimental Workflow:
The following diagram outlines the mandatory workflow for handling this compound.
3.3. First Aid Procedures:
| Exposure Route | First Aid Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[13] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen.[13] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention. |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[10][14][15]
4.1. Waste Collection:
-
Segregation: Do not mix this waste with other waste streams, especially oxidizers or strong acids/bases.[16] Collect all waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[14][17]
-
Container: Use a robust, leak-proof container with a secure cap. The container must be made of a material compatible with reactive organic compounds.[14][17]
-
Labeling: Label the waste container as "Hazardous Waste: Reactive Organic Compound (this compound)". Include the date of initial waste addition.[17]
4.2. Disposal Procedure:
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste contractor.[18]
-
Regulations: All disposal must comply with local, state, and federal regulations for reactive chemical waste.[15][17] Never discharge any material containing this compound down the drain.[15][16][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. chemos.de [chemos.de]
- 4. carlroth.com [carlroth.com]
- 5. echemi.com [echemi.com]
- 6. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. Thioester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. ck12.org [ck12.org]
- 11. ehs.ucsf.edu [ehs.ucsf.edu]
- 12. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 13. bio.vu.nl [bio.vu.nl]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 15. web.mit.edu [web.mit.edu]
- 16. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 17. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 18. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
